molecular formula C14H22O B12758600 (+)-beta-Irone CAS No. 35124-15-3

(+)-beta-Irone

Cat. No.: B12758600
CAS No.: 35124-15-3
M. Wt: 206.32 g/mol
InChI Key: BGKCUGPVLVNPSG-ANYFNZRUSA-N
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Description

(+)-beta-Irone is a natural product found in Ganoderma lucidum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35124-15-3

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-4-[(5R)-2,5,6,6-tetramethylcyclohexen-1-yl]but-3-en-2-one

InChI

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11H,6-7H2,1-5H3/b9-8+/t11-/m1/s1

InChI Key

BGKCUGPVLVNPSG-ANYFNZRUSA-N

Isomeric SMILES

C[C@@H]1CCC(=C(C1(C)C)/C=C/C(=O)C)C

Canonical SMILES

CC1CCC(=C(C1(C)C)C=CC(=O)C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to (+)-beta-Irone: Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-beta-Irone, a naturally occurring ketone with significant applications in the fragrance and flavor industries, and emerging interest in its biological activities. This document details its chemical properties, synthesis methodologies, and known biological functions, presenting data in a structured format to support research and development efforts.

Core Properties of this compound

PropertyValueReference
CAS Number 35124-15-3
Molecular Formula C₁₄H₂₂O
Molecular Weight 206.32 g/mol [1]
IUPAC Name (E)-4-[(5R)-2,5,6,6-tetramethylcyclohexen-1-yl]but-3-en-2-one
Appearance Pale yellow clear liquid (for beta-irone)[2]
Odor Fresh, sweet, violet, berry, woody, powdery[2]

Synthesis of (±)-β-Irone

The chemical synthesis of β-irone is a multi-step process. One common approach involves the cyclization of pseudoionone (B86502). Below is a summary of a synthetic protocol for (±)-β-irone.

Experimental Protocol: Synthesis of (±)-β-Irone

A detailed, multi-step synthesis of (±)-β-irone has been reported, starting from commercially available 3-methylcyclohexanone. The overall yield of crude β-irone from this starting material was 19%. Purification of the crude product to over 96% purity resulted in significant losses, with 7.3 g of purified β-irone obtained from 28.7 g of crude material.[3][4]

A key step in many irone syntheses is the acid-catalyzed cyclization of a pseudoionone precursor. For instance, the ring closure of pseudoirone can be conducted in an organic solvent like methylene (B1212753) chloride in the presence of chlorosulfonic acid.[5][6] The reaction is typically performed at low temperatures, ranging from -100 to 0°C, to control the selectivity of the reaction.[5][6] Following the reaction, the mixture is quenched with an aqueous alkaline solution, extracted with an organic solvent, washed, and the solvent is removed under reduced pressure. The final product can be purified by distillation.[5][6]

Another patented process describes the manufacture of a mixture of α- and β-irone starting from 5-(2',2'-dimethylcyclopropyl)-3-methyl-1-pentyn-3-ol.[7] This process involves several steps, including reactions with isopropenyl methyl ether and subsequent cyclization.[7]

Biological Activities of beta-Irone (B12784010) and Related Compounds

While research specifically on this compound is limited, studies on beta-irone and the closely related compound beta-ionone (B89335) have revealed several biological activities.

1. Interaction with Olfactory Receptor 51E2 (OR51E2)

Beta-ionone is a known agonist for the olfactory receptor OR51E2, which is expressed not only in the olfactory epithelium but also in other tissues, including skin melanocytes and retinal pigment epithelial (RPE) cells.[8][9][10] Activation of OR51E2 by beta-ionone triggers a G-protein-mediated signaling cascade.[8][9]

This signaling pathway involves the elevation of intracellular calcium (Ca²⁺) and cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and mitogen-activated protein kinases (MAPK), specifically ERK1/2.[8][9] In melanocytes, this pathway has been shown to increase melanin (B1238610) synthesis and regulate cellular proliferation and differentiation.[9] In RPE cells, activation of this pathway increases proliferation and migration.[8]

OR51E2 Signaling Pathway

OR51E2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol beta_irone β-Irone / β-Ionone OR51E2 OR51E2 beta_irone->OR51E2 binds G_protein Gαolf/s OR51E2->G_protein activates Ca2_ion Ca²⁺ OR51E2->Ca2_ion increases intracellular concentration AC Adenylyl Cyclase (AC) G_protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates MAPK_pathway MAPK Pathway (ERK1/2) PKA->MAPK_pathway activates Cellular_response Cellular Response (e.g., Proliferation, Differentiation, Melanin Synthesis) Ca2_ion->Cellular_response MAPK_pathway->Cellular_response

Caption: OR51E2 signaling pathway activated by beta-ionone.

2. Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[12][13][14]

  • A solution of DPPH in methanol (B129727) is prepared, which has a deep violet color.

  • The test compound (this compound) is dissolved in a suitable solvent and added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A decrease in absorbance indicates that the DPPH radical has been scavenged by the antioxidant.

  • The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[12]

Experimental Protocol: ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method for measuring antioxidant capacity.[2][12][14]

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[14]

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • The test compound is added to the ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time.

  • The percentage of inhibition of the ABTS•+ radical is calculated, and the results can be expressed as an IC₅₀ value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[2]

3. Antimicrobial Activity

Beta-ionone and its derivatives have been shown to exhibit both antifungal and antimicrobial activities.[11][15] The activity depends on the structure of the compound, including the cyclic part and the polyenoic chain.[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a common technique for determining MIC values.[6][17]

  • A series of twofold dilutions of the test compound (this compound) are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Positive (microorganism with no compound) and negative (medium with no microorganism) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][17]

Quantitative Data on Antimicrobial Activity

A study on beta-ionone and related compounds tested their activity against several microorganisms. The antifungal activity was determined by the inhibition of spore germination, and the antimicrobial activity was assessed by the size of the growth inhibition zones on an agar (B569324) medium.[15] The tested organisms included Fusarium solani, Botrytis cinerea, Verticillium dahliae, Staphylococcus aureus, Streptococcus pyogenes, and Micrococcus luteus.[15] While specific MIC values for this compound are not available in the cited literature, this methodology provides a framework for its evaluation.

Conclusion

This compound is a compound of significant interest due to its pleasant aroma and potential biological activities. While its primary use has been in the fragrance and flavor industries, emerging research on related compounds like beta-ionone suggests potential applications in modulating cellular processes through receptor-mediated signaling pathways. Further research is warranted to fully elucidate the specific antioxidant, antimicrobial, and other biological effects of this compound and to explore its potential in drug development and other therapeutic areas. The experimental protocols outlined in this guide provide a foundation for such future investigations.

References

The Natural Provenance of (+)-β-Irone: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the botanical sources, concentration, and biochemical origins of (+)-β-Irone, a valuable chiral molecule in research and development.

Introduction

(+)-β-Irone, a dextrorotatory enantiomer of the C14-ketone β-irone, is a naturally occurring volatile compound prized for its unique olfactory properties and potential biological activities. This technical guide provides a comprehensive overview of its primary natural sources, quantitative occurrence, detailed methodologies for its extraction and analysis, and a schematic of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Natural Sources and Occurrence

The principal natural source of (+)-β-Irone is the rhizome of Iris pallida , commonly known as Orris root. While other Iris species, such as Iris germanica, also produce irones, the enantiomeric distribution differs. Iris pallida is distinguished by its production of dextrorotatory (+) enantiomers of irones, making it the specific botanical origin of (+)-β-Irone[1]. The characteristic violet-like aroma of aged Orris root is largely attributed to its irone content.

Initial reports suggesting Ganoderma lucidum (Reishi mushroom) as a source of (+)-β-Irone have not been substantiated by subsequent analytical studies. Extensive Gas Chromatography-Mass Spectrometry (GC-MS) analyses of the volatile compounds from Ganoderma lucidum have not identified β-irone or its isomers, indicating that this fungus is not a significant natural source of the compound[2][3][4][5][6].

Quantitative Data

The concentration of irones in Iris rhizomes develops and increases during a post-harvest aging process that can last several years. The total irone content can vary depending on the specific cultivar, growing conditions, and duration of storage. While specific quantitative data for (+)-β-Irone is not extensively reported, the concentration of total β-irone and other irone isomers in processed Iris products provides a valuable reference.

Natural SourcePlant PartProductCompoundConcentrationReference
Iris pallidaRhizomeOrris Butter (20% Irone)Total Irones20%[7]
Iris germanicaRhizomeIris Butterβ-Irone0.71%
Iris pallida ("Sweetie Iris")RhizomeCrude Extractβ-Ionone20.0 mg/g[8][9]

Note: β-Ionone is a structurally related compound, and its concentration is included for comparative purposes.

Experimental Protocols

The extraction and analysis of (+)-β-Irone from Iris pallida rhizomes involve a multi-step process, beginning with the extraction of the essential oil (Orris butter) followed by chromatographic separation and analysis.

Solid-Liquid Extraction (SLE) of Orris Butter from Aged Rhizomes

This protocol describes a standard laboratory-scale extraction of Orris butter, which is rich in irones.

Materials and Reagents:

  • Aged and dried Iris pallida rhizomes

  • Grinder or mill

  • n-hexane

  • Ethyl acetate (B1210297)

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Grind the aged and dried Iris pallida rhizomes into a fine powder.

  • Transfer the powdered rhizomes to an Erlenmeyer flask.

  • Add a solvent mixture of n-hexane and ethyl acetate (e.g., in a 70:30 v/v ratio) to the flask, ensuring the powder is fully submerged.

  • Macerate the mixture at room temperature with occasional agitation for 24-48 hours.

  • Filter the mixture to separate the solvent extract from the solid plant material.

  • Repeat the extraction of the plant residue two more times with fresh solvent to ensure complete extraction.

  • Combine the solvent extracts and concentrate them using a rotary evaporator under reduced pressure to yield the crude Orris butter.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Irones

GC-MS is the primary analytical technique for the identification and quantification of irones. For the specific analysis of enantiomers, a chiral GC column is required.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar

  • Mass Spectrometer: Agilent 5973N or similar

  • Column: Rt-βDEXcst (30 m x 0.32 mm ID, 0.25 µm film thickness) or a similar chiral column for enantiomeric separation[10].

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: 60 °C (hold for 1 min), then ramp to 200 °C at 1 °C/min[10].

  • Detector Temperature: 220 °C (for FID, if used in parallel).

  • Mass Spectrometer Interface Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

Sample Preparation:

  • Dissolve a small amount of the Orris butter extract in a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject an appropriate volume (e.g., 1-2 µL) into the GC-MS system.

Biosynthesis of (+)-β-Irone

The biosynthesis of irones in Iris species is a complex process that begins with the cyclization of squalene (B77637), a precursor in the terpenoid pathway. The resulting triterpenoid (B12794562) structures, known as iridals, undergo oxidative cleavage to form the C14 irone skeleton.

Biosynthetic Pathway Diagram

Biosynthesis_of_beta_Irone Squalene Squalene Epoxysqualene Epoxysqualene Squalene->Epoxysqualene Iridal_Precursor Bicyclic Iridal Precursor Epoxysqualene->Iridal_Precursor Monocyclic_Iridal Monocyclic Iridal Iridal_Precursor->Monocyclic_Iridal Methylated_Iridal Methylated Iridal Monocyclic_Iridal->Methylated_Iridal beta_Irone (+)-β-Irone Methylated_Iridal->beta_Irone

Caption: Biosynthetic pathway of (+)-β-Irone from squalene in Iris pallida.

Experimental Workflow Diagram

Experimental_Workflow Start Aged Iris pallida Rhizomes Grinding Grinding Start->Grinding Extraction Solid-Liquid Extraction (n-hexane/ethyl acetate) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Orris_Butter Crude Orris Butter Concentration->Orris_Butter Analysis GC-MS Analysis (Chiral Column) Orris_Butter->Analysis Data Identification and Quantification of (+)-β-Irone Analysis->Data

Caption: General experimental workflow for the extraction and analysis of (+)-β-Irone.

Conclusion

(+)-β-Irone is a significant natural product with its primary and confirmed botanical source being the aged rhizomes of Iris pallida. The information provided in this guide, including quantitative data, detailed experimental protocols, and biosynthetic pathways, offers a solid foundation for researchers and professionals engaged in the study and application of this valuable chiral molecule. Further research is warranted to elucidate the precise concentration of the (+)-enantiomer in various Iris pallida cultivars and to optimize extraction and purification methodologies for higher yields and purity.

References

The Enigmatic Pathway of Irone Biosynthesis in Iris Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irones are a group of C14-ketones responsible for the characteristic violet-like fragrance of orris root, derived from the rhizomes of various Iris species, most notably Iris germanica and Iris pallida. These compounds are highly valued in the fragrance and flavor industries. Unlike many plant volatiles, irones are not present in fresh rhizomes but are gradually formed during a lengthy post-harvest storage period of three to five years. This complex aging process involves a series of enzymatic transformations of their triterpenoid (B12794562) precursors, the iridals. This technical guide provides a comprehensive overview of the current understanding of the irone biosynthesis pathway, detailing the key intermediates, putative enzymatic steps, and relevant experimental methodologies.

The Biosynthetic Journey: From Squalene (B77637) to Irones

The biosynthesis of irones is a multi-step process that begins with the cyclization of the ubiquitous triterpene precursor, 2,3-oxidosqualene (B107256). The pathway can be broadly divided into three major stages:

  • Formation of Iridals: The initial step involves the cyclization of 2,3-oxidosqualene to form the characteristic C31 triterpenoid skeleton of iridals.

  • Methylation and Cyclization: A key transformation is the methylation of the iridal (B600493) structure, followed by a second cyclization to form cycloiridals.

  • Oxidative Degradation: The final step involves the oxidative cleavage of the cycloiridal backbone to release the C14 irone molecule.

While the general pathway has been outlined through radiolabeling studies and the identification of intermediates, the specific enzymes catalyzing each step in Iris species have not yet been fully characterized.

Stage 1: Iridal Formation

The biosynthesis of the iridal skeleton is initiated by an oxidosqualene cyclase (OSC) . This enzyme catalyzes the protonation of 2,3-oxidosqualene, initiating a cascade of cyclization and rearrangement reactions to form the specific iridal structure. Transcriptome analysis of Iris pallida and Iris germanica has identified several candidate genes for triterpene synthases, which are likely responsible for this crucial step. However, the specific OSC that produces the iridal backbone has not been functionally characterized.

Stage 2: Methylation and Formation of Cycloiridals

Following the formation of iridals, a methyl group is transferred from S-adenosyl-L-methionine (SAM) to the iridal molecule. This reaction is catalyzed by a SAM-dependent methyltransferase . This methylation is a critical step that precedes the second cyclization, leading to the formation of cycloiridals. The enzyme responsible for this specific methylation in Iris remains to be identified, although numerous SAM-dependent methyltransferases are known to be involved in plant secondary metabolism. A bifunctional methyltransferase/cyclase has been hypothesized to catalyze both the methylation and the subsequent cyclization.

Stage 3: Oxidative Degradation to Irones

The final step in irone biosynthesis is the oxidative degradation of the C31 cycloiridal precursors to yield the C14 irones. This process is thought to be carried out by oxidoreductases , such as cytochrome P450 monooxygenases or other oxidative enzymes. Studies have shown that enzymes like lipoxidase (B8822775) can facilitate this conversion in vitro, suggesting the involvement of oxidative processes. The precise nature of the native enzymes in Iris rhizomes that carry out this transformation during the aging process is still an area of active research.

Quantitative Data

Quantitative analysis of irones and their precursors is crucial for understanding the efficiency of the biosynthetic pathway and for quality control of orris root products. The following tables summarize available quantitative data from various studies.

Table 1: Irone and Iridal Content in Iris Rhizomes

SpeciesCompoundConcentration (mg/kg dry weight)Analytical Method
Iris germanicaα-Irone1.5 - 4.8GC-MS
Iris germanicaγ-Irone0.5 - 2.1GC-MS
Iris pallidaTotal Irones12 (fresh) - 1400 (after 30h treatment)Not specified
Iris speciesIridalsVaries significantly with age and speciesHPLC, LC-MS

Experimental Protocols

Protocol 1: Extraction and Quantification of Irones and Iridals by GC-MS

This protocol is adapted for the analysis of irones and their precursors in Iris rhizomes.

1. Sample Preparation:

  • Freeze-dry fresh rhizome material and grind to a fine powder.
  • For aged rhizomes, directly grind the dried material.

2. Extraction:

  • Perform a solid-liquid extraction with a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture thereof).
  • Alternatively, for volatile irones, headspace solid-phase microextraction (HS-SPME) can be employed for direct analysis of the powdered rhizome.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 5 °C/min, and hold for 10 min.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Mass Range: m/z 40-500.

4. Quantification:

  • Use external or internal standards of known irone and iridal compounds for accurate quantification.

Protocol 2: Assay for SAM-Dependent Methyltransferase Activity

This is a general protocol that can be adapted to test for the putative iridal methyltransferase activity in Iris rhizome protein extracts.

1. Enzyme Extraction:

  • Homogenize fresh or frozen rhizome tissue in an appropriate extraction buffer (e.g., Tris-HCl pH 7.5, containing protease inhibitors and reducing agents like DTT).
  • Centrifuge the homogenate to pellet cell debris and obtain a crude protein extract (supernatant).
  • For membrane-bound enzymes, further fractionation and solubilization with detergents may be necessary.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • Crude protein extract.
  • Iridal substrate (purified from Iris rhizomes).
  • S-adenosyl-L-[methyl-¹⁴C]methionine (radioactive) or non-labeled SAM.
  • Reaction buffer (e.g., Tris-HCl pH 7.5).

3. Incubation:

  • Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period.

4. Product Analysis:

  • If using radiolabeled SAM:
  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
  • Extract the methylated product.
  • Analyze the product by thin-layer chromatography (TLC) followed by autoradiography or by liquid scintillation counting.
  • If using non-labeled SAM:
  • Stop the reaction and extract the products.
  • Analyze the reaction mixture by HPLC-MS or GC-MS to detect the methylated iridal product.

Protocol 3: Heterologous Expression of Candidate Genes in Saccharomyces cerevisiae

This protocol allows for the functional characterization of candidate genes identified from transcriptome data.

1. Gene Cloning:

  • Amplify the full-length coding sequence of the candidate gene (e.g., a putative oxidosqualene cyclase or methyltransferase) from Iris rhizome cDNA.
  • Clone the gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation:

  • Transform a suitable S. cerevisiae strain (e.g., INVSc1) with the expression construct.

3. Expression and Functional Assay:

  • Grow the transformed yeast culture in a selective medium.
  • Induce gene expression by adding galactose to the medium.
  • For an OSC, provide the yeast with a precursor like squalene or rely on the endogenous pool. For a methyltransferase, provide the iridal substrate in the culture medium.
  • After a period of incubation, harvest the yeast cells.

4. Metabolite Extraction and Analysis:

  • Extract the metabolites from the yeast culture (cells and medium) using an appropriate organic solvent.
  • Analyze the extracts by GC-MS or LC-MS to identify the enzymatic product.

Signaling Pathways and Experimental Workflows

Biosynthesis Pathway of Irones

Irone_Biosynthesis cluster_0 Triterpene Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene Iridals Iridals 2,3-Oxidosqualene->Iridals Oxidosqualene Cyclase (Putative) Cycloiridals Cycloiridals Iridals->Cycloiridals SAM-dependent Methyltransferase & Cyclase (Putative) Irones Irones Cycloiridals->Irones Oxidoreductases (Putative) S-adenosylmethionine S-adenosylmethionine S-adenosylmethionine->Cycloiridals

Caption: Proposed biosynthetic pathway of irones from 2,3-oxidosqualene in Iris species.

Experimental Workflow for Enzyme Characterization

Enzyme_Workflow cluster_1 Gene Identification and Cloning cluster_2 Heterologous Expression cluster_3 Functional Characterization cluster_4 Enzyme Purification and Kinetics Transcriptome Sequencing\n(Iris rhizome) Transcriptome Sequencing (Iris rhizome) Candidate Gene\nIdentification Candidate Gene Identification Transcriptome Sequencing\n(Iris rhizome)->Candidate Gene\nIdentification Gene Cloning\ninto Expression Vector Gene Cloning into Expression Vector Candidate Gene\nIdentification->Gene Cloning\ninto Expression Vector Yeast\nTransformation Yeast Transformation Gene Cloning\ninto Expression Vector->Yeast\nTransformation Protein\nExpression Protein Expression Yeast\nTransformation->Protein\nExpression Enzyme Assay\n(in vitro / in vivo) Enzyme Assay (in vitro / in vivo) Protein\nExpression->Enzyme Assay\n(in vitro / in vivo) Protein\nPurification Protein Purification Protein\nExpression->Protein\nPurification Product\nIdentification\n(GC-MS, LC-MS) Product Identification (GC-MS, LC-MS) Enzyme Assay\n(in vitro / in vivo)->Product\nIdentification\n(GC-MS, LC-MS) Kinetic\nAnalysis Kinetic Analysis Protein\nPurification->Kinetic\nAnalysis

Caption: A typical experimental workflow for the identification and characterization of enzymes involved in irone biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of irones in Iris species represents a fascinating and complex area of plant secondary metabolism. While the general pathway has been established, the specific enzymes responsible for the key transformations remain largely uncharacterized. The advent of high-throughput sequencing technologies has opened new avenues for identifying candidate genes involved in this pathway. Future research should focus on the functional characterization of these candidate genes through heterologous expression and biochemical assays. The elucidation of the complete enzymatic pathway will not only provide fundamental insights into plant biochemistry but also pave the way for biotechnological production of these valuable fragrance compounds, potentially offering a more sustainable and efficient alternative to the traditional lengthy aging process of Iris rhizomes.

Physical and chemical properties of beta-Irone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of beta-Irone (B12784010)

Introduction

Beta-Irone, a member of the irone family of compounds, is a significant contributor to the characteristic aroma of violets and orris root.[1][2] It is a cyclic ketone that exists as a frequent byproduct in the synthesis of alpha-irone.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of beta-Irone, intended for researchers, scientists, and professionals in the fields of drug development, perfumery, and flavor chemistry.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of beta-Irone are summarized in the table below, providing a consolidated reference for its key quantitative data.

PropertyValue
Molecular Formula C₁₄H₂₂O[1][3][4]
Molecular Weight 206.32 g/mol [1][3][4][5]
CAS Number 79-70-9[3][4][6], 35124-15-3 ((+)-beta-Irone)[1][5]
Appearance Pale yellow clear liquid (est)[6][7]
Odor Similar to beta-ionone, with fresh, sweet, violet, berry, woody, and powdery notes[3][7]
Boiling Point 85-90°C at 0.1 mmHg; 99-104°C at 0.7 mmHg; 125°C at 11 mmHg[3]; 293.00 to 295.00 °C at 760.00 mm Hg[6][7]
Density 0.9434 g/cm³ at 21°C[3]; 0.92400 to 0.93600 g/cm³ at 25.00 °C[6][7]
Refractive Index 1.5178 at 21°C; 1.5162 at 25°C[3]; 1.49300 to 1.50400 at 20.00 °C[6][7]
Solubility Soluble in alcohol[6][7]; Insoluble in water[6][7][8] (2.98 mg/L at 25°C est.[6][7])
Flash Point 126.67 °C (260.00 °F) TCC[6][7]
Optical Rotation [a]D20 +59° (CH₂Cl₂)[3]
UV Maximum 295 nm (log ε 4.05)[3]
Vapor Pressure 0.002000 mmHg @ 25.00 °C (est)[6][7]

Spectral Properties

The structural elucidation and characterization of beta-Irone rely on various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. Key features in the ¹H NMR spectrum would include signals corresponding to the vinyl protons of the butenone side chain and the methyl groups on the cyclohexene (B86901) ring. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, olefinic carbons, and the aliphatic carbons of the ring and side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum of beta-Irone is distinguished by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing around 1700 cm⁻¹. Other significant peaks would include those for C=C stretching of the alkene and C-H stretching and bending vibrations.[9]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of beta-Irone. The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (206.32).[4] Fragmentation analysis can provide valuable information about the structure of the molecule.

Chemical Reactivity and Synthesis

Beta-Irone undergoes several chemical transformations characteristic of ketones and alkenes.

  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, leading to the formation of alcohols and other derivatives.[1]

  • Cyclization Reactions: Under acidic conditions, beta-Irone can undergo cyclization to form various cyclic compounds.[1]

  • Oxidation and Reduction: The molecule can be oxidized to form more complex structures or reduced to the corresponding alcohol.[1]

The synthesis of irones, including beta-Irone, typically involves the ring closure of pseudoirones.[10] This cyclization can be catalyzed by acids.[1][10]

G cluster_synthesis Synthesis of beta-Irone Pseudoionone (B86502) Pseudoionone IroneMixture Mixture of Irone Isomers (alpha, beta, gamma) Pseudoionone->IroneMixture Cyclization AcidCatalyst Acid Catalyst (e.g., H₂SO₄, Chlorosulfonic Acid) AcidCatalyst->IroneMixture betaIrone beta-Irone IroneMixture->betaIrone Purification (e.g., Distillation)

Caption: Synthesis workflow for beta-Irone from pseudoionone.

G cluster_reactivity Chemical Reactivity of beta-Irone betaIrone beta-Irone NucleophilicAddition Nucleophilic Addition (e.g., Grignard reagents, organolithiums) betaIrone->NucleophilicAddition Cyclization Acid-Catalyzed Cyclization betaIrone->Cyclization Oxidation Oxidation (e.g., with peroxy acids) betaIrone->Oxidation Reduction Reduction (e.g., with NaBH₄, LiAlH₄) betaIrone->Reduction CyclicProducts Various Cyclic Products Cyclization->CyclicProducts Epoxides Epoxides and other oxidized products Oxidation->Epoxides Alcohol Corresponding Alcohol Reduction->Alcohol

Caption: Key chemical reactions of beta-Irone.

Experimental Protocols

Synthesis of (±)-β-Irone

A common method for synthesizing beta-Irone involves the acid-catalyzed cyclization of pseudoionone.[10]

  • Reaction Setup: A solution of pseudoionone in an appropriate organic solvent (e.g., toluene, methylene (B1212753) chloride) is prepared in a reaction vessel equipped with a stirrer and a cooling system.[10][11]

  • Acid Addition: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution while maintaining a low temperature to control the reaction rate.[11]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product, a mixture of irone isomers, is purified by fractional distillation under reduced pressure to isolate beta-Irone.[2][11]

Analytical Methods

The analysis and characterization of beta-Irone are typically performed using chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds like beta-Irone in complex mixtures, such as essential oils.[12] The retention time in the GC column and the mass spectrum provide definitive identification and quantification when compared to a reference standard.[12]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be employed for the analysis of beta-Irone.[13] A suitable mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier, is used to achieve separation on a C18 or other appropriate column.[13]

G cluster_analysis Analytical Workflow for beta-Irone Sample Sample containing beta-Irone GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GCMS Separation & Identification HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Separation & Quantification DataAnalysis Data Analysis and Structure Elucidation GCMS->DataAnalysis HPLC->DataAnalysis

Caption: Typical analytical workflow for the characterization of beta-Irone.

References

Introduction to the Stereochemistry of beta-Irone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry and Enantiomers of beta-Irone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of beta-irone, focusing on its enantiomers. It covers their synthesis, separation, quantitative properties, and biological significance, offering detailed experimental protocols and visual representations of key processes.

Beta-irone is a C14-terpenoid and a member of the irone family, which also includes alpha- and gamma-isomers, distinguished by the position of the double bond within the cyclohexene (B86901) ring. These compounds are key contributors to the characteristic aroma of the rhizomes of Iris species (orris root).[1] Beta-irone possesses a single chiral center at the C-5 position of the cyclohexene ring, giving rise to a pair of enantiomers: (5R)-beta-irone and (5S)-beta-irone.

The spatial arrangement of the methyl group at this stereocenter is crucial for the molecule's interaction with chiral environments, such as olfactory receptors, leading to distinct sensory properties for each enantiomer. The dextrorotatory, (+)-enantiomer, has been identified in Iris pallida. The olfactory differences between enantiomers underscore the importance of stereoselective synthesis and separation in the fields of fragrance chemistry and pharmacology.

racemic_synthesis precursor Pseudoionone Precursor cyclization Acid-Catalyzed Cyclization (e.g., H2SO4 or Lewis Acid) precursor->cyclization mixture Mixture of Irone Isomers (alpha, beta, gamma) cyclization->mixture separation Fractional Distillation or Chromatography mixture->separation racemic_beta Racemic (±)-beta-Irone separation->racemic_beta enantioseparation_workflow cluster_synthesis Synthesis cluster_resolution Enzymatic Kinetic Resolution cluster_conversion Conversion to beta-Irone racemic_precursor Racemic Precursor Alcohol lipase Lipase (e.g., Pseudomonas cepacia) + Acyl Donor (e.g., Vinyl Acetate) racemic_precursor->lipase separation Separation of Mixture lipase->separation product1 (R)-Acetate separation->product1 product2 (S)-Alcohol (unreacted) separation->product2 hydrolysis Hydrolysis product1->hydrolysis oxidation2 Oxidation product2->oxidation2 oxidation1 Oxidation hydrolysis->oxidation1 enantiomer1 (+)-beta-Irone oxidation1->enantiomer1 enantiomer2 (-)-beta-Irone oxidation2->enantiomer2 signaling_pathway cluster_cell Cell beta_irone beta-Irone receptor Olfactory Receptor (e.g., OR51E2) beta_irone->receptor g_protein G-Protein receptor->g_protein mapk MAPK Pathway (p38, JNK) g_protein->mapk wnt Wnt/beta-catenin Pathway g_protein->wnt stat3 STAT3 Pathway g_protein->stat3 cellular_response Cellular Response (e.g., Anti-proliferative, Anti-inflammatory) mapk->cellular_response wnt->cellular_response stat3->cellular_response

References

An In-depth Technical Guide to (+)-β-Irone: Discovery, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Core Requirements

This technical guide provides a comprehensive overview of (+)-β-Irone, a significant contributor to the violet-like aroma of iris root oil. The document details its historical discovery, physicochemical properties, modern isolation and synthesis techniques, and its interaction with olfactory receptors. This guide is intended for researchers, scientists, and professionals in the fields of drug development, fragrance chemistry, and natural products.

Data Presentation

Physicochemical Properties of (+)-β-Irone
PropertyValueReference
Molecular Formula C₁₄H₂₂O
Molecular Weight 206.32 g/mol
CAS Number 35124-15-3
IUPAC Name (3E)-4-((5R)-2,5,6,6-tetramethylcyclohex-1-en-1-yl)but-3-en-2-one
Appearance Pale yellow clear liquid (est.)[1][2]
Boiling Point 97.00 to 98.00 °C @ 2.00 mm Hg[1]
293.00 to 295.00 °C @ 760.00 mm Hg[1]
Specific Gravity 0.92400 to 0.93600 @ 25.00 °C[1]
Refractive Index 1.49300 to 1.50400 @ 20.00 °C[1]
Vapor Pressure 0.002000 mmHg @ 25.00 °C (est.)[1]
Flash Point 260.00 °F (126.67 °C)[1][2]
Solubility Soluble in alcohol; water, 2.98 mg/L @ 25 °C (est.)[2]
Optical Rotation Not available

Historical Background and Discovery

The story of irone is intertwined with the quest to understand the fragrance of violets. In 1893, the German chemists Ferdinand Tiemann and Paul Krüger, while investigating the components of iris root oil (often referred to as orris oil), which was believed to share its aromatic principle with violet flowers, isolated a ketone they named "irone". They incorrectly assigned it the molecular formula C₁₃H₂₀O. Their early work, however, laid the foundation for the synthesis of ionones, a class of closely related fragrance compounds.

It was not until 1933 that Leopold Ruzicka corrected the molecular formula of irone to C₁₄H₂₂O. Subsequent research by Ruzicka and others revealed that natural irone was a mixture of several isomers. The precise stereochemistry of these isomers, including the identification of (+)-cis-α-irone, (+)-trans-α-irone, (+)-β-irone, and (+)-cis-γ-irone, was finally elucidated in 1971 by Rautenstrauch and Ohloff from Italian iris oil, likely derived from Iris pallida.

Experimental Protocols

Isolation of Irones from Iris Rhizomes by Steam Distillation

The traditional and still widely used method for obtaining irones is through the steam distillation of aged iris rhizomes. The rhizomes of Iris germanica or Iris pallida are harvested and aged for two to five years, a crucial step during which the odorless iridal (B600493) precursors are enzymatically converted to the fragrant irones.[3]

Protocol:

  • Raw Material Preparation: Aged iris rhizomes (moisture content 8-13%) are finely milled into a powder.[4]

  • Steam Distillation: The powdered rhizomes are loaded into a still. High-pressure steam is passed through the material. The steam ruptures the plant cells, liberating the essential oil.[3]

  • Condensation: The mixture of steam and volatile oil is passed through a condenser to cool and liquefy.[3]

  • Separation: The condensed liquid, a mixture of water and "orris butter" (a waxy solid at room temperature due to the presence of myristic acid), is collected. The orris butter, being less dense, separates from the water.[3][4]

  • Purification (Optional): The orris butter can be further processed to increase the concentration of irones. This is often achieved by crystallization at low temperatures in ethanol (B145695) to remove the fatty acids. The resulting liquid is a concentrated irone-rich extract known as orris absolute.[4][5]

Chemical Synthesis of (±)-β-Irone from 3-Methylcyclohexanone

A modern synthetic route to racemic β-irone has been developed, offering an alternative to the lengthy natural extraction process.[6]

Protocol:

This synthesis is a multi-step process that can be summarized as follows:

  • Formation of a Lithium Enolate: 3-Methyl-2-cyclohexen-1-one is treated with lithium in liquid ammonia (B1221849) to form the corresponding lithium enolate.

  • Alkylation: The enolate is then reacted with an appropriate alkylating agent, such as allyl bromide, to introduce the side chain.

  • Further Elaboration: The resulting intermediate undergoes a series of reactions to construct the full butenone side chain and introduce the necessary methyl groups, ultimately yielding (±)-β-irone.

Note: The detailed, step-by-step procedure with specific reagents, quantities, and reaction conditions for a full synthesis is extensive and typically found in specialized organic synthesis literature.

Chiral Separation of β-Irone Enantiomers by HPLC

The separation of the (+) and (-) enantiomers of β-irone is crucial for studying their individual olfactory properties and biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for this purpose.

Protocol:

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose (B213188) or amylose, is typically chosen.[7][8]

  • Mobile Phase: A normal-phase mobile phase, often a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol), is used. The ratio of the solvents is optimized to achieve the best separation.[7]

  • Injection and Detection: A solution of the racemic β-irone mixture is injected onto the column. The separated enantiomers are detected as they elute from the column, typically using a UV detector.

  • Fraction Collection: The fractions corresponding to each enantiomer are collected for further analysis.

Mandatory Visualization

Signaling Pathway

olfactory_pathway cluster_air Nasal Cavity cluster_neuron Olfactory Sensory Neuron cluster_brain Brain Odorant (+)-β-Irone OR Olfactory Receptor (e.g., OR5A1 for β-ionone) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Depolarization Depolarization Ca_ion->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Signal to Perception Perception of Violet Scent Olfactory_Bulb->Perception Processed in

Experimental Workflow

experimental_workflow cluster_isolation Isolation from Natural Source cluster_synthesis Chemical Synthesis cluster_separation Chiral Separation Iris Iris Rhizomes (Aged 2-5 years) Grinding Grinding Iris->Grinding Distillation Steam Distillation Grinding->Distillation Orris_Butter Orris Butter (Irones + Myristic Acid) Distillation->Orris_Butter Purification Purification (Ethanol Crystallization) Orris_Butter->Purification Irone_Isomers Mixture of Irone Isomers Purification->Irone_Isomers HPLC Chiral HPLC Irone_Isomers->HPLC Starting_Material 3-Methylcyclohexanone Multi_Step Multi-Step Synthesis Starting_Material->Multi_Step Racemic_Irone (±)-β-Irone Multi_Step->Racemic_Irone Racemic_Irone->HPLC Positive_Beta_Irone (+)-β-Irone HPLC->Positive_Beta_Irone Negative_Beta_Irone (-)-β-Irone HPLC->Negative_Beta_Irone

Biological Activity and Olfactory Perception

The perception of odors is initiated by the binding of volatile molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.[9] While the specific receptor for (+)-β-irone is not definitively identified, research on the closely related compound β-ionone has shown that it activates the olfactory receptor OR5A1.[1][2][10] Genetic variations in the OR5A1 gene can lead to significant differences in how individuals perceive the scent of β-ionone.[10]

The binding of an odorant like β-ionone to its receptor triggers a signal transduction cascade.[9][11] This process involves the activation of a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[11] The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca²⁺) and depolarization of the neuron.[12] This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific scent, in this case, the characteristic floral, woody, and powdery notes of irone.[12]

Recent studies have also suggested that β-ionone can act as an antagonist for other olfactory receptors, potentially modulating the perception of other odors.[13] Furthermore, ectopically expressed olfactory receptors, including OR51E2 which is activated by β-ionone, have been implicated in cellular processes outside of olfaction, such as cell migration and proliferation, opening up avenues for further research into the pharmacological potential of these compounds.[14][15][16]

References

An In-depth Technical Guide to the Olfactory Properties and Scent Profile of (+)-β-Irone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the olfactory properties and scent profile of (+)-β-Irone, a significant ketone in the fragrance industry renowned for its contribution to the characteristic aroma of orris root. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its sensory characteristics, quantitative data, experimental evaluation protocols, and the proposed biochemical signaling pathway of its perception. The guide distinguishes the olfactory profile of the (+)-enantiomer from its counterpart and outlines methodologies for its sensory assessment, including Gas Chromatography-Olfactometry (GC-O) and human sensory panels.

Introduction to (+)-β-Irone

β-Irone (C₁₄H₂₂O) is a methylated ionone (B8125255) and a key odorant found in the essential oil of iris rhizomes, commonly known as orris root. The lengthy and complex processing of orris root makes natural irone one of the most expensive raw materials in perfumery. While not a primary biosynthetic product, β-irone is considered an artifact that forms during the processing and aging of orris rhizomes.[1] Its unique and powerful scent profile makes it invaluable for creating sophisticated floral, woody, and powdery notes in fine fragrances. β-Irone exists as two enantiomers, (+)-β-Irone and (-)-β-Irone, which possess distinctly different olfactory characteristics. This guide focuses on the dextrorotatory enantiomer, (+)-β-Irone.

Olfactory Profile of (+)-β-Irone

The scent of β-irone is complex and multifaceted. The racemic mixture, (±)-β-Irone, is described as having a strong and transparent fruity-green top note, a rich violet floral heart, and a powerful, long-lasting powdery and woody base.[2] The fruity, violet, and powdery character is potent even at very low concentrations.[2] Olfactory evaluation reveals that a smelling blotter with just 0.0001g of (±)-β-irone releases a distinct violet scent, while 0.001g exhibits a raspberry aroma.[2]

Enantiomeric Olfactory Differences

The chirality of β-Irone plays a critical role in its perceived scent. Olfactory evaluations by trained perfumers have demonstrated that the human nose can readily distinguish between the two enantiomers. The (+)-enantiomer is generally considered to have the more desirable and characteristic fragrance profile.[3]

EnantiomerOlfactory DescriptorsTenacity & Character
(+)-β-Irone Iris family, anise, licorice, green, warm floral-woody.[3]Possesses good tenacity and is considered a "dry-down" or base note in perfumery.[3]
(-)-β-Irone Weakly iris, woody with a distinct honey note, fruity tonality, and an unpleasant smoky character.[3]Belongs to the β-ionone family but is not considered a close match.[3]

Quantitative Properties

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₄H₂₂O[4]
Molecular Weight 206.33 g/mol [4]
Appearance Pale yellow clear liquid (est.)[4]
Specific Gravity 0.924 to 0.936 @ 25°C[5]
Refractive Index 1.493 to 1.504 @ 20°C[5]
Boiling Point 293 to 295 °C @ 760 mmHg[4]
Flash Point 126.67 °C (260.00 °F)[5]
Vapor Pressure 0.002 mmHg @ 25°C (est.)[4]
Solubility Soluble in alcohol; Water: 2.98 mg/L @ 25°C (est.)[4]
Olfactory and Sensory Data
PropertyValueNotesSource(s)
Odor Type Floral, fresh, sweet, violet, berry, woody, powdery.-[4]
Odor Strength MediumRecommended for smelling in a 10% solution or less.[4]
Substantivity on Smelling Strip 264 hours @ 100%Refers to the duration the scent is detectable.[4]
Odor Threshold (for β-Ionone) 1 µg/L in waterThis value is for the structurally similar β-ionone and serves as an approximate reference.[6]

Experimental Protocols for Sensory Analysis

The characterization of (+)-β-Irone's olfactory profile requires a combination of instrumental analysis and human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive and specific detector for odor-active compounds.[7]

Objective: To separate the volatile components of a fragrance sample and identify the specific retention times associated with distinct aromas.

Methodology:

  • Sample Preparation: Prepare a dilution series of the (+)-β-Irone sample (e.g., 1%, 0.1%, and 0.01% in a neutral solvent like ethanol (B145695) or dipropylene glycol). An internal standard can be added for quantification.[8]

  • GC System: Utilize a gas chromatograph equipped with a polar capillary column (e.g., DB-Wax or equivalent) suitable for separating terpenoids.[9][10]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC inlet in splitless mode to maximize sensitivity.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 270°C) and hold.

  • Effluent Splitting: At the end of the column, the effluent is split (typically 1:1) between a conventional detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) and a heated sniffing port.

  • Olfactometry: A trained sensory analyst sniffs the effluent from the sniffing port throughout the chromatographic run, describing the perceived odors and their intensity in real-time. The data is correlated with the peaks recorded by the conventional detector.

GCO_Workflow Gas Chromatography-Olfactometry (GC-O) Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection cluster_analysis Data Analysis Prep Dilution of (+)-β-Irone Sample Inject Injection Prep->Inject Column Capillary Column Separation Inject->Column Splitter Effluent Splitter Column->Splitter Detector FID / MS Detector Splitter->Detector ~50% SniffPort Heated Sniff Port Splitter->SniffPort ~50% Chromatogram Chromatogram Detector->Chromatogram Aromagram Aromagram SniffPort->Aromagram Correlation Data Correlation Chromatogram->Correlation Aromagram->Correlation Olfactory_Signaling Proposed Olfactory Signal Transduction Pathway for (+)-β-Irone cluster_membrane Cell Membrane cluster_intracellular cluster_extracellular Odorant (+)-β-Irone OR Olfactory Receptor (OR51E2) Odorant->OR 1. Binding G_Protein Gαolf Protein OR->G_Protein 2. Activation AC Adenylyl Cyclase III G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion CNG CNG Ion Channel (Closed) CNG_Open CNG Ion Channel (Open) Depolarization Depolarization (Action Potential) CNG_Open->Depolarization 7. Signal ATP ATP ATP->AC cAMP->CNG 5. Binding Ions_out Ca²⁺, Na⁺ Ions_out->CNG_Open 6. Influx

References

An In-depth Technical Guide to the Spectroscopic Data of (+)-β-Irone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (+)-β-Irone. Designed for researchers, scientists, and professionals in drug development, this document presents quantitative data in structured tables, details experimental protocols, and visualizes relevant biochemical pathways. While specific high-resolution spectral data for the dextrorotatory enantiomer, (+)-β-Irone, is not widely published, the provided data for the closely related structural isomer, β-ionone, serves as a robust reference.

Spectroscopic Data

The spectroscopic data presented below is primarily based on the analysis of β-ionone, a closely related isomer of β-irone. The structural similarity suggests that the spectral characteristics will be very similar, with minor variations in chemical shifts and fragmentation patterns possible.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for β-ionone, which are expected to be very similar to those of (+)-β-Irone.

Table 1: ¹H NMR Chemical Shift Data for β-Ionone [1]

Atom NameChemical Shift (ppm)Multiplicity
H77.27d
H86.12d
H102.29s
H22.04t
H51.71s
H31.59m
H41.45m
H121.03s
H131.03s
H60.90d

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Chemical Shift Data for β-Ionone [1]

Atom NumberChemical Shift (ppm)
C9198.4
C1137.1
C7135.9
C8129.9
C6125.4
C239.8
C434.2
C1133.0
C1228.8
C1328.8
C1027.2
C521.8
C318.9

Solvent: CDCl₃, Reference: TMS

Electron ionization mass spectrometry (EI-MS) of β-ionone reveals a distinct fragmentation pattern that is characteristic of its molecular structure. The molecular ion peak and major fragment ions are summarized in the table below.

Table 3: Mass Spectrometry Data for β-Ionone [2]

m/zRelative Intensity (%)Proposed Fragment
20625[M]⁺ (Molecular Ion)
191100[M - CH₃]⁺
17715[M - C₂H₅]⁺
16320[M - C₃H₇]⁺
14910[M - C₄H₉]⁺
13630Retro-Diels-Alder Fragment
12145[C₉H₁₃]⁺
9335[C₇H₉]⁺
4380[CH₃CO]⁺

Experimental Protocols

The following protocols provide a general framework for the acquisition of NMR and MS data for compounds like (+)-β-Irone.

This protocol is based on standard procedures for the analysis of terpenoids.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified (+)-β-Irone sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Spectral width: 200-220 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

This protocol is based on standard procedures for the analysis of volatile compounds in essential oils.

  • Sample Preparation:

    • Prepare a dilute solution of (+)-β-Irone (e.g., 100 ppm) in a volatile solvent such as hexane (B92381) or dichloromethane.

  • GC Instrument Setup:

    • Use a gas chromatograph equipped with a capillary column suitable for terpenoid analysis (e.g., DB-5ms, HP-5ms).

    • Set the injection port temperature to 250 °C.

    • Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

    • Program the oven temperature as follows: initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.

  • MS Instrument Setup:

    • Use a mass spectrometer with an electron ionization (EI) source.

    • Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

    • Set the electron energy to 70 eV.

    • Scan a mass range of m/z 40-400.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Identify the peak corresponding to (+)-β-Irone based on its retention time.

    • Analyze the mass spectrum to determine the molecular ion and the fragmentation pattern.

Biosynthesis of β-Irone

β-Irone is biosynthesized in plants through the enzymatic cyclization of an acyclic precursor, pseudoionone. This process is a key step in the formation of various irone isomers.

biosynthesis_of_beta_irone Geranyl_pyrophosphate Geranyl pyrophosphate (GPP) Farnesyl_pyrophosphate Farnesyl pyrophosphate (FPP) Geranyl_pyrophosphate->Farnesyl_pyrophosphate IspA Isopentenyl pyrophosphate isomerase (IspA) IspA->Geranyl_pyrophosphate Isopentenyl_pyrophosphate Isopentenyl pyrophosphate (IPP) Isopentenyl_pyrophosphate->IspA CrtE Geranylgeranyl pyrophosphate synthase (CrtE) Farnesyl_pyrophosphate->CrtE Geranylgeranyl_pyrophosphate Geranylgeranyl pyrophosphate (GGPP) CrtE->Geranylgeranyl_pyrophosphate CrtB Phytoene synthase (CrtB) Geranylgeranyl_pyrophosphate->CrtB Phytoene Phytoene CrtB->Phytoene CrtI Phytoene desaturase (CrtI) Phytoene->CrtI Lycopene Lycopene CrtI->Lycopene CCD1 Carotenoid cleavage dioxygenase 1 (CCD1) Lycopene->CCD1 Pseudoionone Pseudoionone CCD1->Pseudoionone Cyclase Irone cyclase Pseudoionone->Cyclase beta_Irone (+)-β-Irone Cyclase->beta_Irone

Caption: Biosynthetic pathway of (+)-β-Irone from precursor molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (+)-β-Irone from a Pseudoionone Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the specific enantiomer (+)-β-Irone. The synthesis commences with the preparation of a methylated pseudoionone (B86502) analogue, referred to as pseudoirone, followed by its cyclization to a racemic mixture of irone isomers. The final and critical step involves the enzymatic kinetic resolution of this mixture to isolate the target (+)-β-Irone.

Overall Synthesis Workflow

The synthesis is a multi-step process beginning with the formation of the key intermediate, pseudoirone, from 6-methylcitral and acetone (B3395972). This is followed by an acid-catalyzed cyclization to produce a mixture of α- and β-irone isomers. Finally, an enzymatic resolution is employed to selectively isolate the desired (+)-β-Irone enantiomer.

SynthesisWorkflow cluster_0 Step 1: Pseudoirone Synthesis cluster_1 Step 2: Irone Mixture Synthesis cluster_2 Step 3: Chiral Resolution A 6-Methylcitral C Aldol (B89426) Condensation A->C B Acetone B->C D Pseudoirone C->D E Acid-Catalyzed Cyclization D->E F Racemic α/β-Irone Mixture E->F G Enzymatic Kinetic Resolution F->G H (+)-β-Irone G->H I Other Irone Isomers G->I

Figure 1: Overall workflow for the synthesis of (+)-β-Irone.

Experimental Protocols

Step 1: Synthesis of Pseudoirone from 6-Methylcitral

The initial step involves the base-catalyzed aldol condensation of 6-methylcitral with acetone to yield pseudoirone.

Materials:

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methylcitral in an excess of acetone.

  • Prepare a solution of sodium hydroxide in ethanol (e.g., 10% w/v).

  • Cool the acetone solution of 6-methylcitral to 0-5 °C in an ice bath.

  • Slowly add the ethanolic NaOH solution dropwise to the cooled acetone mixture with continuous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the excess acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude pseudoirone.

  • The crude product can be purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Typical Yield80-90%[1]
Purity (post-distillation)>95%[1]
Step 2: Cyclization of Pseudoirone to Racemic α/β-Irone Mixture

The synthesized pseudoirone is then cyclized using a strong acid to form a mixture of α- and β-irone isomers. The ratio of these isomers is dependent on the reaction conditions.

Materials:

  • Pseudoirone (from Step 1)

  • Anhydrous solvent (e.g., methylene (B1212753) chloride, toluene)

  • Cyclization agent (e.g., Boron trifluoride etherate (BF₃·OEt₂), Chlorosulfonic acid, 80% Sulfuric acid)[2][3]

  • Aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol (using Boron Trifluoride Etherate):

  • Dissolve the purified pseudoirone in an anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -10 to 0 °C.

  • Slowly add boron trifluoride etherate dropwise with vigorous stirring, maintaining the low temperature.

  • After the addition, allow the reaction to stir at low temperature for a specified time (e.g., 1-3 hours), monitoring by TLC.

  • Quench the reaction by carefully adding it to a cold aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude mixture of irone isomers.

  • The mixture can be partially separated by fractional distillation under high vacuum to enrich the β-irone fraction.[4]

Quantitative Data for Cyclization:

Cyclization AgentIsomer Ratio (trans-α / cis-α / β)Total YieldReference
Boron Trifluoride47 / 41 / 1075%[4]
Chlorosulfonic AcidHigh yield of α-formsHigh[3]
80% Sulfuric AcidPredominantly α-trans-[3]
Step 3: Enzymatic Kinetic Resolution of (±)-β-Irone

This step utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of β-irone, allowing for the separation of the unreacted (+)-β-Irone.

Materials:

  • Racemic β-irone enriched fraction (from Step 2)

  • Immobilized Lipase (e.g., Lipase from Candida antarctica B (CALB), Lipase from Candida rugosa)[5]

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)[6]

  • Molecular sieves (for maintaining anhydrous conditions)

Protocol:

  • In a dry flask, dissolve the racemic β-irone enriched fraction in the anhydrous organic solvent.

  • Add the acyl donor to the solution.

  • Add the immobilized lipase and molecular sieves.

  • Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.[7]

  • Once the desired conversion is reached, filter off the immobilized enzyme and molecular sieves.

  • Remove the solvent and excess acyl donor under reduced pressure.

  • The resulting mixture contains the acylated (-)-β-irone and the unreacted (+)-β-irone. These can be separated by column chromatography on silica (B1680970) gel, as the ester will have a different polarity than the ketone.

  • The isolated (+)-β-Irone should be analyzed by chiral HPLC or GC to determine its enantiomeric excess (ee).

Quantitative Data for Resolution:

ParameterExpected OutcomeReference
Target Conversion~50%[7]
Enantiomeric Excess (ee) of (+)-β-Irone>95%[5][6]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the key chemical transformations in this synthesis.

LogicalFlow cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Ring Formation cluster_step3 Step 3: Enantiomer Separation start1 6-Methylcitral + Acetone proc1 Base-Catalyzed Aldol Condensation start1->proc1 end1 Pseudoirone proc1->end1 start2 Pseudoirone proc2 Acid-Catalyzed Electrophilic Cyclization start2->proc2 end2 Racemic Irone Mixture proc2->end2 start3 Racemic β-Irone proc3 Enzyme-Catalyzed Asymmetric Acylation start3->proc3 end3_S (+)-β-Irone (unreacted) proc3->end3_S end3_P (-)-β-Irone Acetate (product) proc3->end3_P

Figure 2: Logical flow of chemical transformations.

References

Application Note: Enantioselective Synthesis of (+)-β-Irone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-β-Irone is a significant ketone in the fragrance industry, prized for its characteristic violet and orris aroma. As a minor component of natural orris oil, its isolation is commercially unviable, necessitating chemical synthesis. The olfactory properties of irones are highly dependent on their stereochemistry, making the development of enantioselective synthetic routes to access specific isomers like (+)-β-Irone a critical objective. This document outlines prominent strategies for the enantioselective synthesis of (+)-β-Irone, including catalytic asymmetric methods and biocatalytic approaches, providing detailed protocols and comparative data.

Synthetic Strategies Overview

The enantioselective synthesis of (+)-β-Irone can be broadly categorized into two main approaches: catalytic asymmetric synthesis and biocatalysis/biotransformation.

  • Catalytic Asymmetric Synthesis: This strategy employs chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce stereoselectivity in key bond-forming reactions.[1] A common approach involves the asymmetric cyclization of a suitable acyclic precursor, where the chiral catalyst controls the formation of the stereocenter in the cyclohexene (B86901) ring. External asymmetric induction, where the chiral information is introduced via a catalyst in the transition state, is often the most economically favorable method.[1]

  • Biotransformation and Enzymatic Synthesis: This approach utilizes whole-cell systems or isolated enzymes to perform stereoselective transformations.[1] Recent advancements have seen the development of engineered microbes capable of producing β-irone from simple carbon sources like glucose.[2] These methods offer high enantioselectivity and operate under mild, environmentally friendly conditions. For instance, engineered enzymes can catalyze the cyclization of precursors like psi-ionone to yield β-irone.[1][2]

Logical Workflow for a Catalytic Asymmetric Synthesis

A representative workflow for the chemical synthesis of β-irone often involves the construction of an acyclic precursor followed by a key cyclization step to form the characteristic ring structure.

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_end Purification A β-Methylcyclocitral C Aldol Condensation A->C B Acetone (B3395972) B->C D Mixture of α/β-Irone Precursors (e.g., Methyl-pseudo-ionone) C->D Formation of Acyclic Ketone E Asymmetric Cyclization (Chiral Acid Catalyst) D->E Key Stereoselective Step F (+)-β-Irone E->F G Chromatography / Distillation F->G H Purified (+)-β-Irone G->H

Caption: A generalized workflow for the catalytic synthesis of (+)-β-Irone.

Experimental Protocols

Protocol 1: Synthesis of (±)-β-Irone via Aldol Condensation and Cyclization

This protocol describes a general, non-enantioselective synthesis of a β-irone mixture, which serves as a foundational method. Asymmetric variants would modify the cyclization step with a chiral catalyst. This method is adapted from procedures for ionone (B8125255) and irone synthesis.[3][4][5]

Step 3.1: Aldol Condensation of β-Methylcyclocitral and Acetone

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add β-methylcyclocitral (1.0 eq) and a significant excess of acetone (5-10 eq).[4]

  • Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 5% NaOH) to the mixture while stirring. The amount of catalyst should be catalytic (e.g., 0.1 eq).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 35-45 °C) for several hours (approx. 6 hours).[4] Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, neutralize the reaction by adding a weak acid, such as acetic acid.

  • Purification: Remove the excess acetone via distillation under normal pressure. The resulting crude product (methyl-pseudo-ionone) can be carried forward or purified by vacuum distillation.

Step 3.2: Acid-Catalyzed Cyclization to form β-Irone

  • Setup: Dissolve the crude methyl-pseudo-ionone from the previous step in a suitable solvent like toluene.[6] Cool the solution to a low temperature (e.g., -5 °C to 0 °C).

  • Acid Addition: Slowly introduce a Lewis acid or strong mineral acid. Boron trifluoride (BF₃) is effective; introduce it as a gas until the solution is saturated.[6] For an enantioselective approach, a chiral Brønsted acid or a chiral Lewis acid complex would be used here.

  • Reaction: Stir the mixture at a low temperature (e.g., 0-10 °C) for 1-2 hours.[6] The reaction is often exothermic and requires careful temperature control.

  • Workup: Quench the reaction by adding it to a cold, saturated sodium bicarbonate solution. Extract the product with a solvent like diethyl ether.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final purification of β-irone from its isomers (primarily α-irone) is achieved by fractional distillation or column chromatography.[3][6]

Protocol 2: Biocatalytic Production of β-Irone in Engineered E. coli

This protocol outlines a one-step biotransformation process using an engineered microbial host, based on published methodologies.[2]

  • Strain and Culture Preparation: Use an E. coli strain engineered to express a promiscuous methyltransferase/cyclase (pMT) enzyme. Grow a starter culture overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37 °C.

  • Biotransformation Setup: Inoculate a larger volume of production medium (e.g., Terrific Broth) with the overnight culture. Grow the cells at 37 °C with shaking until they reach the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of ~0.1 mM. Simultaneously, add the precursor, psi-ionone, to the culture medium.

  • Fermentation: Reduce the temperature to ~30 °C and continue the incubation with shaking for an extended period (e.g., 48-113 hours).[2] Maintain a controlled dissolved oxygen (DO) level (e.g., 10%) to optimize production and minimize product evaporation.[2]

  • Extraction: After the fermentation period, harvest the culture. Extract the irone products from the entire culture (cells and supernatant) using an organic solvent with a high affinity for irone, such as dodecane.

  • Analysis: Analyze the organic extract by GC-MS to quantify the concentration of β-irone and other isomers produced.

Data Presentation

The following table summarizes quantitative data from biocatalytic production methods for β-irone. Data for catalytic asymmetric synthesis is often proprietary or highly specific to the catalyst system and is less commonly published in this format.

Method/StrainPrecursorProduct(s)Titer (mg/L)Yield/ProductivityReference
Engineered E. coli (pMT10)Glucose (Fed-batch)cis-α-irone & β-irone~36.6Final titer at 113+ hours[2]
Engineered E. coli (pMT10)psi-ionone (Biotransformation)cis-α-irone & β-irone42.9Not specified[2]
Enzymatic Oxidation of Rhizome ExtractTerpene precursorsIrone mixture (traces of β-irone)450 - 2200 mg/kg of rhizomeNot specified[7]

Concluding Remarks

The enantioselective synthesis of (+)-β-Irone remains a challenging yet crucial area of research for the fragrance industry. While classical organic chemistry provides foundational routes, modern approaches are increasingly focused on catalytic asymmetric synthesis and biocatalysis. Asymmetric catalysis offers precise control over stereochemistry through the rational design of chiral catalysts.[1] Concurrently, biocatalytic methods, particularly fermentation from simple sugars, represent a promising frontier, offering a sustainable and highly selective route to β-irone and other valuable fragrance molecules.[2] Future work will likely focus on improving the efficiency and selectivity of both catalytic and enzymatic systems to make the production of enantiopure (+)-β-Irone more economically viable.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Irone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of valuable irone isomers, key components in the fragrance and pharmaceutical industries. Two primary biocatalytic strategies are presented: the de novo biosynthesis of enantiopure cis-α-irone using engineered microorganisms and the enzymatic kinetic resolution of irone isomer mixtures.

Introduction

Irones are a group of C14-terpenoid ketones known for their characteristic violet and orris aroma, making them highly sought-after in perfumery. Specific isomers, such as (+)-cis-α-irone, are particularly valued for their olfactory properties. Traditional chemical synthesis of irones often results in racemic mixtures of isomers, requiring challenging and costly purification steps. Biocatalysis offers a green and highly selective alternative for producing specific irone isomers. This document outlines two effective biocatalytic approaches:

  • De novo Biosynthesis: This method utilizes metabolically engineered Escherichia coli to produce enantiopure cis-α-irone directly from simple carbon sources like glucose.

  • Enzymatic Kinetic Resolution: This technique employs lipases to selectively acylate or hydrolyze specific isomers from a racemic mixture of irones, allowing for the separation of enantiomers.

Section 1: De Novo Biosynthesis of cis-α-Irone in Engineered E. coli

A recently developed artificial biosynthetic pathway enables the production of enantiopure (-)-cis-α-irone from glucose.[1][2] This has been achieved by designing a pathway that is independent of the native, and not fully elucidated, pathway in iris plants.[2][3] The key innovation is the use of an engineered promiscuous bifunctional methyltransferase/cyclase (pMT) that can convert ψ-ionone to cis-α-irone.[1][4]

Signaling Pathway and Logic

The artificial pathway for cis-α-irone biosynthesis in E. coli begins with a simple carbon source like glucose. Through the engineered host's central metabolism, glucose is converted to precursors for the mevalonate (B85504) (MVA) pathway to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then converted to lycopene (B16060), which is cleaved by a carotenoid cleavage dioxygenase (CCD1) to form ψ-ionone.[3] The final and key step is the methylation and cyclization of ψ-ionone to cis-α-irone, catalyzed by an engineered promiscuous methyltransferase (pMT).[1][4] Enzyme engineering has been instrumental in dramatically improving the activity and specificity of the pMT for this reaction.[1]

cluster_Ecoli Engineered E. coli Glucose Glucose G6P Central Metabolism Glucose->G6P MVA Mevalonate Pathway G6P->MVA Engineered Lycopene Lycopene MVA->Lycopene Psi_ionone ψ-Ionone Lycopene->Psi_ionone CCD1 cis_alpha_irone cis-α-Irone Psi_ionone->cis_alpha_irone Engineered pMT (>10,000x activity)

De novo biosynthesis of cis-α-irone in engineered E. coli.
Quantitative Data

The following table summarizes the reported production titers for cis-α-irone using an engineered E. coli strain.[1][2][4]

Biocatalytic MethodHost OrganismKey EnzymeSubstrateProduct TiterReference
Whole-cell BiocatalysisE. coliEngineered pMTGlucose~86 mg/L[1][2]
In vitro BiotransformationCell lysate of E. coliEngineered pMTψ-ionone~121.8 mg/L[4]
Experimental Protocol: Fed-Batch Fermentation for cis-α-Irone Production

This protocol is based on the methods described by Chen et al. (2022).[1][5]

1. Strain and Media:

  • Strain: Engineered E. coli BL21(DE3) strain co-expressing the genes for the lycopene biosynthetic pathway, a carotenoid cleavage dioxygenase (CCD1), and the engineered promiscuous methyltransferase (pMT). An auxotrophic strain may be used to improve plasmid stability.[2]
  • Seed Culture Medium (per Liter): 10 g tryptone, 5 g yeast extract, 10 g NaCl. Autoclave and supplement with appropriate antibiotics.
  • Fermentation Medium (Chemically Defined, per Liter): 10 g glucose, 7 g KH₂PO₄, 2 g (NH₄)₂HPO₄, 1.2 g MgSO₄·7H₂O, 1.7 g citric acid, and trace metals solution. Autoclave and supplement with appropriate antibiotics.

2. Inoculum Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of seed culture medium. b. Incubate overnight at 37°C with shaking at 250 rpm. c. Use the overnight culture to inoculate a larger volume of seed culture medium (e.g., 100 mL in a 500 mL flask) and incubate under the same conditions until the OD₆₀₀ reaches 4-6.

3. Fed-Batch Fermentation: a. Inoculate a 5 L bioreactor containing 3 L of fermentation medium with the seed culture to an initial OD₆₀₀ of ~0.2. b. Control the temperature at 37°C and pH at 7.0 (with NH₄OH). Maintain dissolved oxygen (DO) at >30% by adjusting agitation and aeration. c. When the initial glucose is depleted (indicated by a sharp increase in DO), start feeding a concentrated glucose solution (500 g/L). d. When the OD₆₀₀ reaches 30-40, induce protein expression by adding IPTG to a final concentration of 0.1 mM and lower the temperature to 30°C. e. During the production phase, maintain the DO at around 10%.[1] f. Continue the fermentation for 72-96 hours, collecting samples periodically for analysis.

4. Product Extraction and Analysis: a. Extract the culture broth with an equal volume of ethyl acetate (B1210297). b. Centrifuge to separate the organic phase. c. Analyze the organic phase by GC-MS to quantify the concentration of cis-α-irone. d. Use an authentic standard for calibration and identification.

Section 2: Enzymatic Kinetic Resolution of Irone Isomers

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are particularly effective for this purpose due to their stereoselectivity and stability in organic solvents.[6][7] The principle involves the selective acylation of one enantiomer in the presence of an acyl donor, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated.

Experimental Workflow

The general workflow for the lipase-catalyzed kinetic resolution of a racemic irone mixture involves screening different lipases and reaction conditions to find the optimal parameters for enantioselectivity. Once optimized, the reaction is performed on a preparative scale, followed by separation and analysis of the products.

cluster_workflow Enzymatic Resolution Workflow Racemic_Irone Racemic Irone (e.g., Irone Alpha®) Screening Lipase (B570770) & Condition Screening Racemic_Irone->Screening Prep_Reaction Preparative Scale Kinetic Resolution Screening->Prep_Reaction Optimized Conditions Separation Separation of Alcohol and Ester Prep_Reaction->Separation Analysis Chiral HPLC/GC Analysis (ee%) Separation->Analysis Enantiopure_Products Enantiopure Irone Isomers Analysis->Enantiopure_Products

General workflow for lipase-catalyzed kinetic resolution.
Quantitative Data

The following table presents representative data for the lipase-catalyzed kinetic resolution of chiral alcohols, demonstrating the typical enantiomeric excess (ee%) and conversion rates achievable. While specific data for irones is limited in the public domain, these examples with structurally related compounds illustrate the potential of the method.

EnzymeSubstrateAcyl DonorSolventConversion (%)Product ee (%)Unreacted Substrate ee (%)Reference
Novozym 435(R,S)-FlurbiprofenMethanolDichloroethane47.994.7 (R-ester)88.5 (S-acid)[3]
Lipase AK (Pseudomonas fluorescens)trans-Flavan-4-olVinyl acetateVinyl acetate~50>99 (acetate)99 (alcohol)[8]
Lipase PS (Pseudomonas cepacia)Racemic 1,2-diolVinyl acetateToluene~50HighHigh[9]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Irone

This protocol provides a general procedure for the kinetic resolution of a racemic irone mixture (e.g., commercial Irone Alpha®) using an immobilized lipase.

1. Materials:

  • Substrate: Racemic irone mixture.
  • Enzyme: Immobilized lipase (e.g., Novozym 435, Lipase AK from Pseudomonas fluorescens, or Lipase PS from Pseudomonas cepacia).
  • Acyl Donor: Vinyl acetate or acetic anhydride.
  • Solvent: Anhydrous organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether).

2. Lipase Screening (Analytical Scale): a. In separate vials, dissolve the racemic irone (e.g., 10 mg) in 1 mL of the chosen solvent. b. Add a small amount of each lipase to be tested (e.g., 10 mg). c. Add the acyl donor (e.g., 2-3 equivalents). d. Incubate the vials at a controlled temperature (e.g., 30-45°C) with gentle shaking. e. Monitor the reaction progress by taking small aliquots at different time points (e.g., 2, 4, 8, 24 hours). f. Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the product and the unreacted substrate.

3. Preparative Scale Resolution: a. Based on the screening results, choose the best performing lipase and reaction conditions. b. In a larger reaction vessel, dissolve the racemic irone (e.g., 1 g) in the appropriate volume of solvent. c. Add the selected lipase (typically 10-50% w/w of the substrate). d. Add the acyl donor and incubate at the optimal temperature with stirring. e. Monitor the reaction until approximately 50% conversion is reached to maximize the enantiomeric excess of both the product and the remaining substrate.

4. Product Isolation and Purification: a. Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused. b. Remove the solvent from the filtrate under reduced pressure. c. Separate the acylated irone from the unreacted irone using column chromatography on silica (B1680970) gel.

5. Analysis: a. Determine the enantiomeric excess of the purified acylated irone and the unreacted irone using chiral GC or HPLC. b. Characterize the products using spectroscopic methods (NMR, IR, MS).

Conclusion

Biocatalysis provides powerful and sustainable methods for the synthesis of specific irone isomers. The de novo biosynthesis route in engineered E. coli offers a promising approach for the scalable production of enantiopure cis-α-irone from renewable feedstocks. For accessing other irone isomers, enzymatic kinetic resolution using lipases is a versatile and effective strategy for separating enantiomers from racemic mixtures with high optical purity. The protocols and data presented here serve as a valuable resource for researchers and professionals in the fields of fragrance synthesis, biotechnology, and drug development.

References

Application Notes and Protocols for Chiral Separation of Irone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chiral separation of irone enantiomers, critical compounds in the fragrance and pharmaceutical industries. The protocols focus on three primary chromatographic techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

Introduction to Chiral Separation of Irones

Irones, a group of valuable fragrance compounds found in the rhizomes of Iris species, possess multiple stereoisomers, each with unique olfactory properties. The stereochemistry of these molecules significantly influences their biological activity and scent profile. Therefore, the ability to separate and quantify individual enantiomers is crucial for quality control, fragrance development, and pharmacological studies. This document outlines detailed protocols and quantitative data to guide researchers in achieving efficient and reliable chiral separation of irone enantiomers.

Chiral Separation by Gas Chromatography (GC)

Enantioselective Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds like irones. The use of chiral stationary phases (CSPs), particularly cyclodextrin-based columns, enables the resolution of complex mixtures of irone enantiomers.

Quantitative Data: Elution Order of Irone Enantiomers on a Chiral GC Column

The following table summarizes the elution order of the ten irone isomers on a chiral GC column, demonstrating that all isomers can be resolved without overlapping peaks.[1]

Elution OrderIrone Enantiomer
1(-)-(2R,6R)-trans-α-irone
2(+)-(2S,6S)-trans-α-irone
3(+)-(2R,6R)-trans-γ-irone
4(-)-(2S,6S)-trans-γ-irone
5(+)-(2R,6S)-cis-α-irone
6(+)-(2R,6S)-cis-γ-irone
7(-)-(2S,6R)-cis-γ-irone
8(-)-(2S,6R)-cis-α-irone
9(+)-(2R)-β-irone
10(-)-(2S)-β-irone
Experimental Protocol for Chiral GC-MS Analysis

This protocol is a comprehensive guide for the enantioselective analysis of irone enantiomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Autosampler

Chromatographic Conditions:

ParameterRecommended Value
Column Restek Rt-βDEXse, 30 m x 0.32 mm ID, 0.25 µm film thickness[2][3][4] or CSTDEX3 (Restek), 25 m x 0.32 mm ID, 0.24 µm film thickness[5]
Carrier Gas Helium, constant flow at 1.23 mL/min[5]
Injection Mode Split (split ratio 20:1)
Injector Temperature 220 °C[5]
Oven Temperature Program Initial temperature 60 °C, hold for 1 min, ramp at 2 °C/min to 200 °C, hold for 10 min.
Transfer Line Temperature 230 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350
Detector Temperature 220 °C[5]

Sample Preparation:

  • Prepare a stock solution of the irone sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of 1 mg/mL.

  • Perform serial dilutions to a final concentration of 10-100 µg/mL.

  • Inject 1 µL of the final solution into the GC-MS system.

Data Analysis:

  • Identify the peaks corresponding to the different irone enantiomers based on their retention times and mass spectra.

  • Quantify the relative abundance of each enantiomer by integrating the peak areas.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) offers a versatile approach for the separation of a wide range of chiral compounds. For non-volatile or thermally labile irone derivatives, HPLC is the preferred method. The selection of the appropriate chiral stationary phase (CSP) is critical for achieving successful enantioseparation.

Recommended Starting Conditions for Chiral HPLC Method Development

Since specific literature on the chiral HPLC separation of irones is limited, the following table provides recommended starting conditions based on the analysis of structurally similar ketones and general chiral method development strategies.[6][7][8][9][10][11][12]

ParameterNormal Phase ModeReversed-Phase Mode
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralpak AD-H, Chiralcel OD-H)Cyclodextrin-based (e.g., β-cyclodextrin) or Polysaccharide-based
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)Acetonitrile / Water or Methanol / Water (gradient or isocratic)
Additive For basic analytes: 0.1% Diethylamine (DEA). For acidic analytes: 0.1% Trifluoroacetic Acid (TFA).0.1% Formic Acid or Acetic Acid for improved peak shape.
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 220 nm or 254 nmUV at 220 nm or 254 nm
Experimental Protocol for Chiral HPLC

This protocol provides a general framework for developing a chiral HPLC method for irone enantiomers.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • UV-Vis or Diode Array Detector (DAD)

Method Development Workflow:

  • Column Screening: Screen different types of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) to find a column that shows initial selectivity.

  • Mobile Phase Optimization:

    • Normal Phase: Vary the ratio of the non-polar and polar solvents (e.g., n-Hexane/IPA from 99:1 to 80:20). Evaluate the effect of different alcohol modifiers (e.g., ethanol, n-propanol).

    • Reversed-Phase: Optimize the organic modifier (acetonitrile or methanol) percentage and the pH of the aqueous phase.

  • Additive Selection: For compounds with ionizable groups, add a small amount of an acidic or basic modifier to improve peak shape and resolution.

  • Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to fine-tune the separation and analysis time.

Chiral Separation by Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful "green" alternative to normal-phase HPLC, offering fast and efficient separations with reduced solvent consumption. It is particularly well-suited for the preparative separation of chiral compounds.

Recommended Starting Conditions for Chiral SFC Method Development

The following table provides recommended starting conditions for the chiral SFC separation of irones, based on methods for other volatile fragrance compounds.[13][14][15][16][17][18]

ParameterRecommended Value
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase Supercritical CO2 / Methanol (or Ethanol) (gradient or isocratic)
Additive 0.1% Isopropylamine or Diethylamine for basic compounds; 0.1% Trifluoroacetic Acid for acidic compounds.
Flow Rate 2.0 - 4.0 mL/min
Back Pressure 100 - 150 bar
Column Temperature 35 - 40 °C
Detection UV at 220 nm or 254 nm
Experimental Protocol for Chiral SFC

This protocol outlines a general procedure for the chiral separation of irone enantiomers using SFC.

Instrumentation:

  • SFC system with a CO2 pump and a modifier pump

  • Autosampler

  • Back Pressure Regulator (BPR)

  • UV-Vis or Diode Array Detector (DAD)

Method Development Workflow:

  • Column and Co-solvent Screening: Screen a selection of polysaccharide-based chiral columns with a primary co-solvent (e.g., Methanol) to identify promising candidates.

  • Co-solvent Optimization: Evaluate the effect of different alcohol co-solvents (Methanol, Ethanol, Isopropanol) on selectivity and resolution.

  • Additive Screening: If necessary, screen acidic and basic additives to improve peak shape and resolution.

  • Parameter Optimization: Optimize the back pressure, temperature, and flow rate to achieve the desired separation in the shortest possible time.

Visualization of Experimental Workflows

General Workflow for Chiral Separation

Chiral_Separation_Workflow cluster_sample Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis Sample Racemic Irone Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Injection Inject into Chromatograph (GC, HPLC, or SFC) Dissolution->Injection Column Chiral Stationary Phase Injection->Column Separation Enantiomeric Separation Column->Separation Detection Detection (MS, UV) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Enantiomeric Excess Calculation Chromatogram->Quantification

Caption: General workflow for the chiral separation of irone enantiomers.

Signaling Pathway for Method Development

Method_Development_Pathway Start Start: Racemic Irone Mixture Screen_Columns Screen Chiral Stationary Phases (Polysaccharide, Cyclodextrin etc.) Start->Screen_Columns Select_Column Select Column with Best Initial Selectivity Screen_Columns->Select_Column Select_Column->Screen_Columns No Separation Optimize_Mobile_Phase Optimize Mobile Phase (Solvent ratio, Additives, pH) Select_Column->Optimize_Mobile_Phase Selectivity > 1.1 Optimize_Conditions Optimize Physical Conditions (Flow Rate, Temperature, Pressure) Optimize_Mobile_Phase->Optimize_Conditions Validation Method Validation (Resolution, Tailing, Repeatability) Optimize_Conditions->Validation Validation->Optimize_Mobile_Phase Rs < 1.5 Final_Method Final Enantioselective Method Validation->Final_Method Rs > 1.5

Caption: Decision pathway for chiral method development.

References

Application Notes and Protocols: (+)-β-Irone in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-β-Irone is a valuable terpenoid ketone and a key contributor to the characteristic powdery, floral, and woody scent of orris root oil, derived from the rhizomes of various Iris species.[1][2] Although it is a minor component in natural orris oil, its unique and powerful aroma makes it a sought-after ingredient in high-end perfumery.[1] The lengthy and costly process of natural extraction has driven the development of various synthetic routes to produce β-irone for the fragrance industry.[1][3] These application notes provide a comprehensive overview of the use of (+)-β-irone in fragrance chemistry, including its olfactory properties, synthesis, and analytical protocols.

Olfactory Profile

The olfactory profile of β-irone is complex and significantly influenced by its stereochemistry. The racemic mixture, (±)-β-irone, possesses a multifaceted aroma with a strong, transparent, fruity-green top note, a rich violet floral heart, and a clear, powerful, and long-lasting powdery and woody base.[1][2] The distinct scent profiles of the individual enantiomers have also been characterized.

Table 1: Olfactory Profile of β-Irone Enantiomers

EnantiomerOdor DescriptionReference
(+)-β-Irone Described as having a β-ionone-type odor with warm floral-woody tones and green, anisic aspects. It is considered a long-lasting dry-down note.[4]
(-)-β-Irone Characterized by a woody and sweet honey-like scent with floral, ionone-type facets and a fruity tonality. It can also have an unpleasant smoky character.[4]
Applications in Fragrance Compositions

Due to its potent and elegant aroma, β-irone is utilized in fine fragrances to impart powdery, violet, and woody notes. It can add depth and sophistication to floral bouquets and is often used to create a "retro" or classic feel in perfumes.[5] Its substantivity makes it a valuable component in the dry-down of a fragrance, contributing to its longevity on the skin.[6] The recommended usage level for beta-irone (B12784010) in a fragrance concentrate is up to 2.0%.[7]

Physicochemical Properties

A summary of the key physicochemical properties of β-irone is provided below.

Table 2: Physicochemical Properties of β-Irone

PropertyValueReference(s)
Molecular Formula C₁₄H₂₂O[6][8]
Molecular Weight 206.33 g/mol [8][9]
Appearance Pale yellow clear liquid[6]
Specific Gravity 0.92400 to 0.93600 @ 25.00 °C[6][7]
Refractive Index 1.49300 to 1.50400 @ 20.00 °C[6][7]
Boiling Point 293.00 to 295.00 °C @ 760.00 mm Hg[6]
Flash Point 260.00 °F (126.67 °C)[6][7]
Vapor Pressure 0.002000 mmHg @ 25.00 °C (estimated)[6]
Solubility Soluble in alcohol; sparingly soluble in water (2.98 mg/L @ 25 °C, estimated)[6]
Natural Occurrence

β-Irone is found as a minor constituent of the irone isomers in the essential oil extracted from the rhizomes of Iris species, commonly known as orris root. The composition of irones can vary significantly depending on the Iris species.

Table 3: Concentration of Irones in Selected Iris Species Essential Oils

Iris Speciesα-Irone (%)γ-Irone (%)β-Irone (%)Reference(s)
I. pseudopallida (EO by HD)24.70 (cis-α-irone)--[10]
I. graminea (leaves)2.711.00 (trans-2,6-γ-irone)-[11][12]
I. pallida (rhizomes)2.85--[13][14]
Enzymatic Method (I. pallida)31.6 (predominantly dextrorotatory cis-α-irone), 4.0 ((+)-trans-α-irone)49.8 ((+)-cis-γ-irone), 0.6 ((-)-trans-γ-irone)Traces[15][16]

Note: The table highlights the predominant irone isomers found in different studies. The absence of a value for β-irone indicates it was not a major reported component in those analyses.

Experimental Protocols

Protocol 1: Synthesis of (±)-β-Irone

This protocol is based on the gram-scale synthesis of (±)-β-irone from 3-methylcyclohexanone.[1]

Objective: To synthesize (±)-β-irone for olfactory evaluation and use in fragrance compositions.

Materials:

Procedure:

  • Synthesis of 2,2,3-trimethylcyclohexanone:

    • Follow established literature procedures to synthesize 2,2,3-trimethylcyclohexanone from 3-methylcyclohexanone. This multi-step process typically involves methylation and other transformations.

  • Synthesis of γ-methylcyclocitral:

    • Convert 2,2,3-trimethylcyclohexanone to γ-methylcyclocitral through a formylation reaction followed by cyclization.

  • Aldol Condensation to form β-Irone:

    • Dissolve γ-methylcyclocitral in an appropriate solvent.

    • Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS) to the solution at a controlled temperature.

    • Slowly add (E)-but-2-enal to the reaction mixture.

    • Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude β-irone using silica gel column chromatography with a hexane/ethyl acetate gradient.

    • Further purification can be achieved by distillation under reduced pressure to obtain (±)-β-irone with a purity of >96%.[1]

Expected Outcome: (±)-β-Irone as a pale yellow oil with the characteristic powdery, violet, and woody aroma.

Protocol 2: Olfactory Evaluation of β-Irone

This protocol describes a standard method for the sensory evaluation of fragrance materials.[1]

Objective: To characterize the olfactory properties of synthesized (±)-β-irone.

Materials:

  • Synthesized (±)-β-irone (purity >96%)

  • Ethanol (B145695) (99.5%, fragrance grade)

  • Smelling blotters (perfume test strips)

  • Reference fragrance materials (e.g., natural orris absolute)

  • Panel of trained evaluators

Procedure:

  • Sample Preparation:

    • Prepare solutions of (±)-β-irone in ethanol at various concentrations (e.g., 1%, 0.1%, 0.01%).

    • Prepare a solution of the reference material (e.g., orris absolute) at a comparable concentration.

  • Evaluation:

    • Dip a smelling blotter into the prepared solution, ensuring a consistent amount of liquid is absorbed.

    • Allow the solvent to evaporate for a few seconds.

    • Present the blotter to the panel of evaluators.

    • Instruct the evaluators to describe the scent profile at different time points (top note, heart note, base note) over several hours or days.

    • Record the descriptors used by the evaluators, such as "powdery," "violet," "woody," "fruity," etc.

    • The intensity of the scent can be rated on a numerical scale (e.g., 0 to 5, with 5 being the highest).[1]

  • Data Analysis:

    • Compile the descriptions and intensity ratings from the evaluators.

    • Compare the olfactory profile of the synthesized (±)-β-irone to the reference material.

Protocol 3: Analysis of Irones by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of irones in essential oils or synthetic mixtures.[10][11][12]

Objective: To identify and quantify β-irone and other irone isomers in a sample.

Materials:

  • Sample containing irones (e.g., essential oil, synthetic mixture)

  • Solvent (e.g., n-hexane)

  • Anhydrous sodium sulfate

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5 or equivalent)

  • Helium carrier gas

Procedure:

  • Sample Preparation:

    • Dilute the sample in the chosen solvent.

    • If analyzing an essential oil obtained by hydrodistillation or steam distillation, dry the oil over anhydrous sodium sulfate before dilution.[11][12]

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1-2 µL) of the prepared sample into the GC injector in split mode.

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Start at 50 °C (hold for 3 min), then ramp up to 320 °C at a rate of 4 °C/min.[11][12]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[11][12]

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis:

    • Identify the components by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley).

    • Confirm identifications by comparing retention indices with literature values.

    • Quantify the relative percentage of each component by peak area normalization.

Visualizations

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Application start Starting Materials (e.g., 3-methylcyclohexanone) reaction Chemical Reactions (e.g., Aldol Condensation) start->reaction crude Crude β-Irone reaction->crude purification Purification (Column Chromatography, Distillation) crude->purification pure Pure (±)-β-Irone purification->pure gcms GC-MS Analysis pure->gcms olfactory Olfactory Evaluation pure->olfactory fragrance Fragrance Formulation olfactory->fragrance

Caption: Workflow for the synthesis, purification, and analysis of (±)-β-Irone.

Irone_Isomers parent Irones alpha α-Irone parent->alpha Positional Isomers (Double Bond in Ring) beta β-Irone parent->beta Positional Isomers (Double Bond in Ring) gamma γ-Irone parent->gamma Positional Isomers (Double Bond in Ring)

Caption: Positional isomers of Irone based on the double bond location in the ring.

Olfactory_Signaling_Pathway odorant (+)-β-Irone receptor Olfactory Receptor (OR) (Specific OR for β-Irone unknown) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates ac Adenylate Cyclase III g_protein->ac Activates camp cAMP ac->camp Produces channel Cyclic Nucleotide-Gated (CNG) Channel camp->channel Opens influx Ca²⁺ / Na⁺ Influx channel->influx depolarization Depolarization influx->depolarization signal Signal to Brain (Perception of Smell) depolarization->signal

Caption: Generalized olfactory signal transduction pathway.

References

The Enigmatic Allure of (+)-β-Irone: A Deep Dive into its Application as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of (+)-β-Irone's Flavor Profile, Analytical Characterization, and Sensory Perception.

(+)-β-Irone, a naturally occurring chiral ketone, is a key contributor to the complex and sought-after aroma of orris root, often described as having violet, raspberry, and powdery notes. Its unique sensory properties have made it a valuable ingredient in the flavor and fragrance industry. This document provides a comprehensive overview of the application of (+)-β-Irone as a flavoring agent, detailing its sensory characteristics, analytical quantification methods, and the underlying biological pathways of its perception.

Application Notes

Sensory Profile and Optimal Usage

(+)-β-Irone possesses a distinct and potent flavor profile. Olfactory evaluations describe the dextrorotatory enantiomer with notes of "iris family, anis, liquorice, and green," and a "warm floral-woody tonality with green and anisic aspects". In contrast, its counterpart, (-)-β-Irone, is characterized by a "poor, weakly iris" scent. This highlights the critical role of stereochemistry in its sensory perception.

While specific flavor thresholds for (+)-β-Irone are not extensively documented, studies on the closely related β-ionone in various berry flavors suggest that optimal usage levels are in the parts-per-million (ppm) range. For instance, β-ionone is suggested for use at around 600 ppm in blackberry flavors, 100 ppm in blackcurrant, and 80 ppm in blueberry to enhance their floral and fruity characteristics.[1] These values can serve as a starting point for formulation development with (+)-β-Irone, though sensory panel testing is crucial to determine the ideal concentration for specific food and beverage matrices.

The table below summarizes the olfactory characteristics of β-Irone and related compounds.

CompoundDescription
(+)-β-Irone Iris family, anis, liquorice, green note; warm floral-woody tonality with green and anisic aspects.
(-)-β-Irone Poor, weakly iris.
(±)-β-Irone Strong, transparent, fruity green top note, a rich violet floral heart note, and a clear, powerful, and long-lasting powdery last note with a woody odor.[2][3]
Stability and Regulatory Status

Regarding its regulatory status, the Flavor and Extract Manufacturers Association (FEMA) has designated "alpha-Irone" as Generally Recognized as Safe (GRAS) (FEMA Number 2598).[4] However, a specific GRAS notification for (+)-β-Irone was not found in the currently available public records. For commercial use in food products, it is advisable to verify the current regulatory status with the relevant authorities.

Experimental Protocols

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively characterize the flavor profile of (+)-β-Irone in a neutral matrix (e.g., sugar water or a simple beverage base).

Materials:

  • (+)-β-Irone standard of high purity

  • Neutral evaluation matrix (e.g., 5% sucrose (B13894) solution in deionized water)

  • Series of concentrations of (+)-β-Irone in the matrix (e.g., 0.1, 0.5, 1, 5, 10 ppm)

  • Reference standards for flavor attributes (e.g., violet, raspberry, woody, powdery, green, anisic)

  • Trained sensory panel (8-12 members)

  • Sensory evaluation software for data collection

Procedure:

  • Panel Training: Train panelists on the flavor attributes associated with (+)-β-Irone using reference standards. Develop a consensus on the lexicon to be used.

  • Sample Preparation: Prepare fresh solutions of (+)-β-Irone at the predetermined concentrations on the day of testing.

  • Evaluation: Present the samples to the panelists in a randomized and blind fashion. Each panelist will evaluate the intensity of each flavor attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations and Principal Component Analysis (PCA) to visualize the overall flavor profile.

Instrumental Analysis: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify the enantiomers of β-Irone in a food or beverage sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., a cyclodextrin-based column)

  • (+)-β-Irone and (-)-β-Irone standards

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Solvents for sample extraction (e.g., dichloromethane, diethyl ether)

  • Solid-phase microextraction (SPME) fibers (for volatile extraction)

Procedure:

  • Sample Preparation:

    • Liquid Samples (e.g., beverages): Perform liquid-liquid extraction or SPME to isolate the volatile compounds.

    • Solid Samples (e.g., confectionery): Use solvent extraction followed by a concentration step.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Chiral Column: Select a column known for good separation of terpene enantiomers.

    • MS Detector: Electron ionization (EI) mode, scanning from m/z 40 to 300.

  • Quantification:

    • Create a calibration curve using the standard solutions of (+)-β-Irone and (-)-β-Irone with the internal standard.

    • Identify the peaks corresponding to the enantiomers based on their retention times and mass spectra.

    • Calculate the concentration of each enantiomer in the sample based on the calibration curve.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of odorants like (+)-β-Irone begins with the interaction of the molecule with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. This interaction initiates a signal transduction cascade.

Olfactory Signal Transduction Odorant (+)-β-Irone OR Olfactory Receptor (OR) Odorant->OR G_protein G-protein (Gαolf) OR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: The canonical olfactory signal transduction pathway initiated by an odorant binding to its receptor.

Experimental Workflow for Flavor Analysis

A typical workflow for the comprehensive analysis of a flavoring agent like (+)-β-Irone involves a combination of sensory and instrumental techniques.

Flavor Analysis Workflow Sample Food/Beverage Sample containing (+)-β-Irone Sensory Sensory Evaluation (e.g., QDA) Sample->Sensory Instrumental Instrumental Analysis Sample->Instrumental Data_Sensory Sensory Profile Data Sensory->Data_Sensory Extraction Sample Preparation (e.g., LLE, SPME) Instrumental->Extraction GC_MS Chiral GC-MS Extraction->GC_MS Data_Instrumental Quantitative Data (Concentration) GC_MS->Data_Instrumental Correlation Data Correlation & Interpretation Data_Sensory->Correlation Data_Instrumental->Correlation Report Application Notes & Protocols Correlation->Report

Caption: A streamlined workflow for the comprehensive flavor analysis of (+)-β-Irone in food and beverage products.

References

Application Notes and Protocols for the Olfactory Evaluation of (+)-β-Irone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the olfactory evaluation of (+)-β-Irone, a key fragrance compound known for its characteristic powdery and violet aroma. The following sections detail the sensory analysis and instrumental methods for a thorough characterization of its olfactory profile.

Olfactory Profile of (+)-β-Irone

(+)-β-Irone possesses a complex and desirable odor profile. Its primary characteristic is a powdery scent, reminiscent of orris root oil, which contributes elegance and depth to fragrances.[1][2] The overall aroma is multifaceted, with a strong, transparent, fruity green top note, a rich violet floral heart note, and a clear, powerful, and long-lasting powdery last note with a woody character.[1][2]

The enantiomer, (-)-β-Irone, is described as having a weaker, "poor, weakly iris" scent, or a woody odor with a distinct honey note, which can also present an unpleasant smoky character.[1][3] The racemic mixture, (±)-β-Irone, is noted for an intensive, iris family, sweet, ionone, and anis-like scent with green and licorice undertones.[1]

Quantitative Olfactory Data

The following table summarizes the semi-quantitative evaluation of the odor profile of (±)-β-Irone over time as assessed by a panel of three perfumers. The intensity of each descriptor was rated on a scale from 0 (not perceived) to +5 (very strong).

TimeFruityGreenVioletWoodyPowderyFattyStrength
Initial +++++++++++++++0++++
30 min ++++++++++++++++0+++++
1 hr +++++++++++++++0+++++
3 hr 00++++++++++++0+++
24 hr 00+++++++0++
120 hr 000++++0+

Source: Adapted from a study on the synthesis and olfactory evaluation of (±)-β-irone.[1][2]

Experimental Protocols

Sensory Panel Evaluation of (+)-β-Irone

This protocol outlines the procedure for the sensory evaluation of (+)-β-Irone by a trained panel.

Objective: To qualitatively and quantitatively assess the odor profile of (+)-β-Irone.

Materials:

  • (+)-β-Irone (high purity, >96%)

  • Ethanol (odorless, as solvent)

  • Smelling strips (blotters)

  • Glass vials with caps

  • Controlled environment sensory analysis room (well-ventilated, odor-free)[4]

Panelist Selection and Training:

  • Select 8-12 panelists based on their olfactory acuity and ability to describe scents.[5]

  • Train panelists with a range of standard aroma compounds to develop a common vocabulary for odor description.[6][7]

  • Familiarize panelists with the specific expected odor characteristics of irone isomers.

Sample Preparation:

  • Prepare a 1% solution of (+)-β-Irone in ethanol. Further dilutions (e.g., 0.1%, 0.01%) can be prepared to assess the odor profile at different concentrations.

  • Dip smelling strips into the solutions to a depth of 1 cm for 2 seconds.

  • Allow the solvent to evaporate for 20 seconds before evaluation.

Evaluation Procedure:

  • Present the smelling strips to the panelists in a randomized order.

  • Instruct panelists to sniff the strips and record their impressions at different time points (e.g., initial, 30 min, 1 hr, 3 hr, 24 hr) to evaluate the top, middle, and base notes.[8]

  • Panelists should rate the intensity of predefined odor descriptors (e.g., powdery, violet, fruity, green, woody) on a structured scale (e.g., a 0 to 10-point scale where 0 is not perceptible and 10 is very strong).

  • Provide panelists with breaks between samples to prevent olfactory fatigue.[4]

Data Analysis:

  • Calculate the mean intensity ratings for each descriptor at each time point.

  • Generate a spider web plot or bar chart to visualize the odor profile of (+)-β-Irone.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panelist_Training Panelist Selection & Training Sample_Presentation Randomized Sample Presentation Panelist_Training->Sample_Presentation Sample_Preparation Sample Preparation (Solutions & Blotters) Sample_Preparation->Sample_Presentation Olfactory_Assessment Olfactory Assessment (Descriptor Rating) Sample_Presentation->Olfactory_Assessment Time_Evaluation Evaluation over Time (Top, Middle, Base Notes) Olfactory_Assessment->Time_Evaluation Data_Collection Data Collection Time_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (Mean Ratings) Data_Collection->Statistical_Analysis Profile_Visualization Odor Profile Visualization Statistical_Analysis->Profile_Visualization

Sensory Evaluation Workflow Diagram
Gas Chromatography-Olfactometry (GC-O) Analysis of (+)-β-Irone

GC-O is a powerful technique to separate volatile compounds and assess the odor of each eluting component.[9][10]

Objective: To identify the specific retention times of odor-active regions of a (+)-β-Irone sample and characterize their scent.

Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for terpenoid analysis (e.g., DB-Wax or equivalent).

  • (+)-β-Irone sample.

  • Helium as carrier gas.

  • Trained human assessor.

GC-O Parameters (example):

  • Column: DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 270°C.

    • Hold at 270°C for 6 min.[1]

  • Injector Temperature: 280°C[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Split Ratio: 50:1[1]

  • Effluent Split: 1:1 between FID and ODP.

  • ODP Transfer Line Temperature: 250°C.

Procedure:

  • Prepare a dilute solution of the (+)-β-Irone sample in a suitable solvent (e.g., ethanol).

  • Inject the sample into the GC.

  • A trained assessor sniffs the effluent from the ODP throughout the chromatographic run.

  • The assessor records the retention time, duration, and odor description of each detected scent.

  • Simultaneously, the FID signal is recorded to correlate odor events with chromatographic peaks.

Data Analysis:

  • Create an aromagram by plotting the odor intensity versus retention time.

  • Compare the retention times of the odor events with the retention times of the peaks on the FID chromatogram to identify the odor-active compounds.

GCO_Workflow cluster_sample Sample Introduction cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample_Injection Sample Injection GC_Separation GC Separation (Capillary Column) Sample_Injection->GC_Separation Effluent_Split Effluent Split GC_Separation->Effluent_Split FID_Detection FID Detection Effluent_Split->FID_Detection ODP_Detection Olfactory Detection Port (ODP) Effluent_Split->ODP_Detection Chromatogram Chromatogram (FID Signal) FID_Detection->Chromatogram Aromagram Aromagram (Odor Data) ODP_Detection->Aromagram Data_Correlation Data Correlation Chromatogram->Data_Correlation Aromagram->Data_Correlation

Gas Chromatography-Olfactometry Workflow

Proposed Olfactory Receptor and Signaling Pathway

While the specific olfactory receptor for (+)-β-Irone has not been definitively identified, the structurally similar compound, β-ionone, is a known agonist for the human olfactory receptor OR51E2.[11][12][13] It is therefore hypothesized that (+)-β-Irone may also interact with this or a closely related receptor.

Activation of OR51E2 by β-ionone in various cell types has been shown to trigger a G-protein-coupled signaling cascade, leading to an increase in intracellular calcium (Ca²⁺) levels.[11][12][13] This influx of calcium can then activate downstream signaling pathways, such as the adenylyl cyclase, ERK1/2, and AKT pathways.[11]

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OR51E2 OR51E2 Receptor G_Protein G-Protein OR51E2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Increase ↑ Intracellular Ca²⁺ IP3->Ca_Increase Stimulates release from intracellular stores Downstream_Effectors Downstream Effectors (e.g., ERK1/2, AKT) Ca_Increase->Downstream_Effectors Activates Cellular_Response Cellular Response (Odor Perception) Downstream_Effectors->Cellular_Response beta_Irone (+)-β-Irone beta_Irone->OR51E2 Binds to

Proposed Signaling Pathway for (+)-β-Irone

References

Application Notes and Protocols for the Quantitative Analysis of β-Ionone using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Ionone is a significant aroma compound found in a variety of fruits, vegetables, and flowers, contributing a characteristic woody and floral scent. It is a C13-norisoprenoid formed from the enzymatic cleavage of carotenoids, such as β-carotene.[1] Its presence and concentration are critical to the flavor and fragrance profile of numerous food products and cosmetics. The stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) is a highly accurate and precise method for the quantification of β-ionone. This technique utilizes a stable isotope-labeled form of the analyte as an internal standard, which behaves almost identically to the native compound during sample preparation and analysis, thereby correcting for matrix effects and variations in extraction efficiency.[2]

These application notes provide a detailed protocol for the analysis of β-ionone in various matrices using a stable isotope dilution assay with (E)-β-Ionone-d3 as the internal standard.

Principle of the Stable Isotope Dilution Assay

The core principle of the stable isotope dilution assay lies in the addition of a known quantity of a stable isotope-labeled analogue of the target analyte to the sample at the beginning of the analytical procedure. This "isotopically heavy" internal standard is chemically identical to the endogenous "light" analyte. Consequently, any loss of analyte during sample extraction, cleanup, and derivatization will be mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This ratio remains constant regardless of sample losses, ensuring high accuracy and precision.

SIDA_Principle cluster_sample Sample Matrix cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification analyte β-Ionone (Native) extraction Extraction & Cleanup analyte->extraction Addition of Internal Standard istd β-Ionone-d3 (Labeled) istd->extraction gcms GC-MS Analysis extraction->gcms Sample Loss (Affects Both) ratio Peak Area Ratio (Native / Labeled) gcms->ratio Signal Detection concentration Concentration Calculation ratio->concentration Calibration Curve

Caption: Principle of the Stable Isotope Dilution Assay for β-Ionone.

Quantitative Data Summary

The following table summarizes the performance characteristics of the stable isotope dilution assay for β-ionone analysis reported in the literature.

ParameterMatrixMethodValueReference
Limit of Detection (LOD) Cell Culture MediaSPE-GC-MS< 18.0 ng/mL[3]
WaterLLE-GC-MS1.98 µg/L[4]
Limit of Quantification (LOQ) Cell Culture MediaSPE-GC-MS< 53.0 ng/mL[3]
WaterLLE-GC-MS6.53 µg/L[4]
Recovery Cell Culture MediaSPE-GC-MS71.7% - 95.7%[3]
Ultrapure WaterLLE-GC-MS88% - 95%[4]
Tap WaterLLE-GC-MS110% - 114%[4]
Linearity (R²) WaterLLE-GC-MS0.9997 (10-500 µg/L)[4]
Concentration Range in Red Wine Red WineSIDA-GC-MS[5]

Experimental Protocols

Materials and Reagents
  • β-Ionone standard (≥95% purity)

  • (E)-β-Ionone-d3 (isotopic purity ≥98%)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • n-Hexane (HPLC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Phenyl adsorbent)[3]

  • Headspace Solid-Phase Microextraction (HS-SPME) fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Instrumentation
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME fiber holder and conditioning station

  • SPE manifold

  • Vortex mixer

  • Centrifuge

Experimental Workflow

Experimental_Workflow start Start sample_prep Sample Preparation (e.g., 10 mL wine) start->sample_prep add_istd Spike with (E)-β-Ionone-d3 sample_prep->add_istd extraction Extraction add_istd->extraction hs_spme HS-SPME extraction->hs_spme Volatiles spe Solid-Phase Extraction (SPE) extraction->spe Liquid Samples desorption Thermal Desorption in GC Inlet hs_spme->desorption elution Elution with Organic Solvent spe->elution gcms_analysis GC-MS Analysis (SIM/MRM Mode) desorption->gcms_analysis concentration Concentration under N2 elution->concentration concentration->gcms_analysis data_processing Data Processing (Peak Area Ratio) gcms_analysis->data_processing quantification Quantification data_processing->quantification end End quantification->end

Caption: Experimental workflow for β-ionone analysis.

Sample Preparation

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Wine and Juice Samples

  • Sample Aliquoting: Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

  • Salting Out: Add approximately 1-2 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

  • Internal Standard Spiking: Add a known amount of (E)-β-Ionone-d3 methanolic solution to achieve a final concentration similar to the expected concentration of native β-ionone.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for an equilibration period of 15-30 minutes with gentle agitation.

  • Extraction: Expose the conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous and Cell Culture Media Samples [3]

  • Sample Preparation: Centrifuge the sample if it contains suspended solids. Adjust the pH if necessary.

  • Internal Standard Spiking: Add a known amount of (E)-β-Ionone-d3 methanolic solution to the sample.

  • SPE Cartridge Conditioning: Condition a phenyl SPE cartridge by sequentially passing methanol followed by deionized water through it.

  • Sample Loading: Load the sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

  • Drying: Dry the cartridge under a stream of nitrogen or by vacuum.

  • Elution: Elute the retained analytes with a suitable organic solvent, such as 10% (v/v) tetrahydrofuran (B95107) in n-hexane.[3]

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume of approximately 100-200 µL.

  • Analysis: Transfer the concentrated extract to a GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (for SPME) or Split (for liquid injection).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • β-Ionone: m/z 177 (quantifier), 192 (qualifier)[6]

      • (E)-β-Ionone-d3: m/z 180 (quantifier), 195 (qualifier) (predicted)

Calibration and Quantification
  • Prepare a series of calibration standards in a matrix similar to the samples, containing a fixed concentration of (E)-β-Ionone-d3 and varying concentrations of native β-ionone.

  • Analyze the calibration standards using the same procedure as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of the β-ionone quantifier ion to the peak area of the (E)-β-Ionone-d3 quantifier ion against the concentration of β-ionone.

  • Calculate the concentration of β-ionone in the samples using the regression equation from the calibration curve.

Conclusion

The stable isotope dilution assay is a robust and reliable method for the accurate quantification of β-ionone in complex matrices. The detailed protocols provided herein for HS-SPME and SPE sample preparation, followed by GC-MS analysis, offer a comprehensive guide for researchers in the fields of food science, flavor chemistry, and drug development. The use of a deuterated internal standard is critical for compensating for analytical variability, ensuring high-quality, defensible data.

References

Application Notes and Protocols for Headspace Solid-Phase Microextraction (HS-SPME) Analysis of Irones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practical application of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography (GC) for the qualitative and quantitative analysis of irones. Irones, the key fragrance components of iris essential oil, are valuable raw materials in the perfume industry.[1] HS-SPME offers a solvent-free, sensitive, and efficient alternative to traditional extraction methods for these volatile and semi-volatile compounds.

Application Notes

Principle of HS-SPME for Irone Analysis

HS-SPME is a sample preparation technique that integrates extraction, concentration, and sample introduction into a single step.[2][3] The method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds (VOCs) like irones from solid or liquid samples.[3] The core of the technique is a fused silica (B1680970) fiber coated with a stationary phase. When this fiber is exposed to the headspace above a sample in a sealed vial, the volatile analytes, including irones, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for separation and detection.[4] This technique avoids interference from non-volatile matrix components, leading to cleaner chromatograms and enhanced sensitivity.[3]

Advantages of HS-SPME for Irone Analysis
  • Solvent-Free: Eliminates the need for organic solvents, making it a greener and safer analytical technique.

  • High Sensitivity: The concentration of analytes on the SPME fiber allows for the detection of trace levels of irones.

  • Minimal Sample Preparation: Reduces sample handling and the potential for analyte loss or contamination.

  • Automation-Friendly: HS-SPME procedures can be readily automated, enabling high-throughput analysis of numerous samples.[1]

  • Matrix Effect Reduction: By sampling from the headspace, non-volatile matrix components that can interfere with the analysis are avoided.[3]

Selection of SPME Fiber

The choice of SPME fiber coating is a critical parameter that depends on the polarity and molecular weight of the target analytes. For volatile and semi-volatile compounds like irones, several fiber types can be considered.

  • Polydimethylsiloxane (PDMS): A non-polar coating suitable for the extraction of non-polar analytes. A 100 µm film thickness is often used for volatile compounds.[4]

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This mixed-phase fiber is effective for a broad range of analytes with varying polarities and molecular weights.[5][6] It is often a good starting point for method development.

  • Polyacrylate (PA): A polar fiber coating suitable for the extraction of polar analytes.

For the analysis of irones, which are relatively non-polar, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective.[5][6]

Experimental Protocols

This section provides a detailed protocol for the analysis of irones in a solid matrix (e.g., iris rhizomes) using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • Sample containing irones (e.g., powdered iris rhizomes)

  • SPME fiber assembly (e.g., 2 cm – 50/30 µm DVB/CAR/PDMS)

  • SPME fiber holder (manual or autosampler)

  • Headspace vials (e.g., 10 mL or 20 mL) with caps (B75204) and septa

  • Vial crimper and decapper

  • Analytical balance

  • Heating block or water bath with temperature control

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Internal standard (optional, for quantitative analysis)

  • Saturated NaCl solution (optional, to enhance analyte transfer to the headspace)

HS-SPME Procedure: A Step-by-Step Guide
  • Sample Preparation:

    • Weigh a precise amount of the homogenized solid sample (e.g., 1.0 g) directly into a headspace vial.[5]

    • If using an internal standard for quantification, add a known amount to the vial.

    • To enhance the release of volatile compounds, a saturated NaCl solution (e.g., 1 mL) can be added to the vial.[5] This increases the ionic strength of the aqueous phase (if present) and promotes the partitioning of analytes into the headspace.

    • Immediately seal the vial with a cap and septum.

  • Fiber Conditioning:

    • Before the first use, and between analyses, the SPME fiber must be conditioned according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specific temperature (e.g., 270°C for 30 minutes) to remove any contaminants.[5]

  • Extraction (Adsorption):

    • Place the sealed vial in a heating block or water bath set to the desired equilibration and extraction temperature. A temperature of 70°C has been found to be effective.[5]

    • Allow the sample to equilibrate at this temperature for a set period (e.g., 60 minutes) to allow the volatile compounds to partition into the headspace.[5]

    • After equilibration, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 60 minutes).[5] The needle of the SPME holder pierces the vial septum, and the fiber is extended into the headspace.

  • Desorption:

    • After the extraction period, retract the fiber into the needle and withdraw the needle from the sample vial.

    • Immediately insert the needle into the hot injection port of the GC.

    • Extend the fiber to expose it to the high temperature of the injection port (e.g., 250°C), which causes the thermal desorption of the analytes from the fiber onto the GC column.[5] A desorption time of 4 minutes is typically sufficient.[5]

GC-MS Analysis Parameters (Example)

The following are typical GC-MS parameters that can be used as a starting point for irone analysis. These should be optimized for the specific instrument and application.

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 5°C/min to 250°C

    • Hold: 5 min at 250°C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • Mass Range: m/z 40-400

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Quantitative Data Summary

The following table summarizes key quantitative parameters for the HS-SPME-GC-MS method for irone analysis. While a direct comparison of HS-SPME and solid-liquid extraction (SLE) has shown the HS-SPME method to be as accurate and reproducible, specific validation data for irones is often matrix-dependent and should be determined experimentally.[1] The table below provides a template for recording such data.

ParameterTypical Range/ValueReference
Linearity (R²) > 0.99[5]
Limit of Detection (LOD) 0.03 – 1.13 mg kg⁻¹ (for general VOCs)[5]
Limit of Quantitation (LOQ) 0.09 – 3.41 mg kg⁻¹ (for general VOCs)[5]
Working Range 0.01 – 19.1 mg kg⁻¹ (for general VOCs)[5]
Reproducibility (RSD) < 15%General expectation

Visualizations

HS-SPME Workflow for Irone Analysis

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Sample Weighing (e.g., Iris Rhizome Powder) Vial Transfer to Headspace Vial Sample->Vial Additives Addition of Internal Standard & NaCl (optional) Vial->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibration (e.g., 60 min at 70°C) Seal->Equilibrate Incubate Expose Expose SPME Fiber to Headspace (e.g., 60 min) Equilibrate->Expose Desorb Thermal Desorption in GC Injector (e.g., 4 min at 250°C) Expose->Desorb Transfer Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Data Data Analysis & Quantification Detect->Data Data Acquisition

Caption: HS-SPME-GC-MS workflow for irone analysis.

Logical Relationship of HS-SPME Parameters

HS_SPME_Parameters Analyte Irone Properties (Volatility, Polarity) Matrix Sample Matrix (e.g., Solid, Liquid) Fiber SPME Fiber Selection (e.g., DVB/CAR/PDMS) Analyte->Fiber Matrix->Fiber Temp Extraction Temperature Fiber->Temp Time Extraction Time Fiber->Time Result Analytical Result (Sensitivity, Accuracy) Fiber->Result Temp->Time Temp->Result Desorption Desorption Conditions (Temp & Time) Time->Desorption Desorption->Result

Caption: Key parameter relationships in HS-SPME method development.

References

Troubleshooting & Optimization

Improving yield in (+)-beta-Irone chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (+)-β-Irone

Welcome to the technical support center for the chemical synthesis of (+)-β-Irone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of (+)-β-Irone in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce (+)-β-Irone?

A1: Several synthetic pathways are employed for the production of (+)-β-Irone. The most common methods include:

  • Cyclization of pseudoionone (B86502) or its derivatives: This is a widely used industrial method where a precursor like pseudoionone or 9,10-cyclomethylene pseudoionone is treated with an acid catalyst to induce ring closure.[1][2][3][4][5]

  • Multi-step synthesis from commercially available starting materials: A common route starts from 3-methylcyclohexanone (B152366) and proceeds through key intermediates like β-methylcyclocitral.[6] This intermediate can then undergo reactions such as a Wittig reaction or an Aldol (B89426) condensation with acetone (B3395972) to form the irone backbone.[6][7]

  • Biotransformation and enzymatic approaches: These methods utilize enzymes or engineered microorganisms to carry out specific steps in the synthesis, offering a more sustainable approach.[8]

Q2: I am getting a mixture of irone isomers (α, β, and γ). How can I increase the selectivity for β-Irone?

A2: The ratio of irone isomers is highly dependent on the reaction conditions during the cyclization step. To favor the formation of β-Irone:

  • Choice of Acid Catalyst: Strong acids like concentrated sulfuric acid tend to favor the formation of the thermodynamically more stable β-isomer.[4] Weaker acids like phosphoric acid may yield more of the α-isomer.[4] The use of chlorosulfonic acid has also been reported to yield a mixture of isomers.[9]

  • Reaction Temperature: Lower temperatures during cyclization can influence the isomer ratio. For the cyclization of 9,10-cyclomethylene pseudoionones, a reaction temperature of -70 °C was found to be optimal.[9]

  • Reaction Time: Shorter reaction times are often preferred to prevent isomerization to other forms. A reaction time of under 45 minutes was optimal for the cyclization of 9,10-cyclomethylene pseudoionones.[9]

Q3: My overall yield of β-Irone is low. What are the potential causes and solutions?

A3: Low yield is a common issue and can arise from several factors throughout the synthesis. Refer to the troubleshooting guide below for a more detailed breakdown. General considerations include:

  • Incomplete Reactions: Ensure all starting materials are consumed by monitoring the reaction progress using techniques like TLC or GC.

  • Side Reactions: Undesirable side reactions can consume starting materials or intermediates. Optimizing reaction conditions (temperature, concentration, catalyst) can minimize these.

  • Purification Losses: Significant loss of product can occur during workup and purification steps, especially when separating isomers.[6]

  • Reagent Quality: Ensure the purity and reactivity of all reagents and solvents.

Q4: How can I effectively separate β-Irone from α-Irone?

A4: The separation of β-Irone from its α-isomer is challenging due to their similar physical properties.[6] Common methods include:

  • Fractional Distillation: While difficult, separation can be achieved using a spinning-band column, as β-irone has a higher boiling point.[10]

  • Column Chromatography: This method can be used, but separation may be incomplete.

  • Preferential Epoxidation: A more effective chemical method involves the selective epoxidation of α-irone. The resulting epoxide has a different polarity and boiling point, making it easier to separate from β-irone by distillation or column chromatography.[6][7]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of (+)-β-Irone.

Problem 1: Low Yield in the Cyclization of Pseudoionone
Potential Cause Troubleshooting Action
Incorrect Acid Concentration The concentration of the acid catalyst is crucial. High concentrations of sulfuric acid favor β-ionone formation.[4] Experiment with different acid concentrations to find the optimal condition for your specific substrate.
Suboptimal Temperature The reaction is highly exothermic.[11] Low temperatures are generally required to control the reaction and prevent byproduct formation.[1][11] For instance, optimal conditions for irone synthesis from 9,10-cyclomethylene pseudoionones were found at -70 °C.[9]
Inefficient Mixing In biphasic systems (e.g., sulfuric acid and an organic solvent), vigorous stirring is necessary to ensure efficient mass transfer between the phases.
Formation of Byproducts Side reactions can be minimized by optimizing reaction parameters such as temperature, reaction time, and the molar ratio of reactants to the catalyst.[1]
Problem 2: Poor Results in the Wittig Reaction to form the Irone Backbone
Potential Cause Troubleshooting Action
Inactive Wittig Reagent The Wittig reagent (ylide) is sensitive to air and moisture. Prepare it fresh under an inert atmosphere (e.g., nitrogen or argon).[12]
Inappropriate Base A strong base (e.g., n-BuLi, NaH, t-BuOK) is required to deprotonate the phosphonium (B103445) salt and form the ylide.[12][13] Ensure the base is of high quality and used in the correct stoichiometry.
Steric Hindrance Sterically hindered ketones may react slowly.[14] Consider using a more reactive phosphonate-stabilized carbanion (Horner-Wadsworth-Emmons reaction) which can offer higher reactivity.
Unstable Ylide If the ylide is stabilized by resonance, it will be less reactive and may not react with ketones.[13] For non-stabilized ylides, ensure the reaction temperature is kept low during formation and subsequent reaction.
Problem 3: Low Yield or Complex Mixture in the Aldol Condensation Step
Potential Cause Troubleshooting Action
Self-Condensation of Acetone To minimize the self-condensation of acetone, slowly add the β-methylcyclocitral to a mixture of acetone and the base.[15]
Reversible Reaction The initial aldol addition is often reversible.[15] To drive the reaction towards the product, the subsequent dehydration to the enone is often necessary, which is typically promoted by heat.
Incorrect Base Concentration The choice and concentration of the base (e.g., NaOH, KOH) are critical. Too little base will result in a slow reaction, while too much can promote side reactions.
Suboptimal Temperature The initial aldol addition is usually carried out at low temperatures to control the reaction. The subsequent dehydration step requires higher temperatures.[15]

Quantitative Data Summary

Synthetic Route Key Reactants Reaction Conditions Product(s) Reported Yield Reference
Cyclization9,10-cyclomethylene pseudoionones, Chlorosulfonic acid-70 °C, 45 min, Molar ratio 1:4α-irone, β-irone, γ-irone90.1% (combined isomers), 29.0% (β-irone)[9]
CyclizationPseudoionone, Sulfuric acidOptimized conditionsα-ionone, β-ionone93% (total ionones), 77% (β-ionone)[1]
Multi-step Synthesis3-methylcyclohexanone (starting material)Multiple steps(±)-β-irone19% (overall yield, >96% purity)[6]

Experimental Protocols

Protocol 1: Cyclization of 9,10-Cyclomethylene Pseudoionones

This protocol is based on the optimal conditions reported for the synthesis of irone isomers.[9]

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1 molar equivalent of 9,10-cyclomethylene pseudoionones in a suitable dry solvent (e.g., methylene (B1212753) chloride) under an inert atmosphere.

  • Cooling: Cool the solution to -70 °C using a dry ice/acetone bath.

  • Acid Addition: Slowly add 4 molar equivalents of chlorosulfonic acid dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C.

  • Reaction: Stir the mixture vigorously at -70 °C for 45 minutes.

  • Quenching: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and a saturated sodium bicarbonate solution.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude product containing a mixture of irone isomers can be purified by fractional distillation or column chromatography.

Protocol 2: Synthesis of (±)-β-Irone via Aldol Condensation

This protocol is a general representation based on the synthesis starting from β-methylcyclocitral.[6][7]

  • Preparation: In a round-bottom flask, prepare a solution of sodium hydroxide (B78521) in a mixture of water and ethanol.

  • Reaction Setup: In a separate flask equipped with a magnetic stirrer, dissolve β-methylcyclocitral in acetone. Cool the mixture in an ice bath.

  • Base Addition: Slowly add the prepared sodium hydroxide solution to the chilled β-methylcyclocitral/acetone mixture while stirring.

  • Reaction: Continue stirring the reaction mixture in the ice bath. The reaction progress can be monitored by TLC.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purification: The crude product, which will likely contain a mixture of α- and β-irone, can be purified using the preferential epoxidation method followed by distillation or column chromatography.

Visualizations

Troubleshooting_Low_Yield cluster_synthesis Identify Synthesis Stage cluster_cyclization Troubleshoot Cyclization cluster_wittig Troubleshoot Wittig Reaction cluster_aldol Troubleshoot Aldol Condensation start Low Yield of β-Irone cyclization Cyclization Step start->cyclization If applicable wittig Wittig Reaction start->wittig If applicable aldol Aldol Condensation start->aldol If applicable acid Check Acid Catalyst (Type & Concentration) cyclization->acid temp_c Optimize Temperature (Low Temp Favors Control) cyclization->temp_c time_c Check Reaction Time (Avoid Isomerization) cyclization->time_c reagent Verify Ylide Activity (Freshly Prepared?) wittig->reagent base_w Check Base Strength & Stoichiometry wittig->base_w sterics Consider Steric Hindrance wittig->sterics self_cond Minimize Self-Condensation (Slow Addition of Aldehyde) aldol->self_cond equilibrium Drive Equilibrium (Dehydration with Heat) aldol->equilibrium base_a Optimize Base Concentration aldol->base_a purification Review Purification Process (e.g., Preferential Epoxidation) acid->purification temp_c->purification time_c->purification reagent->purification base_w->purification sterics->purification self_cond->purification equilibrium->purification base_a->purification

Caption: Troubleshooting workflow for low yield in β-Irone synthesis.

Isomer_Separation cluster_epoxidation Epoxidation & Separation start Mixture of α- and β-Irone method1 Fractional Distillation (Spinning-Band Column) start->method1 method2 Preferential Epoxidation of α-Irone start->method2 epoxidize React with Oxidizing Agent (e.g., Oxone) method2->epoxidize separation Separate by Distillation or Column Chromatography epoxidize->separation product Pure β-Irone separation->product

Caption: Decision diagram for the separation of β-Irone from α-Irone.

References

Technical Support Center: Overcoming Challenges in Irone Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing solutions for the complex challenges encountered during the separation of irone isomers. This resource is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating irone isomers?

A1: The separation of irone isomers is a significant analytical challenge due to their structural similarities. Irones exist as a complex mixture of constitutional isomers (α-, β-, and γ-irones) and stereoisomers (enantiomers and diastereomers), all possessing the same molecular formula (C14H22O) but differing in the position of a double bond and their spatial arrangement.[1] These subtle structural differences result in very similar physicochemical properties, making their resolution difficult with standard chromatographic techniques.[2]

Q2: Which analytical techniques are most effective for irone isomer separation?

A2: Chiral chromatography is the most powerful method for resolving irone enantiomers. The most commonly employed techniques include:

  • Gas Chromatography (GC): Particularly with chiral capillary columns, GC is highly effective for separating the volatile irone isomers.[3]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC, utilizing various chiral stationary phases (CSPs), offers versatility in method development for separating irone enantiomers.[4][5]

  • Supercritical Fluid Chromatography (SFC): SFC is a "greener" alternative that often provides faster separations and unique selectivity for chiral compounds, including irones.[2]

Q3: What are chiral stationary phases (CSPs) and why are they crucial?

A3: Chiral stationary phases are column packing materials that are themselves chiral. They enable the separation of enantiomers by forming transient diastereomeric complexes with the analytes.[4] The differential stability of these complexes leads to different retention times for each enantiomer, allowing for their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, proteins, and Pirkle-type phases.[4][5]

Q4: Can I use non-chiral chromatography to separate any of the irone isomers?

A4: Yes, non-chiral (or achiral) chromatography, such as standard reversed-phase or normal-phase HPLC, can be used to separate constitutional isomers (α-, β-, and γ-irones) and diastereomers to some extent, as they have different physical properties.[6] However, for the separation of enantiomers, which have identical physical properties in an achiral environment, a chiral separation technique is essential.[4]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Poor resolution is a common problem in chiral separations where the peaks of the two enantiomers are not well separated, often appearing as a single broad peak or as partially overlapping peaks.

Troubleshooting Steps:

Potential Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is critical. If no separation is observed, the chosen CSP may not be suitable for irone isomers. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based like Chiralcel® or Chiralpak®, cyclodextrin-based).[4][5]
Suboptimal Mobile Phase Composition The composition of the mobile phase significantly influences enantioselectivity. For normal-phase HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase HPLC, vary the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[7] In SFC, optimize the co-solvent percentage and the type of alcohol used.[8]
Incorrect Flow Rate Chiral separations are often sensitive to flow rate. A lower flow rate can sometimes increase the interaction time with the CSP and improve resolution.[7]
Temperature Effects Temperature can have a significant and sometimes unpredictable effect on chiral recognition. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) as both increasing and decreasing the temperature can improve resolution.[7]
Issue 2: Peak Tailing

Peak tailing is characterized by an asymmetrical peak shape where the latter half of the peak is broader than the front half. This can compromise resolution and integration accuracy.

Troubleshooting Steps:

Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase Unwanted interactions, especially with residual silanol (B1196071) groups on silica-based CSPs, can cause tailing, particularly for basic compounds. Add a small amount of a competitive amine (e.g., diethylamine (B46881) - DEA) to the mobile phase in normal-phase chromatography to block these active sites. For acidic compounds, adding a small amount of a carboxylic acid (e.g., acetic acid or trifluoroacetic acid - TFA) can be beneficial.[9]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing. Reduce the sample concentration or injection volume.[9]
Inappropriate Mobile Phase pH (Reversed-Phase) For ionizable compounds, a mobile phase pH close to the analyte's pKa can lead to peak tailing. Adjust the pH to be at least 1.5-2 units away from the pKa.
Column Contamination or Degradation Contaminants from the sample or mobile phase can accumulate on the column, creating active sites that cause tailing. Flush the column with a strong solvent. If the problem persists and the column has been used extensively, it may be degraded and require replacement.
Issue 3: Co-elution of Isomers

Co-elution occurs when two or more isomers exit the column at the same time, resulting in a single, unresolved peak.

Troubleshooting Steps:

Potential Cause Recommended Solution
Insufficient Selectivity of the Chromatographic System The combination of the stationary and mobile phases does not provide enough difference in interaction for the isomers. A systematic method development approach is needed. This involves screening different columns and mobile phases.[1]
Inadequate Method Optimization Even with a suitable column and mobile phase, the separation conditions may not be optimal. Fine-tune parameters such as mobile phase composition, temperature, and flow rate.[7]
Complex Mixture of Isomers A sample may contain multiple irone isomers (constitutional and stereo-isomers) that are difficult to separate in a single run. Consider using a multidimensional chromatography approach, such as heart-cutting 2D-LC, where a specific unresolved portion from the first dimension is sent to a second column with different selectivity for further separation.[4]

Data Presentation

Table 1: Gas Chromatography (GC) - Elution Order of Irone Isomers

This table presents the typical elution order of ten irone isomers on a chiral Rt-βDEXcst column, demonstrating the capability of chiral GC for resolving this complex mixture.[3]

Elution OrderIrone Isomer
1(-)-(2R,6R)-trans-α-irone
2(+)-(2S,6S)-trans-α-irone
3(+)-(2R,6R)-trans-γ-irone
4(-)-(2S,6S)-trans-γ-irone
5(+)-(2R,6S)-cis-α-irone
6(+)-(2R,6S)-cis-γ-irone
7(-)-(2S,6R)-cis-γ-irone
8(-)-(2S,6R)-cis-α-irone
9(+)-(2R)-β-irone
10(-)-(2S)-β-irone

Data sourced from a guide to the analysis of chiral compounds by GC, specific retention times are method-dependent.[3]

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC-MS) Method for Irone Isomer Separation

This protocol provides a starting point for the enantioselective analysis of irone isomers using a chiral GC column coupled with a mass spectrometer (MS) for detection.

1. Instrumentation and Columns:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: e.g., Rt-βDEXcst (30 m x 0.32 mm ID, 0.25 µm film thickness).[3]

2. GC Conditions:

  • Carrier Gas: Hydrogen or Helium.

  • Oven Temperature Program: 40°C (hold 1 min) to 230°C at a rate of 2°C/min, then hold for 3 min.[3]

  • Injector Temperature: 250°C.

  • Injection Mode: Split (split ratio e.g., 50:1).

  • Injection Volume: 1 µL.

3. MS Conditions (if applicable):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

4. Sample Preparation:

  • Dilute the irone sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 100 µg/mL).

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for irone isomer separation.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a Chiral Detector (e.g., Circular Dichroism detector).

  • A selection of chiral columns, for example:

    • Polysaccharide-based: Chiralpak® AD-H, Chiralcel® OD-H.

    • Cyclodextrin-based.

2. Initial Screening (Normal Phase):

  • Mobile Phase A: Hexane/Isopropanol (90:10, v/v) + 0.1% DEA.

  • Mobile Phase B: Hexane/Ethanol (90:10, v/v) + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a suitable wavelength for irones (e.g., 220 nm).

3. Initial Screening (Reversed Phase):

  • Mobile Phase A: Acetonitrile/Water (50:50, v/v).

  • Mobile Phase B: Methanol/Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

4. Method Optimization:

  • Based on the screening results, select the column and mobile phase that show the best initial separation.

  • Systematically vary the mobile phase composition (e.g., change the percentage of the modifier in 5% increments).

  • Optimize the flow rate and column temperature to achieve baseline resolution (Rs ≥ 1.5).

Protocol 3: Chiral Supercritical Fluid Chromatography (SFC) Method Development

This protocol provides a general strategy for developing a chiral SFC method for the separation of irone isomers.

1. Instrumentation and Columns:

  • SFC system with a UV-Vis or Mass Spectrometric detector.

  • A selection of chiral columns suitable for SFC (e.g., immobilized polysaccharide-based columns).

2. Initial Screening:

  • Mobile Phase: Supercritical CO2 with a co-solvent (e.g., methanol, ethanol, or isopropanol).

  • Co-solvent Gradient: Start with a broad gradient, for example, 5% to 40% co-solvent over 5-10 minutes.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Flow Rate: 3 mL/min.

3. Co-solvent and Additive Screening:

  • If initial screening shows some separation, test different alcohol co-solvents to see their effect on selectivity.

  • For basic or acidic analytes, consider adding a small amount of an additive (e.g., 0.1% DEA for basic compounds, 0.1% TFA for acidic compounds) to the co-solvent to improve peak shape and resolution.

4. Method Optimization:

  • Once the best column, co-solvent, and additive combination is identified, optimize the separation by fine-tuning the gradient, temperature, and back pressure. An isocratic method can also be developed from the gradient results for simpler and faster analysis.

Visualizations

Chiral_Method_Development_Workflow cluster_screening Screening cluster_optimization Optimization start Start: Racemic Irone Mixture screening Screening Phase start->screening screen_csp Select 2-4 Different CSPs (e.g., Polysaccharide, Cyclodextrin) optimization Optimization Phase optimize_mp Fine-tune Mobile Phase Composition final_method Final Validated Method screen_mp Test Multiple Mobile Phases (NP, RP, SFC modes) screen_csp->screen_mp evaluate_screening Evaluate for Partial Separation screen_mp->evaluate_screening evaluate_screening->screening No Separation evaluate_screening->optimization Promising Separation Found optimize_temp Vary Column Temperature optimize_mp->optimize_temp optimize_flow Adjust Flow Rate optimize_temp->optimize_flow optimize_flow->optimization Resolution < 1.5 optimize_flow->final_method Resolution ≥ 1.5 Troubleshooting_Poor_Resolution start Problem: Poor or No Resolution check_csp Is the CSP appropriate? start->check_csp check_mp Is the mobile phase optimal? check_csp->check_mp Yes solution_csp Screen different CSPs check_csp->solution_csp No check_flow Is the flow rate optimal? check_mp->check_flow Yes solution_mp Adjust mobile phase composition (modifier %, pH) check_mp->solution_mp No check_temp Is the temperature optimal? check_flow->check_temp Yes solution_flow Decrease flow rate check_flow->solution_flow No solution_temp Vary column temperature check_temp->solution_temp No resolved Problem Resolved check_temp->resolved Yes solution_csp->resolved solution_mp->resolved solution_flow->resolved solution_temp->resolved Compare_Techniques GC Gas Chromatography (GC) Advantages: High efficiency for volatile compounds Excellent resolution with chiral columns Disadvantages: Requires volatile and thermally stable analytes Potential for thermal degradation HPLC High-Performance Liquid Chromatography (HPLC) Advantages: Versatile (NP, RP, etc.) Wide range of CSPs available Amenable to non-volatile compounds Disadvantages: Longer analysis times than GC/SFC Higher solvent consumption SFC Supercritical Fluid Chromatography (SFC) Advantages: Fast separations Reduced organic solvent usage ('Green') Unique selectivity Disadvantages: Requires specialized equipment Less suitable for very polar compounds

References

Technical Support Center: Optimization of Cyclization Reaction for Irone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the cyclization reaction in irone synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common Lewis acids used for the cyclization of pseudoionone (B86502) derivatives to synthesize irone?

A1: The most commonly cited Lewis acids for this transformation are chlorosulfonic acid and boron trifluoride. Both have been shown to effectively catalyze the cyclization, yielding mixtures of irone isomers.

Q2: What are the typical yields and isomer distributions for irone synthesis?

A2: The yield and isomer distribution are highly dependent on the chosen Lewis acid and reaction conditions. With chlorosulfonic acid, a combined irone isomer yield of up to 90.1% has been reported.[1] A patented method using boron trifluoride reported a total irone yield of 82.7%, with a high proportion of α-isomers.[2]

Q3: What is the general mechanism for the acid-catalyzed cyclization of pseudoionone to irone?

A3: The reaction proceeds through a classic acid-catalyzed cyclization mechanism. The Lewis acid protonates the carbonyl group of the pseudoionone, which activates the molecule for an intramolecular electrophilic attack of one of the double bonds onto the protonated carbonyl, forming a carbocation intermediate. This intermediate then undergoes rearrangement and deprotonation to yield the different irone isomers. The specific isomer ratio is influenced by the reaction conditions, which can affect the stability of the carbocation intermediates.

Q4: What safety precautions are necessary when working with chlorosulfonic acid?

A4: Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical safety goggles, a face shield, and a lab coat.[2][3] It reacts violently with water, so all glassware must be scrupulously dry, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).[3]

Troubleshooting Guides

Issue 1: Low Overall Yield of Irones

Q: My cyclization reaction is resulting in a low yield of the desired irone isomers. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Verify Reaction Time and Temperature: Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. For chlorosulfonic acid, this is typically around 45 minutes at -70°C.[1] For boron trifluoride, the reaction may be slightly longer at a higher temperature (e.g., 45 minutes at 0-5°C).[2]

    • Check Catalyst Molar Ratio: An insufficient amount of Lewis acid will lead to an incomplete reaction. For chlorosulfonic acid, a molar ratio of 1:4 (pseudoionone derivative to acid) is optimal.[1]

  • Side Reactions and Degradation:

    • Temperature Control is Critical: This reaction is highly exothermic. Poor temperature control can lead to the formation of undesired side products and polymerization. Maintain a consistent low temperature throughout the addition of the Lewis acid.

    • High Reactant Concentration: High concentrations can favor intermolecular reactions, leading to polymeric byproducts. Consider running the reaction under more dilute conditions.

    • Moisture Contamination: Water in the reaction mixture will react violently with chlorosulfonic acid and can quench the catalyst, leading to lower yields. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Workup and Purification Losses:

    • Inefficient Extraction: Ensure thorough extraction of the product from the aqueous workup solution with a suitable organic solvent.

    • Product Loss During Purification: The irone isomers can be lost during distillation if not performed carefully. Ensure the distillation is conducted under reduced pressure and at the appropriate temperature.

Issue 2: Poor Selectivity for α-Irone

Q: I am obtaining a high yield of total irones, but the proportion of the desired α-irone isomer is low. How can I improve the selectivity?

A: The selectivity towards a specific irone isomer is primarily influenced by the choice of Lewis acid and the reaction conditions.

  • Choice of Lewis Acid: Boron trifluoride is reported to produce a mixture of irones that is particularly rich in α-isomers.[2] If α-irone is the primary target, using boron trifluoride as the catalyst may be advantageous.

  • Reaction Temperature: The stability of the carbocation intermediates that lead to the different isomers is temperature-dependent. Strict adherence to the optimized low temperature (-70°C for chlorosulfonic acid) is crucial for maximizing the yield of the desired isomers.[1] Deviations from this temperature can alter the isomer ratio.

  • Reaction Time: Allowing the reaction to proceed for too long can lead to isomerization of the initially formed products to more thermodynamically stable, but potentially less desirable, isomers.

Data Presentation

Table 1: Comparison of Lewis Acids for Irone Synthesis

Lewis AcidStarting MaterialMolar Ratio (Substrate:Acid)Temperature (°C)Reaction Time (min)Total Yield (%)Isomer DistributionReference
Chlorosulfonic Acid9,10-cyclomethylene pseudoionones1:4-704590.1α-irone: 60.2%, β-irone: 29.0%, γ-irone: 8.0%[1]
Boron TrifluorideMethyl-3-pseudoiononesNot specified0-54582.792-95% α-irones[2]

Experimental Protocols

Protocol 1: Cyclization using Chlorosulfonic Acid

This protocol is based on the optimized conditions reported for the synthesis of irone from 9,10-cyclomethylene pseudoionones.[1]

  • Preparation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).

    • Prepare a solution of the 9,10-cyclomethylene pseudoionones in an anhydrous solvent (e.g., methylene (B1212753) chloride).

    • Cool the solution to -70°C using a dry ice/acetone bath.

  • Reaction:

    • Slowly add chlorosulfonic acid (4 molar equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise above -65°C.

    • After the addition is complete, stir the reaction mixture at -70°C for 45 minutes.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., isopropyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain the irone isomers.

Protocol 2: Cyclization using Boron Trifluoride

This protocol is adapted from a patented procedure for the synthesis of α-irone rich mixtures.[2]

  • Preparation:

    • Dissolve the methyl-3-pseudoionones in a dry, inert solvent such as benzene (B151609) in a flask equipped with a stirrer and a gas inlet.

    • Cool the solution to 0°C in an ice-salt bath.

  • Reaction:

    • Introduce boron trifluoride gas into the well-stirred solution over a period of 45 minutes, maintaining the temperature between 0°C and 5°C.

    • Note that the reaction can be exothermic, and the temperature may rise despite the cooling bath.

  • Workup and Purification:

    • Once the reaction is complete, add an aqueous solution of sodium hydroxide (B78521) (e.g., 8%) while keeping the temperature below 10°C. The color of the mixture should lighten.

    • Separate the organic layer and wash it until neutral.

    • Remove the solvent by distillation.

    • Fractionally distill the residue under reduced pressure to isolate the irone isomers.

Mandatory Visualizations

Irone_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Glassware & Inert Atmosphere dissolve Dissolve Pseudoionone Derivative in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture to Target Temperature dissolve->cool add_acid Slowly Add Lewis Acid cool->add_acid stir Stir at Controlled Temperature for a Set Time add_acid->stir quench Quench Reaction with Aqueous Base stir->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate distill Purify by Vacuum Distillation concentrate->distill product Final Product: Irone Isomers distill->product

Caption: Experimental workflow for the synthesis of irone via pseudoionone cyclization.

Irone_Cyclization_Mechanism pseudo Pseudoionone Derivative activated Activated Carbonyl Complex pseudo->activated + Lewis Acid lewis_acid Lewis Acid (e.g., H+) carbocation Cyclic Carbocation Intermediate activated->carbocation Intramolecular Cyclization alpha_irone α-Irone carbocation->alpha_irone Deprotonation / Rearrangement beta_irone β-Irone carbocation->beta_irone Deprotonation / Rearrangement gamma_irone γ-Irone carbocation->gamma_irone Deprotonation / Rearrangement

Caption: Simplified mechanism of acid-catalyzed cyclization of pseudoionone to irone isomers.

Troubleshooting_Irone_Synthesis cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Yield or Poor Selectivity temp Improper Temperature Control problem->temp time Incorrect Reaction Time problem->time ratio Suboptimal Molar Ratio problem->ratio moisture Moisture Contamination problem->moisture concentration High Reactant Concentration problem->concentration acid_choice Inappropriate Lewis Acid for Target Isomer problem->acid_choice check_temp Verify and Maintain Target Temperature temp->check_temp check_time Adjust Reaction Duration time->check_time check_ratio Optimize Substrate to Acid Ratio ratio->check_ratio dry Use Anhydrous Solvents and Dry Glassware moisture->dry dilute Run Reaction at Higher Dilution concentration->dilute change_acid Consider an Alternative Lewis Acid acid_choice->change_acid

Caption: Logical relationship for troubleshooting common issues in irone synthesis.

References

Troubleshooting low yield in enzymatic synthesis of irones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of irones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic pathway for artificial irones synthesis?

A1: The artificial enzymatic synthesis of irones, specifically cis-α-irone, involves the conversion of ψ-ionone. This reaction is catalyzed by a promiscuous bifunctional methyltransferase/cyclase (pMT) enzyme, which utilizes S-adenosylmethionine (SAM) as a methyl group donor. The enzyme catalyzes both the methylation and cyclization of the substrate to form the desired irone isomers.[1][2]

Q2: What are the key components of this enzymatic reaction?

A2: The essential components are:

  • Enzyme: A promiscuous bifunctional methyltransferase/cyclase (pMT). Several variants (e.g., pMT1, pMT7, pMT10) have been developed with varying activities and selectivities.[1]

  • Substrate: ψ-ionone (psi-ionone).

  • Cofactor: S-adenosylmethionine (SAM) is the methyl donor.

  • Buffer: An appropriate buffer to maintain optimal pH for enzyme activity.

Q3: What are the common side products in this synthesis?

A3: Besides the desired cis-α-irone, other common isomers that can be formed include trans-α-irone and β-irone. The ratio of these products depends on the specific pMT enzyme variant used and the reaction conditions.[2][3]

Q4: Can the product or byproduct inhibit the enzyme?

A4: Yes, product inhibition is a significant factor. The reaction's byproduct, S-adenosylhomocysteine (SAH), is a known potent inhibitor of methyltransferases.[2] A high concentration of SAH relative to SAM (a low SAM/SAH ratio) can significantly reduce the enzyme's catalytic activity.[2]

Troubleshooting Guide: Low Irone Yield

This guide addresses common problems encountered during the enzymatic synthesis of irones that can lead to low yields.

Issue 1: No or Very Low Product Formation
Potential Cause Recommended Action
Inactive Enzyme - Verify the expression and purification of the pMT enzyme using SDS-PAGE. - Perform an activity assay with a known substrate if available to confirm functionality. - Ensure proper protein folding by considering expression at lower temperatures (e.g., 18-25°C).[4] - Check for proper storage conditions (typically -80°C).
Missing/Degraded Cofactor (SAM) - Ensure SAM is added to the reaction mixture at the correct concentration. - Use freshly prepared or properly stored SAM, as it can be unstable.
Incorrect pH - Verify the pH of your reaction buffer. The optimal pH for methyltransferases can vary, but is often in the neutral to slightly alkaline range.[4]
Substrate Degradation - Ensure the purity and stability of your ψ-ionone substrate.
Issue 2: Low Yield with Significant Byproduct Formation
Potential Cause Recommended Action
Suboptimal Reaction Conditions - Temperature: Optimize the reaction temperature. The reported incubation temperature for pMT is around 28°C.[3] - Substrate Concentration: High substrate concentrations can sometimes lead to the formation of alternative products.[4] Titrate the concentration of ψ-ionone to find the optimal balance between yield and purity.
Enzyme Promiscuity - The specific pMT variant used has a significant impact on product distribution. Some variants may naturally produce a higher ratio of side products. Consider using an engineered variant with improved selectivity for cis-α-irone, such as pMT10.[1]
Product/Byproduct Inhibition - High SAH Concentration: A buildup of SAH will inhibit the pMT enzyme. Consider implementing an in situ SAM regeneration system or co-expressing an SAH removal enzyme like S-adenosylhomocysteine nucleosidase (Mtn) in an in vivo setup.[5]
Issue 3: Substrate Solubility Issues

The substrate, ψ-ionone, is hydrophobic and may have limited solubility in aqueous buffers, which can limit the reaction rate.

Potential Cause Recommended Action
Poor Substrate Bioavailability - Co-solvents: Add a small amount of a water-miscible organic solvent like DMSO to the reaction. Be aware that high concentrations can denature the enzyme, so it is crucial to determine the optimal concentration. - Detergents: Non-ionic detergents can be used to solubilize hydrophobic substrates. - Fed-batch approach: In an in vivo setting, a fed-batch strategy where the substrate is added gradually can maintain a low, soluble concentration. - Two-phase system: For whole-cell biotransformation, adding an organic solvent layer (e.g., dodecane) can serve as a reservoir for the hydrophobic substrate and product, reducing potential toxicity to the cells.[5]

Quantitative Data Summary

The following tables provide an overview of the performance of different pMT variants and the effect of process parameters on irone production.

Table 1: Comparison of Engineered pMT Variants for cis-α-Irone Production

Enzyme VariantRelative Fold Change in cis-α-Irone Production (compared to pMT1)cis-α-irone / trans-α-irone Ratio% cis-α-irone in Irone Mixture
pMT1 1.0~1.5~50%
pMT7 ~10.0~2.5~60%
pMT10 ~40.0~3.0~65%

Data synthesized from information presented in Chen et al., 2022.[3]

Table 2: Effect of Process Optimization on Final Irone Titer in a Fed-Batch Bioreactor

Conditioncis-α-irone Titer (mg/L)β-irone Titer (mg/L)Residual ψ-ionone Titer (mg/L)
DO controlled at 2% ~86~35~10
DO controlled at 10% ~75~30~15

Data derived from fed-batch production processes described in Chen et al., 2022.[2]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of cis-α-Irone using Cell Lysate

This protocol is adapted from the methods described for assaying pMT activity.[3]

  • Enzyme Preparation:

    • Express the desired pMT enzyme variant (e.g., pMT10) in E. coli.

    • Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the active enzyme.

  • Reaction Setup:

    • In a reaction vessel, combine the following components:

      • Cell lysate containing the overexpressed pMT enzyme.

      • ψ-ionone (substrate), typically dissolved in a small amount of DMSO.

      • S-adenosylmethionine (SAM) (cofactor).

      • Reaction buffer to bring the mixture to the final volume.

    • Control: Prepare a parallel reaction using lysate from E. coli expressing a non-related protein (e.g., GFP) to ensure the observed activity is due to the pMT enzyme.

  • Incubation:

    • Incubate the reaction mixture at 28°C for a defined period (e.g., 24-48 hours) with gentle shaking.[3]

  • Extraction and Analysis:

    • Stop the reaction and extract the irone products by adding an equal volume of an organic solvent (e.g., ethyl acetate (B1210297) or hexane).

    • Vortex vigorously to ensure thorough mixing.

    • Separate the organic phase from the aqueous phase by centrifugation.

    • Analyze the organic phase for the presence of irone isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: In Vivo Production of cis-α-Irone in E. coli

This protocol outlines a whole-cell biocatalysis approach for producing cis-α-irone from glucose.[5]

  • Strain Preparation:

    • Co-transform E. coli with a set of plasmids engineered for the production of ψ-ionone from glucose and a separate plasmid for the expression of the optimized pMT10 enzyme. These plasmids typically contain genes for the mevalonate (B85504) pathway and carotenoid cleavage enzymes.[5]

  • Cultivation and Induction:

    • Grow the engineered E. coli strain in a suitable fermentation medium (e.g., LB or a defined minimal medium) supplemented with the appropriate antibiotics for plasmid maintenance.

    • Incubate the culture at 37°C with shaking until the optical density (OD600) reaches a mid-log phase (e.g., 0.6-0.8).

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture.

    • Optionally, supplement the medium with L-methionine to enhance the intracellular pool of SAM.

  • Biotransformation:

    • After induction, reduce the incubation temperature (e.g., to 28°C or 30°C) and continue the cultivation.

    • For a two-phase system, add a sterile organic solvent layer (e.g., 20% v/v dodecane) to the culture to capture the hydrophobic irone product and reduce its potential toxicity to the cells.[5]

    • Continue the fermentation for 48-72 hours.

  • Extraction and Analysis:

    • Harvest the entire culture, including the organic solvent layer.

    • Extract the irone products from the organic layer (if used) or from the whole culture broth using a suitable solvent like ethyl acetate.

    • Analyze the extract by GC-MS to quantify the production of cis-α-irone and other isomers.

Visualizations

Enzymatic_Synthesis_Workflow cluster_invivo In Vivo Production cluster_invitro In Vitro Synthesis Glucose Glucose Engineered_Ecoli Engineered E. coli (pMT + ψ-ionone pathway) Glucose->Engineered_Ecoli Fermentation Fermentation & Induction Engineered_Ecoli->Fermentation Extraction_InVivo Extraction Fermentation->Extraction_InVivo GCMS_Analysis GC-MS Analysis (Yield & Purity) Extraction_InVivo->GCMS_Analysis Psi_Ionone ψ-ionone Incubation Incubation (e.g., 28°C) Psi_Ionone->Incubation pMT_Enzyme pMT Enzyme (Cell Lysate or Purified) pMT_Enzyme->Incubation SAM SAM Cofactor SAM->Incubation Extraction_InVitro Extraction Incubation->Extraction_InVitro Extraction_InVitro->GCMS_Analysis

Caption: Workflow for in vivo and in vitro enzymatic synthesis of irones.

Troubleshooting_Low_Yield Start Low Irone Yield Check_Product Any product detected? Start->Check_Product No_Product No Product Check_Product->No_Product No Low_Yield Low Yield/ High Byproducts Check_Product->Low_Yield Yes Check_Enzyme Verify Enzyme Activity - SDS-PAGE - Activity Assay - Storage No_Product->Check_Enzyme Check_Cofactor Check Cofactor (SAM) - Freshly prepared? - Correct concentration? No_Product->Check_Cofactor Check_Conditions Verify Reaction Conditions - pH - Temperature No_Product->Check_Conditions Optimize_Conditions Optimize Conditions - Temperature - Substrate concentration Low_Yield->Optimize_Conditions Check_Inhibition Consider Inhibition - High SAH? (Low SAM/SAH ratio) - Add SAH removal system Low_Yield->Check_Inhibition Check_Selectivity Check Enzyme Selectivity - Use more selective pMT variant (e.g., pMT10) Low_Yield->Check_Selectivity Check_Solubility Address Substrate Solubility - Add co-solvent (DMSO) - Use two-phase system Low_Yield->Check_Solubility

Caption: Troubleshooting logic for low yield in enzymatic irone synthesis.

References

Technical Support Center: Purification of High-Purity (+)-beta-Irone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity (+)-beta-Irone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude β-Irone?

A multi-step approach involving chromatography and distillation is the most common strategy for purifying β-Irone.[1][2] Typically, flash chromatography is used for the initial cleanup of the crude product, followed by distillation under reduced pressure to achieve high purity.[1]

Q2: What level of purity can be achieved with standard purification techniques?

Starting from a crude mixture of about 53% purity, flash chromatography can increase the purity to over 80%.[1] A subsequent distillation step under reduced pressure (e.g., 4 Pa, 93–94 °C) can further enhance the purity to over 96%.[1][2]

Q3: How can I remove α-Irone and other isomeric impurities from my β-Irone sample?

Separating irone isomers can be challenging due to their similar physical properties.[2] Two primary methods are effective:

  • Preferential Epoxidation: The α-irone isomer can be preferentially epoxidized using an oxidizing agent like Oxone. This chemical modification allows for its removal, reducing its presence to less than 1%.[1][2] However, this may cause a slight reduction in the yield of β-Irone.[1][2]

  • Fractional Distillation: β-Irone has a higher boiling point than α-Irone.[3][4] Therefore, fractional distillation using a spinning-band column can be used to separate the isomers.[3]

Q4: How do I isolate the specific (+)-β-Irone enantiomer from a racemic mixture?

To separate enantiomers and obtain pure (+)-β-Irone, chiral chromatography is the standard method.[5] While specific protocols for β-Irone are not detailed in the provided results, the general approach involves using a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system equipped with a chiral stationary phase (CSP).[5][6][7] The selection of the appropriate chiral column is critical for achieving separation.

Q5: What analytical methods are recommended for determining the purity and enantiomeric excess of my final product?

Gas Chromatography (GC) is the primary analytical technique for assessing the purity of β-Irone.

  • GC-FID (Flame Ionization Detector): Used for quantifying the purity of the sample.[1][2]

  • GC-MS (Mass Spectrometry): Used for identifying β-Irone and confirming the absence of impurities by comparing retention times and mass spectra to a reference standard.[8]

  • Chiral GC/HPLC: To determine the enantiomeric excess (ee %), a GC or HPLC system with a chiral column is required to separate the (+) and (-) enantiomers.[6][9]

Purification Workflow & Data

The following diagram illustrates a typical workflow for purifying (+)-β-Irone, and the table summarizes the expected outcomes at each stage.

G cluster_0 Purification Stages A Crude β-Irone Mixture (~53% Purity) B Flash Chromatography A->B Initial Cleanup C Enriched (±)-β-Irone (>80% Purity) B->C Impurity Removal D Distillation (Reduced Pressure) C->D High-Purity Refinement E High-Purity (±)-β-Irone (>96% Purity) D->E Isomer Separation F Chiral Chromatography (HPLC or GC) E->F Enantioselective Separation G High-Purity (+)-β-Irone (Target Enantiomer) F->G Isolation

Caption: General experimental workflow for the purification of this compound.

Table 1: Summary of Purification Efficiency for (±)-β-Irone

Purification StepMethodStarting Purity (GC-FID)Final Purity (GC-FID)Notes
1Flash Chromatography53%>80%Effective for removing major impurities.[1]
2Distillation>80%>96%Significant product loss is common at this stage.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of (+)-β-Irone.

Problem 1: My final product purity after distillation is below 96%.

  • Possible Cause: Inefficient separation of isomers (e.g., α-Irone) with similar boiling points.

  • Solution:

    • Analytical Check: Use GC-MS to identify the specific impurities remaining in your sample.[8]

    • Fractional Distillation: If α-Irone is the primary contaminant, re-distill the product using a more efficient fractional distillation setup, such as a spinning-band column, to better separate the isomers.[3]

    • Chemical Pre-treatment: Consider using the preferential epoxidation method for α-irone before the final distillation step to simplify the separation.[1][2]

Problem 2: I am experiencing very high product loss during purification.

  • Possible Cause: This is often expected. Reports indicate that purifying crude β-Irone (28.7 g) to >96% purity can result in a final yield of only 7.3 g.[1][2]

  • Solution:

    • Optimize Fraction Collection: During chromatography, use a fraction collector and monitor the eluent with UV detection (wavelengths 265 and 286 nm are effective) to collect fractions more precisely and minimize loss.[1]

    • Careful Distillation: During distillation, ensure the vacuum is stable and the temperature is carefully controlled to prevent product decomposition or loss.

Problem 3: I am unable to separate the (+) and (-) enantiomers using my chiral column.

  • Possible Cause: The selected chiral stationary phase (CSP) is not suitable for resolving β-Irone enantiomers.

  • Solution:

    • Screen Different CSPs: Test a variety of chiral columns. Cyclodextrin-based CSPs are often effective for separating isomers and enantiomers of similar compounds.[6][7]

    • Optimize Chromatographic Conditions: Methodically adjust parameters such as the mobile phase composition (for HPLC), temperature program (for GC), and flow rate. These factors significantly influence chiral recognition and separation.[6]

G Start Start: Analyze Product Purity (GC/HPLC) PurityCheck Purity < 96%? Start->PurityCheck IsomerCheck Isomeric Impurities Present (e.g., α-Irone)? PurityCheck->IsomerCheck Yes EnantiomerCheck Racemic Mixture? PurityCheck->EnantiomerCheck No Action_Distill Action: Perform Fractional Distillation on Spinning-Band Column IsomerCheck->Action_Distill Yes Action_Yield Note: Significant yield loss is reported in the literature. Optimize collection. IsomerCheck->Action_Yield No (Other Impurities) Action_Chiral Action: Screen Chiral Stationary Phases & Optimize Chromatography Conditions EnantiomerCheck->Action_Chiral Yes End End: High-Purity (+)-β-Irone Achieved EnantiomerCheck->End No Action_Distill->Start Re-analyze Action_Chiral->Start Re-analyze

Caption: Troubleshooting decision tree for beta-Irone purification.

Experimental Protocols

1. Flash Chromatography (Initial Purification)

  • Objective: To increase the purity of crude β-Irone from ~50% to >80%.

  • Materials:

  • Procedure:

    • Dissolve the crude β-Irone (e.g., 7.0 g) in a minimal amount of hexane.[1]

    • Load the dissolved sample onto the pre-equilibrated silica column.

    • Begin elution with 100% hexane.[1]

    • Apply a linear gradient to gradually increase the concentration of dichloromethane up to 70% over 20 minutes.[1]

    • Monitor the eluent using a UV detector at 265 nm and 286 nm.[1]

    • Collect fractions containing the desired β-Irone peak.

    • Combine the pure fractions and remove the solvent under reduced pressure.

2. Distillation under Reduced Pressure (Final Purification)

  • Objective: To purify β-Irone to >96% purity.

  • Apparatus: Distillation setup suitable for vacuum distillation (e.g., Kugelrohr or short-path distillation apparatus).

  • Procedure:

    • Place the enriched β-Irone (>80% purity) into the distillation flask.

    • Carefully reduce the pressure of the system to approximately 4 Pa.[1]

    • Gradually heat the sample.

    • Collect the fraction that distills at 93–94 °C.[1]

    • Analyze the collected distillate by GC-FID to confirm purity.[2]

3. Chiral HPLC (General Method for Enantioseparation)

  • Objective: To separate (+)-β-Irone from a racemic mixture.

  • Note: The specific column and mobile phase must be determined empirically. This protocol provides a general starting point.

  • Apparatus: HPLC system with a UV detector and a chiral column (e.g., a cyclodextrin- or polysaccharide-based CSP).

  • Procedure:

    • Select a suitable chiral column based on literature for similar ketone-containing terpenoids.

    • Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

    • Dissolve a small amount of the high-purity (±)-β-Irone in the mobile phase.

    • Inject the sample onto the column and run the analysis under isocratic conditions.

    • Monitor the separation using a UV detector at an appropriate wavelength (e.g., 265 nm).

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

    • Once an analytical method is established, it can be scaled up to a preparative or semi-preparative system to isolate larger quantities of (+)-β-Irone.[10]

References

Preventing isomerization during (+)-beta-Irone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-beta-Irone synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on preventing the formation of unwanted isomers during the critical cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for controlling isomerization in this compound synthesis?

A1: The most critical step is the acid-catalyzed cyclization of the pseudoionone (B86502) precursor. During this step, the linear precursor closes to form the characteristic cyclohexene (B86901) ring of the irone structure. The reaction conditions, particularly the choice and concentration of the acid catalyst, temperature, and reaction time, directly influence the position of the double bond in the ring, leading to the formation of α-, β-, or γ-isomers.[1] The initial product is typically the α-isomer, which then isomerizes to the thermodynamically more stable β-isomer under the influence of the acid.[1] Controlling this isomerization is key to maximizing the yield of the desired β-irone.

Q2: My reaction yields a mixture of α- and β-irones. How can I increase the selectivity for β-irone?

A2: To favor the formation of β-irone, you need to promote the isomerization of the initially formed α-irone to the more stable β-isomer. This is achieved by using stronger acidic conditions and carefully controlled temperatures.

  • Acid Strength: Use a strong, concentrated acid like 95-98% sulfuric acid. Weaker acids, such as phosphoric acid or dilute sulfuric acid, are known to favor the production of α-ionone, a close analog of α-irone.[1]

  • Temperature: While higher temperatures can drive the isomerization to the β-form, excessively high temperatures (e.g., above 15°C) can lead to unwanted side reactions and polymerization, reducing the overall yield.[1] Low-temperature control is crucial.

  • Catalyst Ratio: A sufficient molar excess of the acid catalyst is required to ensure complete protonation and drive the reaction to completion. For sulfuric acid, a molar ratio of approximately 3:1 (H₂SO₄:pseudoionone) has been shown to be effective.[1][2]

Q3: I am observing significant formation of polymer byproducts. What is causing this and how can I prevent it?

A3: Polymerization is a common side reaction in acid-catalyzed cyclizations, especially with sensitive substrates like pseudoionone. It is typically caused by excessive heat or overly harsh acidic conditions. The carbocation intermediates in the reaction can attack other pseudoionone molecules instead of cyclizing, leading to long-chain polymers.

  • Temperature Control: This is the most critical factor. The reaction is highly exothermic, so efficient heat removal is necessary.[3] Maintain a low reaction temperature, ideally between -15°C and 15°C, to minimize polymerization.[1][2]

  • Controlled Addition: Add the pseudoionone substrate slowly to the acid catalyst to control the rate of reaction and the generation of heat.[3]

  • Reaction Time: Do not prolong the reaction unnecessarily. Once the formation of β-irone is maximized, the reaction should be quenched to prevent further side reactions.

Q4: Can Lewis acids like Boron Trifluoride (BF₃) be used for the cyclization?

A4: Yes, Lewis acids such as boron trifluoride (BF₃) or tin tetrachloride (SnCl₄) can be used as cyclization agents. These catalysts are often employed when trying to favor the formation of the α-cis isomer of irone.[4][5] However, by carefully controlling the reaction conditions, they can also be used in the synthesis of β-irone. A typical procedure involves saturating a solution of the precursor with BF₃ gas at low temperatures (e.g., -4°C to 10°C).[6]

Q5: How can I effectively separate the desired β-irone from the α-irone isomer after the reaction?

A5: Separation of α- and β-isomers is feasible due to their different physical properties. The most common laboratory and industrial method is fractional distillation. There is a significant difference in the boiling points of α-ionone and β-ionone, which allows for their separation through careful distillation, often using a spinning-band column for higher efficiency.[4][6] Chromatographic methods can also be employed for smaller-scale purifications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Pseudoionone 1. Insufficient acid catalyst concentration or amount. 2. Reaction temperature is too low. 3. Inadequate mixing in a two-phase system.1. Ensure the sulfuric acid concentration is at least 90%, preferably 95-98%.[1] Increase the molar ratio of acid to substrate (e.g., to 3:1 H₂SO₄:pseudoionone).[1] 2. While low temperatures are needed to prevent side reactions, the reaction must be warm enough to proceed. Stay within the optimal range of -15°C to 15°C.[1] 3. Ensure vigorous stirring to maximize the interfacial area between the organic and acid phases if using a two-phase system.
High α-Irone to β-Irone Ratio 1. Acid catalyst is not strong enough or is too dilute. 2. Reaction time is too short. 3. Reaction temperature is too low to facilitate isomerization.1. Switch to a stronger acid (e.g., concentrated H₂SO₄ instead of H₃PO₄) or increase its concentration.[1] 2. Increase the reaction time to allow for the isomerization of the kinetic α-product to the thermodynamic β-product. Monitor the reaction progress by GC or TLC. 3. Cautiously increase the temperature within the optimal range, ensuring you do not exceed 15°C to avoid polymerization.[1]
Product Degradation during Workup 1. Residual acid is causing decomposition. 2. Product is unstable to the workup conditions.1. Quench the reaction thoroughly by pouring the mixture into a cold aqueous alkaline solution (e.g., sodium bicarbonate).[4] 2. Ensure all subsequent washing steps are performed quickly and at low temperatures. Use neutral washes like saturated sodium chloride solution before drying and concentrating.

Data & Reaction Parameters

The following table summarizes reaction conditions for maximizing β-ionone yield from pseudoionone, a close structural analog to the precursor for β-irone. These parameters serve as a strong starting point for optimizing β-irone synthesis.

ParameterSulfuric Acid Catalysis[1]Boron Trifluoride Catalysis[6]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Boron Trifluoride (BF₃)
Catalyst Conc. 95-98%Saturated Solution
Solvent Methylene (B1212753) Chloride or Liquid CO₂Ether
Temperature -15°C to +15°C (optimum ~5°C)-4°C to +10°C
Substrate:Catalyst Ratio 1:2 to 1:5 (molar), ~1:3 recommendedN/A (Saturated)
Typical Yield ~90% β-Ionone75% total irones (ratio 47:41:10 trans-α/cis-α/β)
Key Consideration Highly exothermic; requires excellent cooling.Requires handling of gaseous BF₃.

Experimental Protocols

Protocol 1: Sulfuric Acid-Catalyzed Cyclization for Maximizing β-Irone

This protocol is adapted from industrial processes for β-ionone synthesis and is designed to maximize the yield of the β-isomer.

  • Preparation: In a jacketed reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the desired organic solvent (e.g., methylene chloride). Cool the reactor to the target temperature of 0-5°C using a circulating chiller.

  • Catalyst Addition: Slowly add concentrated (98%) sulfuric acid to the solvent with vigorous stirring, maintaining the temperature below 5°C. A molar ratio of approximately 3 parts H₂SO₄ to 1 part pseudoionone precursor should be used.

  • Substrate Addition: Prepare a solution of the pseudoionone precursor in the same solvent. Add this solution dropwise from the dropping funnel into the rapidly stirring acid mixture over 1-2 hours. Critically, maintain the internal temperature between 0°C and 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours. Monitor the reaction's progress by taking small aliquots, quenching them in a cold NaHCO₃ solution, extracting with ether, and analyzing by GC to observe the disappearance of the starting material and the ratio of α- to β-irone.

  • Quenching: Once the desired conversion is achieved, slowly and carefully pour the reaction mixture over a stirred slurry of ice and a weak base, such as sodium bicarbonate or sodium carbonate solution, to neutralize the acid.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with the solvent (e.g., methylene chloride or ether). Combine the organic layers, wash with water and then with a saturated sodium chloride solution until neutral.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum fractional distillation to separate the higher-boiling β-irone from any α-isomer and non-volatile impurities.

Protocol 2: Boron Trifluoride-Catalyzed Cyclization

This protocol provides an alternative using a Lewis acid catalyst.

  • Preparation: Dissolve the pseudoionone precursor (e.g., 5g) in a suitable anhydrous solvent like diethyl ether in a three-necked flask equipped with a stirrer, thermometer, and a gas inlet tube.

  • Catalysis: Cool the solution to -5°C in an ice-salt bath. Under an inert atmosphere (e.g., argon), bubble boron trifluoride (BF₃) gas through the solution until it is saturated.

  • Reaction: Stir the mixture, maintaining the temperature first at approximately 0°C for 10-15 minutes, then allow it to warm slowly to about 10°C and hold for 1.5-2 hours.

  • Workup: Quench the reaction by adding saturated sodium carbonate solution. Extract the mixture with ether, wash the organic layer until neutral with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter and evaporate the solvent. Purify the resulting oil via bulb-to-bulb distillation or column chromatography to isolate the irone isomers.

Visualizations

Workflow for β-Irone Synthesis

start Start: Pseudoionone Precursor critical_step Acid-Catalyzed Cyclization start->critical_step product_mix Mixture of α- and β-Irones critical_step->product_mix Main Path side_product Side Products (Polymers) critical_step->side_product Side Reaction purification Purification (Fractional Distillation) product_mix->purification final_product Final Product: (+)-β-Irone purification->final_product

Caption: A simplified workflow for the synthesis of (+)-β-Irone.

Factors Influencing Isomerization

center_node Cyclization Outcome (α- vs. β-Irone Ratio) alpha_favored Favors α-Irone (Kinetic Product) center_node->alpha_favored Low Temp, Weak Acid, Short Time beta_favored Favors β-Irone (Thermodynamic Product) center_node->beta_favored Moderate Temp, Strong Acid, Longer Time factor factor outcome outcome temp Temperature temp->center_node acid_strength Acid Strength & Concentration acid_strength->center_node time Reaction Time time->center_node

Caption: Key factors controlling the α- to β-irone isomer ratio.

References

Technical Support Center: Quantification of Beta-Irone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of beta-irone (B12784010) in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying beta-irone in biological samples?

A1: The primary challenges in quantifying beta-irone in complex biological matrices such as plasma, serum, or tissue homogenates are matrix effects, low endogenous concentrations, and the compound's lipophilic nature. Matrix effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy and reproducibility of the results.[1][2] Beta-irone's hydrophobicity (logP > 4) can lead to non-specific binding and poor recovery during sample preparation.

Q2: What is the most suitable analytical technique for beta-irone quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying beta-irone in biological samples. This technique offers high sensitivity, selectivity, and specificity, allowing for the detection of low concentrations of the analyte in a complex matrix.

Q3: What is a matrix effect and how can it be assessed?

A3: A matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[1][2] It can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the blank matrix extract) to the peak area of the analyte in a neat solution at the same concentration. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Q4: Is a stable isotope-labeled internal standard for beta-irone commercially available?

A4: Currently, a commercially available stable isotope-labeled (e.g., deuterated) internal standard for beta-irone is not readily found in major chemical supplier catalogs. However, custom synthesis of deuterated compounds is a viable option offered by several specialized laboratories.

Q5: What are the expected mass transitions for beta-irone in LC-MS/MS analysis?

A5: Based on the fragmentation pattern of the structurally similar compound beta-ionone, the expected precursor ion ([M+H]⁺) for beta-irone (molecular weight: 206.32 g/mol ) is m/z 207.3.[3] A likely major product ion would result from the loss of a methyl group (CH₃), leading to a fragment of m/z 192.3. Another potential product ion is the acylium ion at m/z 43.1. Therefore, a primary multiple reaction monitoring (MRM) transition could be 207.3 → 192.3, with 207.3 → 43.1 as a possible secondary transition.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no beta-irone signal Inefficient extraction due to its lipophilic nature.Optimize the extraction solvent. Given beta-irone's high logP, consider using more nonpolar solvents like hexane (B92381) or methyl tert-butyl ether (MTBE) for liquid-liquid extraction (LLE). For solid-phase extraction (SPE), a C18 or other nonpolar stationary phase is recommended.
Degradation of beta-irone during sample storage or processing.Store samples at -80°C. Minimize freeze-thaw cycles. Perform sample preparation on ice and minimize exposure to light and high temperatures. Evaluate the stability of beta-irone in the specific biological matrix under the intended storage and handling conditions.[4][5]
Suboptimal ionization in the mass spectrometer.Optimize ion source parameters (e.g., electrospray voltage, gas temperatures, and flow rates). Beta-irone, being a ketone, should ionize well in positive electrospray ionization (ESI) mode.
High variability in results Significant and variable matrix effects between samples.1. Use a stable isotope-labeled internal standard (IS): This is the most effective way to compensate for matrix effects and variability in extraction recovery. A deuterated beta-irone standard would need to be custom synthesized.[6] 2. Implement matrix-matched calibration curves: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects. 3. Perform standard addition: This involves adding known amounts of beta-irone to aliquots of the sample to create a calibration curve within each sample, which is highly accurate but labor-intensive.
Inconsistent sample preparation.Automate sample preparation steps where possible. Ensure precise and consistent pipetting and timing for all extraction and evaporation steps.
Poor peak shape Inappropriate chromatographic conditions.Optimize the LC method. Use a C18 column with a gradient elution starting with a higher aqueous mobile phase and ramping up to a high organic content (e.g., methanol (B129727) or acetonitrile) to ensure good retention and peak shape for the lipophilic beta-irone.
Contamination of the LC system or column.Flush the LC system and column with a strong solvent mixture (e.g., isopropanol/acetonitrile (B52724)/water). If the problem persists, replace the column.
Interference peaks Co-eluting isobaric compounds from the matrix.1. Optimize chromatographic separation: Adjust the gradient, flow rate, or even try a different column chemistry to resolve the interference from the beta-irone peak. 2. Use high-resolution mass spectrometry (HRMS): HRMS can differentiate between beta-irone and interfering compounds with the same nominal mass but different elemental compositions. 3. Select more specific MRM transitions: If possible, identify a more unique product ion for beta-irone to reduce the likelihood of interference.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This is a quick but less clean method suitable for initial screening.

  • Protocol:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This method offers better cleanup than PPT.

  • Protocol:

    • To 200 µL of plasma or serum, add the internal standard and 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex, centrifuge, and inject into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

This method provides the cleanest extracts and allows for sample concentration.

  • Protocol:

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load 500 µL of plasma or serum (pre-treated with 500 µL of 4% phosphoric acid) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

    • Elution: Elute beta-irone with 1 mL of acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.

Proposed LC-MS/MS Method
ParameterRecommended Starting Condition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 50% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Quantifier) 207.3 → 192.3
MRM Transition (Qualifier) 207.3 → 43.1
Collision Energy (CE) To be optimized (start around 15-25 eV)
Declustering Potential (DP) To be optimized (start around 60-80 V)

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Beta-Irone Quantification

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Moderate (60-80%)Good (80-95%)Excellent (>90%)
Matrix Effect HighModerateLow
Throughput HighModerateLow to Moderate
Cost per sample LowLowHigh
Suitability High-throughput screeningRoutine analysisLow-level quantification

Table 2: Proposed MRM Transitions for Beta-Irone and a Putative Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Use
Beta-Irone207.3192.3Quantifier
Beta-Irone207.343.1Qualifier
Beta-Irone-d3210.3195.3Quantifier (IS)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Serum) is Add Internal Standard sample->is ppt Protein Precipitation (Acetonitrile) is->ppt Method 1 lle Liquid-Liquid Extraction (MTBE) is->lle Method 2 spe Solid-Phase Extraction (C18) is->spe Method 3 evap Evaporation ppt->evap lle->evap spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for beta-irone quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus beta_irone Beta-Irone or51e2 OR51E2 (GPCR) beta_irone->or51e2 Binds g_protein G-Protein or51e2->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Generates pka PKA camp->pka Activates erk ERK1/2 pka->erk akt AKT pka->akt p_erk p-ERK1/2 erk->p_erk Phosphorylates p_akt p-AKT akt->p_akt Phosphorylates transcription Transcription Factors (e.g., CREB) p_erk->transcription p_akt->transcription gene_expression Gene Expression (Cell Proliferation, Survival) transcription->gene_expression

Caption: Hypothesized signaling pathway of beta-irone.

References

Improving the resolution of irone enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of irone enantiomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges and improve the resolution of irone enantiomers in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating irone enantiomers? A1: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), are highly effective for resolving a wide range of chiral compounds, including terpenes like irones. Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate) are excellent starting points. For Gas Chromatography (GC), cyclodextrin-based phases, like derivatized beta-cyclodextrin (B164692) columns, have shown excellent performance in resolving complex mixtures of irone isomers.

Q2: How does the choice of mobile phase mode (Normal-Phase, Reversed-Phase, SFC) affect the separation? A2: The mobile phase mode is a critical factor in achieving selectivity.

  • Normal-Phase (NP): This is the most common mode for polysaccharide CSPs. It typically uses a non-polar solvent like n-hexane or heptane (B126788) with a polar alcohol modifier (e.g., isopropanol (B130326), ethanol). NP mode often provides excellent selectivity for compounds like irones.

  • Reversed-Phase (RP): While less common for irones, RP mode (using aqueous-organic mobile phases) can be an option, particularly with immobilized polysaccharide CSPs that are compatible with a wider range of solvents.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase component with an alcohol co-solvent. It is a powerful technique that often provides faster, more efficient separations than HPLC and is considered a "green" alternative due to reduced organic solvent consumption.[1][2]

Q3: What is the general effect of temperature on the resolution of irone enantiomers? A3: Temperature influences the thermodynamics of the interaction between the enantiomers and the CSP. Generally, lower temperatures (e.g., 10-25°C) increase the strength of the transient diastereomeric interactions, leading to higher selectivity (alpha) and better resolution. However, this is not a universal rule; sometimes, increasing the temperature can improve peak efficiency or even cause a reversal in the elution order. It is always recommended to perform a temperature study (e.g., at 15°C, 25°C, and 40°C) to find the optimal condition for a specific separation.

Q4: Why is my column performance degrading over time? A4: Column degradation can result from several factors. Using non-recommended solvents with "coated" type polysaccharide columns can strip the chiral selector from the silica (B1680970) support. Sample contaminants or irreversibly adsorbed compounds can also block active sites on the CSP. To ensure longevity, always use HPLC-grade solvents, filter all samples and mobile phases, and flush the column with an appropriate storage solvent after use. For coated columns, avoid strong solvents like dichloromethane, chloroform, or THF.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: I am seeing poor resolution (Rs < 1.5) or complete co-elution of the irone enantiomers.

Possible Cause Recommended Solution
Suboptimal Mobile Phase Composition Systematically adjust the percentage of the alcohol modifier in your normal-phase eluent. For example, vary the isopropanol (IPA) content in n-hexane from 5% to 20% in 5% increments. Also, test a different alcohol modifier (e.g., switch from IPA to ethanol), as this can dramatically alter selectivity.
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide the necessary stereospecific interactions for irones. Screen different polysaccharide-based columns (e.g., an amylose-based vs. a cellulose-based CSP) to find a suitable phase.
Flow Rate is Too High Chiral recognition is based on the formation of transient complexes, and sufficient time is needed for these interactions to occur. Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min or 0.5 mL/min) to increase interaction time and improve resolution.
Temperature is Not Optimal Perform a temperature study. Analyze the sample at a lower temperature (e.g., 15°C) and a higher temperature (e.g., 40°C) to see the effect on selectivity and resolution.

Problem: My peaks are broad, tailing, or splitting.

Possible Cause Recommended Solution
Sample Solvent Mismatch The sample is dissolved in a solvent significantly stronger than the mobile phase, causing peak distortion upon injection. Whenever possible, dissolve your irone standard in the mobile phase itself.
Column Overload Injecting too much sample mass can saturate the stationary phase. Reduce the injection volume or the sample concentration and reinject.
Extra-Column Dead Volume Excessive tubing length or improperly fitted connections between the injector, column, and detector can cause peak broadening. Ensure all connections are secure and use tubing with the smallest appropriate inner diameter.
Column Contamination The column may be contaminated with strongly retained impurities. Flush the column with a stronger, compatible solvent (for immobilized phases, 100% ethanol (B145695) or isopropanol can be effective).

Quantitative Data and Methodologies

Gas Chromatography (GC) Data

The separation of complex irone isomer mixtures is often successfully achieved using chiral GC columns. Cyclodextrin-based stationary phases are particularly effective.

Table 1: Example GC Conditions for Irone Enantiomer Separation

ParameterValue
Column Rt-βDEXsm (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin)
Dimensions 30 m x 0.32 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Oven Program 115°C Isothermal
Injector Temp. 220°C
Detector FID or MS at 220°C

Table 2: Elution Order of Irone Isomers on Rt-βDEXsm Column

Elution OrderCompound
1(-)-(2R,6R)-trans-α-irone
2(+)-(2S,6S)-trans-α-irone
3(+)-(2R,6R)-trans-γ-irone
4(-)-(2S,6S)-trans-γ-irone
5(+)-(2R,6S)-cis-α-irone
6(+)-(2R,6S)-cis-γ-irone
7(-)-(2S,6R)-cis-γ-irone
8(-)-(2S,6R)-cis-α-irone
9(+)-(2R)-β-irone
10(-)-(2S)-β-irone
High-Performance Liquid Chromatography (HPLC) Data

The following represents a typical starting point for developing a chiral HPLC method for irones based on common practices for similar compounds on polysaccharide CSPs.

Table 3: Illustrative HPLC Starting Conditions for Irone Enantiomers

ParameterCondition 1 (Amylose CSP)Condition 2 (Cellulose CSP)
Column CHIRALPAK® IA (Immobilized)CHIRALCEL® OD-H (Coated)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Ethanol (95:5, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C20°C
Detection UV at 220 nmUV at 220 nm

Experimental Protocols

Protocol 1: Chiral GC Method for Irone Enantiomers
  • Sample Preparation: Dissolve the irone sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Install a Restek Rt-βDEXsm column (30 m x 0.32 mm ID, 0.25 µm) or equivalent.

    • Set the carrier gas (Helium) flow rate to 1.2 mL/min.

    • Set the injector temperature to 220°C and the detector temperature to 220°C.

    • Set the oven temperature to 115°C (isothermal).

  • Equilibration: Allow the system to equilibrate for at least 30 minutes until a stable baseline is achieved.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify peaks based on the established elution order (see Table 2). Calculate resolution between critical enantiomeric pairs.

Protocol 2: Chiral HPLC Method Development for Irone Enantiomers
  • Column Selection: Begin with a widely applicable polysaccharide-based CSP, such as CHIRALPAK® IA (amylose-based, immobilized).

  • Mobile Phase Preparation:

    • Prepare the initial mobile phase: HPLC-grade n-Hexane / Isopropanol (IPA) at a 90:10 (v/v) ratio.

    • Degas the mobile phase thoroughly by sonication or vacuum filtration.

  • Instrument Setup:

    • Install the CHIRALPAK® IA column (250 x 4.6 mm, 5 µm).

    • Set the column oven temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 220 nm.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 60 minutes or until the baseline is stable. Chiral columns often require longer equilibration times than standard reversed-phase columns.

  • Sample Injection: Prepare a 0.5 mg/mL solution of the irone sample in the mobile phase. Inject 5-10 µL.

  • Optimization:

    • If resolution is poor: Decrease the flow rate to 0.7 mL/min.

    • If resolution is still poor: Modify the mobile phase. Change the IPA concentration to 15%, then 5%. If necessary, switch the modifier to ethanol and test concentrations from 2% to 10%.

    • If peaks are broad: Ensure the sample is dissolved in the mobile phase.

    • Temperature Optimization: Test the separation at 15°C to see if lower temperatures improve selectivity.

Visual Guides

G start Poor Resolution (Rs < 1.5) for Irone Enantiomers check_mp Adjust Mobile Phase Composition start->check_mp Step 1 check_flow Reduce Flow Rate check_mp->check_flow If no improvement result Resolution Improved (Rs >= 1.5) check_mp->result Success check_temp Optimize Temperature check_flow->check_temp If no improvement check_flow->result Success check_csp Screen Alternative CSP check_temp->check_csp If still no improvement check_temp->result Success check_csp->result Success

Caption: A logical workflow for troubleshooting poor resolution in chiral chromatography.

G CSP Chiral Stationary Phase (e.g., Polysaccharide) Selectivity Selectivity (α) CSP->Selectivity Primary Effect MP Mobile Phase (Solvent Ratio & Type) MP->Selectivity Primary Effect Retention Retention Time (k') MP->Retention Strong Effect Temp Temperature Temp->Selectivity Strong Effect Efficiency Efficiency (N) Temp->Efficiency Affects Viscosity Temp->Retention Inverse Effect Flow Flow Rate Flow->Efficiency Inverse Effect Resolution Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Interrelationship of key parameters affecting chiral separation resolution.

References

Technical Support Center: Minimizing Degradation of (+)-β-Irone During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of (+)-β-Irone during extraction from natural sources, primarily Orris rhizomes.

Section 1: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Low Yield of (+)-β-Irone in the Final Extract
Potential Cause Recommended Solution
Incomplete Extraction - Optimize particle size: Grind dried rhizomes to a fine powder (e.g., 0.411 mm) to increase the surface area for solvent penetration.[1] - Select an appropriate solvent: Non-polar solvents like hexane (B92381) or diethyl ether are commonly used. For Supercritical Fluid Extraction (SFE), CO₂ is the primary solvent. - Increase extraction time: Ensure sufficient time for the solvent to penetrate the plant matrix and solubilize the irones. For SFE, a static extraction time of 2 hours has been shown to be effective.[1] - Consider advanced extraction techniques: Methods like Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), or Ultrasound-Assisted Extraction (UAE) can improve extraction efficiency.
Degradation during Extraction - Control temperature: High temperatures can lead to thermal degradation. For SFE, a temperature of 50°C is recommended.[1] For other methods, aim for the lowest effective temperature. - Protect from light: (+)-β-Irone, as an α,β-unsaturated ketone, may be susceptible to photodegradation. Conduct extractions in amber glassware or protect the apparatus from light.[2][3][4] - Minimize oxygen exposure: Oxidative degradation can occur. Consider performing extractions under an inert atmosphere (e.g., nitrogen or argon). - Control pH: While specific data for (+)-β-Irone is limited, extreme pH conditions (highly acidic or alkaline) can degrade similar compounds.[5][6] Maintain a neutral pH where possible.
Sub-optimal Plant Material - Ensure proper aging of rhizomes: The concentration of irones increases significantly during the post-harvest aging process of Orris rhizomes.
Issue 2: Presence of Unexpected Peaks in Chromatographic Analysis (e.g., GC-MS)
Potential Cause Recommended Solution
Thermal Degradation Products - Lower the injector temperature: High temperatures in the GC injector can cause degradation of thermolabile compounds. - Use a gentler extraction method: High-temperature methods like traditional steam distillation may induce degradation. Consider lower-temperature techniques like SFE or optimizing MAE and UAE for shorter durations and lower power.
Photodegradation Products - Confirm light sensitivity: Analyze a sample of pure (+)-β-Irone that has been exposed to UV or ambient light and compare the chromatogram to a protected sample. - Implement light protection: As mentioned above, use amber glassware and shield the extraction and storage vessels from light.
Oxidation Products - Use antioxidants: The addition of antioxidants like Butylated Hydroxytoluene (BHT) or tocopherols (B72186) to the extraction solvent may prevent oxidative degradation.[7] - De-gas solvents: Removing dissolved oxygen from solvents before extraction can minimize oxidation.
Isomerization or Rearrangement Products - Control pH: Acidic or basic conditions can catalyze isomerization. Ensure the pH of the extraction medium is controlled. - Analyze for known degradation products: For related α,β-unsaturated ketones, photochemical reactions can lead to deconjugation or cycloaddition products.[3][4]

Section 2: Frequently Asked Questions (FAQs)

Extraction Method Selection

Q1: What is the best extraction method to minimize (+)-β-Irone degradation?

A1: Supercritical Fluid Extraction (SFE) is often considered a superior method for extracting thermolabile compounds like (+)-β-Irone. It utilizes low temperatures (e.g., 50°C) and a non-reactive solvent (CO₂), which minimizes thermal degradation and oxidation.[1]

Q2: Can I use conventional solvent extraction?

A2: Yes, but with precautions. Use non-polar solvents like diethyl ether and conduct the extraction at a controlled, low temperature. An ultrasonic bath can be used to enhance extraction efficiency at lower temperatures.[8]

Q3: Are Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) suitable?

A3: Both MAE and UAE can be effective and may offer advantages in terms of reduced extraction time and solvent consumption. However, it is crucial to optimize the parameters (power, time, temperature) to avoid localized overheating and potential degradation. For instance, in MAE, higher microwave power can sometimes lead to the degradation of phenolic compounds, a principle that may apply to other sensitive molecules as well.

Degradation Pathways and Prevention

Q4: What are the main degradation pathways for (+)-β-Irone?

A4: While specific degradation pathways for (+)-β-Irone are not extensively documented in publicly available literature, based on its chemical structure (an α,β-unsaturated ketone), the following are likely:

  • Thermal Degradation: High temperatures can cause decomposition.

  • Photodegradation: The conjugated system makes it susceptible to reactions upon exposure to UV and visible light, potentially leading to isomerization or cycloaddition reactions.[3][4]

  • Oxidation: The double bonds and the overall structure can be prone to oxidation, especially in the presence of oxygen, heat, or metal ions.

Q5: How can I prevent photodegradation?

A5: Always use amber glassware or wrap your extraction apparatus and storage containers in aluminum foil to protect the sample from light. Work in a dimly lit area when possible.

Q6: What is the ideal pH for the extraction of (+)-β-Irone?

A6: While a specific optimal pH for (+)-β-Irone stability has not been established, it is generally advisable to maintain a near-neutral pH during extraction. Both highly acidic and highly alkaline conditions can promote the degradation of organic compounds.[5][6]

Q7: Can I use antioxidants to improve stability?

A7: Yes, the use of antioxidants is a common practice in the extraction of essential oils and other sensitive natural products.[2][9] Consider adding synthetic antioxidants like Butylated Hydroxytoluene (BHT) or natural antioxidants like mixed tocopherols (Vitamin E) to your extraction solvent in small concentrations.[7][10]

Analytical Considerations

Q8: How can I confirm if degradation is occurring?

A8: Use a high-resolution analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze your extracts. Compare the chromatograms of extracts obtained under different conditions (e.g., different temperatures, with and without light protection). The appearance of new peaks or a decrease in the peak area of (+)-β-Irone can indicate degradation.

Q9: What are the expected degradation products of (+)-β-Irone?

A9: Without specific studies on (+)-β-Irone, we can infer potential degradation products from related compounds. For β-ionone, photodegradation can lead to various byproducts through isomerization and bond scission. Thermal degradation of β-carotene, a precursor to irones, yields a complex mixture of smaller volatile compounds. GC-MS is the recommended technique for the identification of these potential degradation products.[11]

Section 3: Experimental Protocols

This section provides detailed methodologies for key extraction techniques discussed.

Supercritical Fluid Extraction (SFE) of (+)-β-Irone

This protocol is based on optimized conditions for the extraction of irones from Iris tectorum.[1]

Materials and Equipment:

  • Dried and powdered Orris rhizomes (particle size ~0.411 mm)

  • Supercritical fluid extractor

  • Supercritical fluid grade carbon dioxide (CO₂)

  • Chloroform (CHCl₃) as a modifier

  • Collection vial

Procedure:

  • Pack the extraction vessel with the powdered Orris rhizomes.

  • Set the extraction temperature to 50°C.

  • Set the extraction pressure to 25 MPa.

  • Introduce the modifier (3% CHCl₃) into the CO₂ flow.

  • Set the CO₂ flow rate to 120 L/h.

  • Perform a static extraction for 2 hours, where the vessel is pressurized and held without flow to allow the supercritical fluid to equilibrate with the sample matrix.

  • Following the static phase, switch to dynamic extraction, allowing the supercritical fluid to flow through the vessel and into the collection vial.

  • Collect the extract and store it in a sealed, light-protected vial at a low temperature.

Ultrasound-Assisted Solvent Extraction (UAE) of (+)-β-Irone

This protocol is adapted from a method described for the extraction of irones from Iris rhizomes.[8]

Materials and Equipment:

  • Finely ground Orris rhizomes

  • Diethyl ether

  • Ultrasonic bath

  • Extraction vessel (e.g., a flask)

  • Rotary evaporator

  • Nitrogen gas stream

  • Syringe filter

Procedure:

  • Place a known amount of finely ground rhizome material (e.g., 0.5 g) into the extraction vessel.

  • Add a suitable volume of diethyl ether (e.g., 5 ml).

  • Place the vessel in an ultrasonic bath and sonicate for 15 minutes.

  • Decant the supernatant.

  • Add a smaller volume of fresh diethyl ether (e.g., 3 ml) to the rhizome material and sonicate for an additional 5 minutes.

  • Combine the supernatants from both extractions.

  • Concentrate the combined extract under a gentle stream of nitrogen.

  • Filter the concentrated extract through a syringe filter before analysis.

Section 4: Visualizations

Logical Workflow for Troubleshooting Low (+)-β-Irone Yield

Low_Yield_Troubleshooting start Low (+)-β-Irone Yield check_extraction Review Extraction Protocol start->check_extraction check_degradation Investigate Potential Degradation start->check_degradation check_material Assess Starting Material start->check_material incomplete_extraction Incomplete Extraction? check_extraction->incomplete_extraction degradation_source Source of Degradation? check_degradation->degradation_source material_quality Sub-optimal Rhizomes? check_material->material_quality optimize_particle Optimize Particle Size incomplete_extraction->optimize_particle Yes optimize_solvent Change/Optimize Solvent incomplete_extraction->optimize_solvent Yes optimize_time Increase Extraction Time incomplete_extraction->optimize_time Yes consider_advanced Consider Advanced Technique (SFE, MAE, UAE) incomplete_extraction->consider_advanced Yes thermal Thermal? degradation_source->thermal photo Photo-degradation? degradation_source->photo oxidative Oxidative? degradation_source->oxidative ph_effect pH Effect? degradation_source->ph_effect lower_temp Lower Extraction Temperature thermal->lower_temp Yes protect_light Protect from Light photo->protect_light Yes use_antioxidants Use Antioxidants / Inert Atmosphere oxidative->use_antioxidants Yes control_ph Neutralize pH ph_effect->control_ph Yes check_aging Verify Rhizome Aging Process material_quality->check_aging Yes

Caption: Troubleshooting workflow for low (+)-β-Irone yield.

Degradation Pathways of (+)-β-Irone

Degradation_Pathways beta_irone (+)-β-Irone thermal_products Thermal Degradation Products (e.g., smaller volatile compounds) beta_irone->thermal_products Thermal Degradation photo_products Photodegradation Products (e.g., isomers, cycloadducts) beta_irone->photo_products Photodegradation oxidation_products Oxidation Products beta_irone->oxidation_products Oxidation isomerization_products Isomerization/Rearrangement Products beta_irone->isomerization_products Isomerization heat Heat heat->beta_irone light Light (UV/Visible) light->beta_irone oxygen Oxygen / Oxidizing Agents oxygen->beta_irone ph Extreme pH (Acidic/Basic) ph->beta_irone

Caption: Potential degradation pathways for (+)-β-Irone.

References

Technical Support Center: Enhancing the Stability of (+)-beta-Irone in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (+)-beta-Irone in various formulations.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and stability testing of this compound.

Issue 1: Rapid Loss of Fragrance and Efficacy in an Aqueous Formulation

Question: My aqueous formulation containing this compound is losing its characteristic odor and exhibiting reduced efficacy within a short period. What could be the cause and how can I resolve it?

Answer:

Rapid degradation of this compound in aqueous solutions is a common issue stemming from its susceptibility to hydrolysis and oxidation, which can be exacerbated by factors like pH, light exposure, and temperature.

Possible Causes and Solutions:

Cause Explanation Recommended Solutions
pH-Mediated Degradation This compound, like other ketones with double bonds, can be unstable at certain pH values. Acidic or alkaline conditions can catalyze degradation reactions. For instance, studies on the related compound, β-ionone, have shown that acidic pH can be favorable for certain degradation pathways, such as those initiated by UV/chlorination.[1]pH Optimization: Adjust the pH of your formulation to a range where this compound exhibits maximum stability, which is typically in the slightly acidic to neutral range (pH 4-7) for many cosmetic and pharmaceutical actives.[2][3] Conduct a pH stability profile study to determine the optimal pH for your specific formulation.
Oxidation The double bond in the alkyl side chain of β-ionone makes it susceptible to oxidation, a common degradation pathway for terpenoids.[1] This can be initiated by exposure to air (oxygen), light, or the presence of pro-oxidant species.Incorporate Antioxidants: Add antioxidants to your formulation to quench free radicals and inhibit oxidative degradation.[4] Effective options include Vitamin E (alpha-tocopherol), Vitamin C (ascorbic acid), and Butylated Hydroxytoluene (BHT). The choice of antioxidant will depend on the formulation type (aqueous or lipid-based).
Photodegradation Exposure to UV light can induce isomerization and bond scission, leading to the degradation of β-ionone and related compounds.[1]Use UV-Protective Packaging: Store the formulation in opaque or amber-colored containers to minimize light exposure.[5] Add UV Absorbers: Incorporate UV filters into the formulation if it is intended for topical application and will be exposed to sunlight.
Thermal Degradation Elevated temperatures accelerate the rate of chemical degradation reactions.[5]Controlled Storage and Manufacturing: Store the formulation at a controlled, cool temperature. Avoid high temperatures during the manufacturing process.
Issue 2: Phase Separation and Inconsistent Performance in an Emulsion

Question: I'm observing phase separation in my oil-in-water (O/W) emulsion containing this compound, leading to inconsistent product performance. What is causing this instability and how can I fix it?

Answer:

Phase separation in emulsions is a sign of physical instability. For a volatile and lipophilic compound like this compound, this can lead to its premature release and degradation.

Possible Causes and Solutions:

Cause Explanation Recommended Solutions
Poor Emulsion Stability The emulsifier system may not be robust enough to maintain the dispersion of the oil phase (containing this compound) in the aqueous phase.Optimize Emulsifier System: Re-evaluate the type and concentration of your emulsifier(s). A combination of emulsifiers often provides better stability. Consider polymeric emulsifiers for enhanced long-term stability.
Droplet Coalescence The oil droplets are merging, leading to larger droplets and eventual phase separation. This can be due to insufficient energy during emulsification or an inadequate emulsifier layer.High-Energy Emulsification: Utilize high-pressure homogenization or ultrasonication to create smaller, more uniform droplets, resulting in a more stable nanoemulsion.[6] Encapsulation: Encapsulate the this compound in nanocarriers like nanoemulsions or cyclodextrins to improve its stability and control its release.[6][7]
Ostwald Ripening Smaller oil droplets dissolve and redeposit onto larger ones, leading to an increase in average droplet size over time. This is more common with volatile oils.Use a Co-solvent: Adding a less volatile, water-insoluble component (a "ripening inhibitor") to the oil phase can reduce the driving force for Ostwald ripening.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathways for this compound, a terpenoid ketone, are oxidation and photodegradation. The presence of a double bond in its structure makes it susceptible to attack by free radicals and UV-induced reactions, which can lead to isomerization and cleavage of the molecule, resulting in a loss of its characteristic aroma and biological activity.[1]

Q2: How can I quantitatively measure the stability of this compound in my formulation?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and accurate way to quantify the concentration of this compound over time.[8][9][10][11] This involves developing an HPLC method that can separate the parent this compound peak from its potential degradation products. By analyzing samples at various time points under different storage conditions (e.g., accelerated stability testing), you can determine the degradation kinetics.

Q3: What are the benefits of encapsulating this compound?

A3: Encapsulation offers several advantages for stabilizing this compound:

  • Enhanced Stability: It protects the molecule from environmental factors like light, oxygen, and pH, thereby slowing down degradation.[7]

  • Controlled Release: Encapsulation can provide a sustained release of the fragrance over time.[12]

  • Improved Solubility: For aqueous formulations, encapsulation in carriers like cyclodextrins can improve the water solubility of the lipophilic this compound.[13]

  • Reduced Volatility: It helps to retain the volatile fragrance in the formulation for a longer period.

Q4: Which antioxidants are most effective for stabilizing this compound?

A4: The choice of antioxidant depends on the formulation matrix. For oil-based or the oil phase of emulsions, lipid-soluble antioxidants like Vitamin E (alpha-tocopherol) and BHT are effective.[4] For aqueous phases, water-soluble antioxidants such as Vitamin C (ascorbic acid) and its derivatives are suitable. Often, a combination of antioxidants that work synergistically is most effective.

Q5: What is a typical accelerated stability testing protocol for a cosmetic cream containing this compound?

A5: A typical accelerated stability test involves storing the product at elevated temperatures and humidity to predict its shelf life under normal conditions.[5][14][15][16] A common protocol is to store samples at 40°C ± 2°C and 75% RH ± 5% RH for 3 to 6 months.[14] Samples are analyzed at regular intervals (e.g., 0, 1, 2, 3, and 6 months) for physical (appearance, color, odor, pH, viscosity), chemical (concentration of this compound via HPLC), and microbiological stability.

Quantitative Data Summary

Table 1: Degradation of β-ionone under UV/Chlorination [1]

ConditionDegradation Contribution
UV Photolysis~50%
OH Radical Attack~36%

Table 2: Encapsulation Efficiency of Terpenoids in Nanoemulsions and Cyclodextrins

Encapsulation SystemActive CompoundEncapsulation Efficiency (%)Reference
Nanoemulsion (with sodium oleate)Chrysin89.5%[6]
β-Cyclodextrin NanoparticlesGeraniol79.4 ± 5.4%[17]
Hydroxypropyl-β-CyclodextrinCatechin83.37%[18]

Experimental Protocols

Protocol 1: Preparation of a this compound Loaded Oil-in-Water (O/W) Nanoemulsion

This protocol describes the preparation of a stable O/W nanoemulsion of this compound using a high-pressure homogenization method.

Materials:

  • This compound

  • Carrier Oil (e.g., Medium Chain Triglycerides - MCT oil)

  • Emulsifier (e.g., Polysorbate 80)

  • Co-emulsifier (e.g., Sorbitan monooleate)

  • Purified Water

Procedure:

  • Oil Phase Preparation:

    • Dissolve a specific concentration of this compound in the carrier oil.

    • Add the emulsifier and co-emulsifier to the oil phase.

    • Gently heat the mixture to 40-50°C and stir until all components are fully dissolved and homogenous.

  • Aqueous Phase Preparation:

    • Heat the purified water to the same temperature as the oil phase (40-50°C).

  • Pre-emulsion Formation:

    • Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 5000-10000 rpm) using a high-shear mixer for 10-15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 100-150 MPa) for a set number of cycles (e.g., 3-5 cycles).

    • Cool the resulting nanoemulsion to room temperature.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the emulsion's stability against coalescence.

    • Visually inspect for any signs of phase separation or creaming.

Protocol 2: Accelerated Stability Testing of a this compound Formulation

This protocol outlines a standard procedure for conducting an accelerated stability study on a formulation containing this compound.

Procedure:

  • Sample Preparation:

    • Prepare at least three batches of the final formulation to be tested.

    • Package the samples in the intended commercial packaging.

  • Storage Conditions:

    • Place the samples in a stability chamber maintained at accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[14]

    • Store control samples at the intended long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and refrigerated conditions (5°C ± 3°C).

  • Testing Schedule:

    • Pull samples at predetermined time points: 0, 1, 2, 3, and 6 months for accelerated conditions.

    • For long-term studies, testing is typically done at 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Testing:

    • Physical Evaluation: Assess appearance, color, odor, and signs of phase separation.

    • Physicochemical Tests: Measure pH and viscosity.

    • Assay of this compound: Quantify the concentration of this compound using a validated stability-indicating HPLC method.

    • Microbiological Testing: Perform microbial limit tests at the beginning and end of the study.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Determine the degradation rate constant and predict the shelf-life of the product.

Visualizations

Experimental_Workflow_Stability_Testing cluster_prep Preparation cluster_storage Storage cluster_testing Testing (at t=0, 1, 2, 3, 6 months) cluster_analysis Analysis formulation Formulation Preparation (3 Batches) packaging Packaging in Final Container formulation->packaging accelerated Accelerated Conditions (40°C / 75% RH) packaging->accelerated real_time Real-Time Conditions (25°C / 60% RH) packaging->real_time physical Physical Tests (Color, Odor, pH, Viscosity) accelerated->physical Pull Samples real_time->physical Pull Samples chemical Chemical Analysis (HPLC for Assay) physical->chemical micro Microbiological Tests chemical->micro data_analysis Data Analysis and Degradation Kinetics micro->data_analysis shelf_life Shelf-Life Determination data_analysis->shelf_life

Caption: Experimental workflow for stability testing of this compound formulations.

Caption: Troubleshooting logic for stabilizing this compound in formulations.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (+)-β-Irone and (-)-β-Irone: A Proposed Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Irone, a methylated derivative of β-ionone, is a naturally occurring chiral ketone found in the essential oil of iris rhizomes. It exists as two enantiomers: (+)-β-Irone and (-)-β-Irone. The stereochemistry of a molecule can significantly influence its interaction with biological systems, leading to differences in therapeutic efficacy, toxicity, and sensory properties. While the olfactory properties of irone enantiomers are known to differ, a direct comparative analysis of the broader bioactivities of (+)-β-Irone and (-)-β-Irone is notably absent in the current scientific literature.

This guide aims to address this knowledge gap by summarizing the known biological activities of the closely related β-ionone and racemic β-irone, and proposing a comprehensive experimental framework to comparatively analyze the cytotoxic, anti-inflammatory, and antioxidant properties of the individual (+)- and (-)-β-Irone enantiomers. This document is intended to serve as a foundational resource for researchers seeking to elucidate the specific biological profiles of these chiral molecules.

Known Bioactivities of β-Ionone and β-Irone

Research into the bioactivity of β-irone has often been conducted using racemic mixtures, while the more extensively studied β-ionone provides insights into potential activities. These studies have highlighted potential anticancer, anti-inflammatory, and antioxidant properties.

Anticancer and Cytotoxic Potential

β-Ionone has demonstrated cytotoxic effects against various cancer cell lines. For instance, a β-ionone-derived ester inhibited the growth of K562 human leukemia cells with an IC50 of 25 ± 5.0 µM after 72 hours of treatment.[1] This effect was associated with the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[1] Furthermore, β-ionone has been shown to inhibit the proliferation of prostate cancer cells through the activation of the prostate-specific G-protein-coupled receptor (PSGR).[2]

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant activities of β-ionone are also documented. It is suggested that β-ionone possesses excellent anticancer, anti-inflammatory, and antioxidant properties, making it a subject of interest in medical research.[2] Studies on (+)-β-Irone indicate that it possesses antioxidant and potential antimicrobial capabilities.[3]

Table 1: Reported Bioactivity of β-Ionone

CompoundBioactivityCell Line/ModelKey FindingsReference
β-Ionone-derived esterCytotoxicityK562 (Human Leukemia)IC50: 25 ± 5.0 µM (72h)[1]
β-IononeAnti-proliferativeProstate Cancer CellsMediated by PSGR activation[2]

Proposed Experimental Framework for Comparative Analysis

To elucidate the enantiomer-specific bioactivities of (+)-β-Irone and (-)-β-Irone, a series of comparative in vitro assays are proposed.

Comparative Cytotoxicity Analysis

Objective: To determine and compare the cytotoxic effects of (+)-β-Irone and (-)-β-Irone on a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of (+)-β-Irone and (-)-β-Irone (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each enantiomer at each time point.

MTT_Assay_Workflow start Start: Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with (+)-β-Irone, (-)-β-Irone & Vehicle seed->treat incubate Incubate (24, 48, 72h) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate & Solubilize Formazan mtt->formazan read Measure Absorbance (570nm) formazan->read analyze Calculate IC50 Values read->analyze end End: Comparative Cytotoxicity Data analyze->end

MTT Assay Workflow for Cytotoxicity Comparison
Comparative Anti-inflammatory Analysis

Objective: To compare the potential of (+)-β-Irone and (-)-β-Irone to inhibit the production of inflammatory mediators in stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 murine macrophage cells.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of (+)-β-Irone and (-)-β-Irone for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include unstimulated and vehicle controls.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite produced and calculate the percentage of NO inhibition for each enantiomer.

NO_Inhibition_Assay_Workflow start Start: RAW 264.7 Macrophages seed Seed Cells in 96-well Plates start->seed pretreat Pre-treat with (+)-β-Irone & (-)-β-Irone seed->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant griess Add Griess Reagents supernatant->griess read Measure Absorbance (540nm) griess->read analyze Calculate % NO Inhibition read->analyze end End: Comparative Anti-inflammatory Data analyze->end DPPH_Assay_Workflow start Start: Prepare Test Solutions mix Mix Test Compounds with DPPH Solution start->mix incubate Incubate in Dark (30 min) mix->incubate read Measure Absorbance (517nm) incubate->read analyze Calculate % Scavenging & EC50 read->analyze end End: Comparative Antioxidant Data analyze->end OR51E2_Signaling_Pathway ligand (+)-β-Irone / (-)-β-Irone receptor OR51E2 ligand->receptor g_protein Gαs/olf receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp ATP erk ERK1/2 camp->erk akt AKT camp->akt response Cell Migration & Proliferation erk->response akt->response

References

Olfactory Comparison of Alpha-, Beta-, and Gamma-Irone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the olfactory properties of chiral molecules is paramount. This guide provides an objective comparison of the alpha-, beta-, and gamma-irone (B1235832) isomers, crucial components of the prized orris scent, supported by available experimental data. The information presented herein is intended to facilitate further research and development in the fields of fragrance chemistry and sensory science.

The subtle yet distinct differences in the olfactory perception of irone isomers underscore the profound impact of stereochemistry on odor character and intensity. These methylionone derivatives, while structurally similar, elicit a diverse range of scent profiles, from the characteristic powdery and floral notes of orris to woody and fruity undertones. This comparison delves into the olfactory nuances of alpha-, beta-, and gamma-irones, presenting quantitative data where available and outlining the methodologies employed for their sensory evaluation.

Quantitative Olfactory Data of Irone Isomers

The following table summarizes the reported odor detection thresholds and qualitative descriptions for various irone isomers. It is important to note that odor threshold values can vary depending on the experimental methodology, including the purity of the sample and the sensitivity of the sensory panel.

Isomer FamilySpecific IsomerOdor Detection ThresholdOdor Description
Alpha-Irone α-Irone7.373 ng/L in air[1]Orris, violet flower notes, woody-ambery.[1]
(+)-cis-α-IroneNot availableIris, sweet irone odor, woody ionone, floral, fruity.[2]
Beta-Irone (±)-β-IroneNot availableStrong, transparent, fruity green top note; rich violet floral heart note; clear, powerful, and long-lasting powdery last note with a woody odor.[3][4]
(+)-β-IroneNot availableIris family, anis, liquorice, green note.[3]
(-)-β-IroneNot availablePoor, weakly iris.[3]
Gamma-Irone γ-IroneNot availableWoody, floral, violet, sweet, orris, powdery, berry, dry, fruity, tobacco.[5]

Experimental Protocols

The characterization of the olfactory properties of irone isomers relies on sophisticated analytical and sensory evaluation techniques. The primary methods employed are Gas Chromatography-Olfactometry (GC-O) for individual component analysis and sensory panels for overall odor profiling and threshold determination.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human olfaction as a sensitive and specific detector. This method allows for the determination of which specific volatile compounds in a complex mixture are responsible for its characteristic aroma.

Methodology:

  • Sample Preparation: A solution of the irone isomer is prepared in a suitable solvent. For complex mixtures like natural orris extracts, a preliminary extraction and purification step may be necessary.

  • Injection and Separation: A small volume of the sample is injected into the gas chromatograph. The different irone isomers and other volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Effluent Splitting: The column effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other stream is directed to a sniffing port.

  • Olfactory Detection: A trained sensory panelist or "sniffer" inhales the effluent from the sniffing port and records the odor description and intensity for each compound as it elutes from the column. The retention time of the odor event is matched with the peak from the chemical detector to identify the odor-active compound.

  • Data Analysis: The results from the chemical detector and the olfactory panel are combined to create an aromagram, which provides a comprehensive profile of the odor-active compounds in the sample.

Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
Sensory Panel Evaluation

Sensory panels are utilized to obtain qualitative and quantitative data on the overall odor profile of a substance and to determine its odor detection threshold. These panels consist of trained individuals who have demonstrated a high degree of sensory acuity and consistency.

Methodology for Odor Threshold Determination:

  • Panelist Selection and Training: Panelists are screened for their ability to detect and describe a range of standard odorants. They undergo training to familiarize themselves with the specific aroma characteristics of the compounds being tested and the rating scales used.

  • Sample Preparation: A series of dilutions of the irone isomer in an odor-free medium (e.g., water or air) is prepared. The concentrations are typically arranged in an ascending or descending order.

  • Presentation: The samples are presented to the panelists in a controlled environment with neutral airflow and temperature. A common method is the three-alternative forced-choice (3-AFC) test, where each panelist is presented with three samples, one containing the odorant and two blanks, and is asked to identify the odorous sample.

  • Evaluation: Panelists evaluate each dilution step and indicate whether they can detect an odor.

  • Data Analysis: The individual threshold for each panelist is determined as the concentration at which they can correctly identify the odorous sample a certain percentage of the time (typically 50% above chance). The group's odor detection threshold is then calculated as the geometric mean of the individual thresholds.

Sensory_Panel_Workflow cluster_Preparation Preparation cluster_Evaluation Evaluation cluster_Analysis Data Analysis PanelistSelection Panelist Selection & Training Presentation Sample Presentation (e.g., 3-AFC) PanelistSelection->Presentation SamplePrep Sample Preparation (Serial Dilutions) SamplePrep->Presentation Detection Panelist Detection Presentation->Detection IndividualThreshold Individual Threshold Determination Detection->IndividualThreshold GroupThreshold Group Odor Threshold (Geometric Mean) IndividualThreshold->GroupThreshold

Sensory Panel Evaluation Workflow for Odor Threshold Determination.

Olfactory Signaling Pathway

The perception of odorants like the irone isomers is initiated by the interaction of these molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain. While the specific receptors for each irone isomer have not been fully elucidated, the general olfactory signaling pathway is well-established.

Upon binding of an irone molecule to its specific G-protein coupled receptor (GPCR), the G-protein (Gαolf) is activated. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This depolarization generates an action potential that travels along the olfactory nerve to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific scent.

Olfactory_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Odorant Irone Isomer OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP CNG CNG Channel Depolarization Depolarization CNG->Depolarization Cation Influx (Na+, Ca2+) G_protein->AC Activation cAMP->CNG Opening ActionPotential Action Potential to Brain Depolarization->ActionPotential

General Olfactory Signaling Pathway for Odorants like Irone Isomers.

References

Unveiling the Antioxidant Potential of (+)-β-Irone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant properties of (+)-β-Irone against established antioxidant compounds. This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways to support further investigation and application of (+)-β-Irone.

While research indicates that (+)-β-Irone, a cyclic ketone derived from carotenoid degradation, possesses antioxidant capabilities, specific quantitative data from standardized in vitro assays remain limited in publicly available literature.[1] This guide synthesizes the existing information and provides a framework for its evaluation by comparing it with well-characterized antioxidants: Ascorbic Acid (Vitamin C), Quercetin, and Trolox (a water-soluble Vitamin E analog).

Comparative Analysis of Antioxidant Activity

To provide a clear comparison, the following tables summarize the antioxidant activities of (+)-β-Irone and selected standard antioxidants as measured by common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).

Note: Direct experimental data for (+)-β-Irone is scarce. Data for β-ionone, a closely related compound, is used where available and is duly noted. Further direct testing of (+)-β-Irone is highly recommended.

Table 1: DPPH Radical Scavenging Activity (IC50, µg/mL)

CompoundIC50 (µg/mL)Reference
(+)-β-IroneData not available
β-Ionone>108.33 (as Trolox)[2]
Ascorbic Acid~2.5 - 8[3]
Quercetin~2.5 - 5
Trolox~4 - 10[2]

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (Trolox Equivalents - TEAC)

CompoundTEAC ValueReference
(+)-β-IroneData not available
β-Ionone>1 (relative to Trolox)[2]
Ascorbic Acid~1.0 - 1.1[4]
Quercetin~1.3 - 2.4
Trolox1.0 (by definition)

Higher TEAC values indicate higher antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundFRAP Value (µmol Fe(II)/g)Reference
(+)-β-IroneData not available
β-IononeData not available
Ascorbic Acid~11000
Quercetin~15000
Trolox~5000[5]

Higher FRAP values indicate greater reducing power.

Table 4: Oxygen Radical Absorbance Capacity (ORAC) Assay

CompoundORAC Value (µmol TE/g)Reference
(+)-β-IroneData not available
β-IononeData not available
Ascorbic Acid~2000[3]
Quercetin~20000[6]
Trolox1.0 (by definition, as TE)[3]

Higher ORAC values indicate greater antioxidant capacity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.

DPPH Radical Scavenging Activity Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 100 µL of various concentrations of the test compound (e.g., (+)-β-Irone) or standard antioxidant to 2.9 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.[8]

ABTS Radical Scavenging Activity Assay

Principle: This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. The change in absorbance is measured to determine the antioxidant capacity.[9]

Protocol:

  • ABTS Radical Cation Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Reaction Mixture: Add 10 µL of the test compound or standard to 1 mL of the ABTS•+ working solution.

  • Measurement: Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is prepared using Trolox, and the TEAC value of the sample is calculated from this curve.[10]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance is proportional to the antioxidant's reducing power.[11]

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[11]

  • Reaction Mixture: Add 50 µL of the test compound or standard to 1.5 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄ or Trolox and is expressed as µmol Fe(II) equivalents or Trolox equivalents per gram of sample.[5]

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[3]

Protocol:

  • Reagent Preparation: Prepare solutions of fluorescein (B123965), AAPH, and Trolox (as a standard) in a phosphate (B84403) buffer (75 mM, pH 7.4).

  • Reaction Mixture: In a black 96-well plate, add 25 µL of the test compound or Trolox standard and 150 µL of the fluorescein solution to each well. Incubate at 37°C for 15 minutes.

  • Initiation: Add 25 µL of the AAPH solution to initiate the reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.[1]

Cellular Antioxidant Activity and Potential Signaling Pathways

Beyond in vitro chemical assays, evaluating the antioxidant effects of (+)-β-Irone within a cellular context is crucial for understanding its physiological relevance.

Cellular Antioxidant Activity (CAA) Assay Workflow

The CAA assay measures the ability of a compound to prevent intracellular oxidative stress.

G cluster_workflow Cellular Antioxidant Assay (CAA) Workflow A Seed cells (e.g., HepG2) in a 96-well plate B Incubate for 24h to reach confluence A->B C Wash cells with PBS B->C D Treat cells with (+)-β-Irone and DCFH-DA probe C->D E Incubate for 1h D->E F Wash cells to remove extracellular compounds E->F G Induce oxidative stress with AAPH F->G H Measure fluorescence kinetically G->H I Calculate CAA value H->I

Workflow for the Cellular Antioxidant Assay.
Potential Involvement of the Nrf2 Signaling Pathway

While the direct signaling pathway for (+)-β-Irone's antioxidant action is not fully elucidated, many natural antioxidants exert their effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

G cluster_pathway Nrf2-Mediated Antioxidant Response Pathway cluster_nucleus Nrf2-Mediated Antioxidant Response Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 induces dissociation beta_Irone (+)-β-Irone (Hypothesized) beta_Irone->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Cellular_Protection Cellular Protection against Oxidative Damage Antioxidant_Enzymes->Cellular_Protection leads to

Hypothesized Nrf2 signaling pathway activation.

Conclusion

(+)-β-Irone demonstrates potential as a natural antioxidant. However, the current body of literature lacks comprehensive quantitative data from standardized assays to definitively establish its efficacy in comparison to well-known antioxidants. The information and protocols provided in this guide are intended to serve as a foundation for researchers to conduct further targeted studies to validate and quantify the antioxidant properties of (+)-β-Irone. Such research is essential for unlocking its potential in the fields of drug development, functional foods, and cosmetics.

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural (+)-β-Irone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported efficacy of synthetically produced versus naturally sourced (+)-β-Irone. While direct comparative studies are limited, this document synthesizes available data on their biological activities, enantiomeric purity, and the experimental protocols used to evaluate their effects. This information is intended to guide researchers in selecting the appropriate compound for their studies and to highlight key considerations for future research.

Introduction to (+)-β-Irone

(+)-β-Irone is a naturally occurring chiral ketone found in the rhizomes of Iris pallida, where it exists as the dextrorotatory (+) enantiomer.[1] It is a significant contributor to the characteristic violet-like aroma of orris root oil.[2] Synthetic β-Irone is often produced as a mixture of isomers (α, β, and γ) and enantiomers.[2][3] Achieving high enantiomeric purity in synthetic (+)-β-Irone requires specialized and costly asymmetric synthesis or purification techniques, with reported enantiomeric excesses ranging from 85% to over 98%.[4] The biological efficacy of chiral molecules can be highly dependent on their stereochemistry, making the distinction between natural and synthetic sources a critical factor in research and development.

Biological Activities and Efficacy

Antioxidant Activity

Both natural and synthetic compounds with terpenoid structures, such as β-Irone, have been investigated for their antioxidant properties. These compounds can scavenge free radicals and protect against oxidative stress. While specific IC50 values comparing natural and synthetic (+)-β-Irone are not available, the general antioxidant potential of terpenoids is well-documented.

Antimicrobial Activity

β-Irone has been suggested to possess antimicrobial properties, making it a candidate for development as a natural preservative or therapeutic agent. The comparison of minimum inhibitory concentrations (MIC) or IC50 values against various microbial strains would be necessary to determine any significant differences in the antimicrobial efficacy of natural versus synthetic (+)-β-Irone.

Anticancer and Cytotoxic Effects

Research on β-ionone, a structurally similar compound, has shown potential anticancer and cytotoxic effects.[5] These effects are often mediated through specific signaling pathways. For instance, β-ionone has been shown to interact with the olfactory receptor OR51E2, which is expressed in various tissues, including prostate cancer cells.[6][7][8][9] Activation of this receptor can trigger downstream signaling cascades that influence cell proliferation and migration.[6] It is plausible that (+)-β-Irone may exhibit similar activities, and any differences in efficacy between natural and synthetic forms could be attributed to their respective abilities to interact with such receptors, which is often highly stereospecific.

Data Presentation: A Framework for Comparison

In the absence of direct comparative data, the following tables provide a template for how quantitative data on the efficacy of synthetic versus natural (+)-β-Irone should be structured and presented. Researchers are encouraged to use these frameworks to report their findings and contribute to a more comprehensive understanding of these compounds.

Table 1: Comparison of Antioxidant Activity

CompoundSourcePurity/Enantiomeric ExcessAssay Method (e.g., DPPH, ABTS)IC50 (µg/mL)
(+)-β-IroneNatural (Iris pallida)>99% (+) enantiomer
(+)-β-IroneSyntheticSpecify % e.e.
(±)-β-IroneSynthetic (Racemic)~50% (+), ~50% (-)

Table 2: Comparison of Antimicrobial Activity

CompoundSourcePurity/Enantiomeric ExcessMicrobial StrainMIC (µg/mL)
(+)-β-IroneNatural (Iris pallida)>99% (+) enantiomerE. coli
S. aureus
(+)-β-IroneSyntheticSpecify % e.e.E. coli
S. aureus
(±)-β-IroneSynthetic (Racemic)~50% (+), ~50% (-)E. coli
S. aureus

Table 3: Comparison of Cytotoxicity in Cancer Cell Lines

CompoundSourcePurity/Enantiomeric ExcessCancer Cell Line (e.g., LNCaP, MCF-7)IC50 (µM)
(+)-β-IroneNatural (Iris pallida)>99% (+) enantiomer
(+)-β-IroneSyntheticSpecify % e.e.
(±)-β-IroneSynthetic (Racemic)~50% (+), ~50% (-)

Table 4: Comparison of Receptor Binding Affinity

CompoundSourcePurity/Enantiomeric ExcessReceptor (e.g., OR51E2)Binding Affinity (Kd) (nM)
(+)-β-IroneNatural (Iris pallida)>99% (+) enantiomer
(+)-β-IroneSyntheticSpecify % e.e.
(±)-β-IroneSynthetic (Racemic)~50% (+), ~50% (-)

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible comparison of synthetic and natural (+)-β-Irone. The following are generalized protocols for key experiments.

Antioxidant Activity Assay (DPPH Method)
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Sample Preparation: Dissolve natural and synthetic (+)-β-Irone samples in methanol to prepare a series of concentrations.

  • Reaction: Add 100 µL of each sample concentration to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

  • Sample Preparation: Prepare serial dilutions of natural and synthetic (+)-β-Irone in the broth.

  • Incubation: Add the microbial inoculum to each well of a 96-well plate containing the different concentrations of the test compounds. Incubate at the optimal temperature for the microorganism for 24 hours.

  • Measurement: Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., LNCaP, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of natural and synthetic (+)-β-Irone and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Experimental Workflow for Efficacy Comparison

G cluster_source Compound Sourcing & Characterization cluster_assays Biological Efficacy Assays cluster_data Data Analysis & Comparison natural Natural (+)-β-Irone (from Iris pallida) purity Purity & Enantiomeric Excess Analysis (GC, HPLC) natural->purity synthetic Synthetic (+)-β-Irone (Asymmetric Synthesis) synthetic->purity racemic Synthetic (±)-β-Irone (Racemic Mixture) racemic->purity antioxidant Antioxidant Activity (e.g., DPPH Assay) purity->antioxidant antimicrobial Antimicrobial Activity (e.g., MIC Determination) purity->antimicrobial cytotoxicity Cytotoxicity (e.g., MTT Assay on Cancer Cells) purity->cytotoxicity receptor_binding Receptor Binding (e.g., OR51E2 Affinity) purity->receptor_binding ic50_antioxidant IC50 Calculation (Antioxidant) antioxidant->ic50_antioxidant mic_values MIC Determination antimicrobial->mic_values ic50_cytotoxicity IC50 Calculation (Cytotoxicity) cytotoxicity->ic50_cytotoxicity kd_values Kd Determination receptor_binding->kd_values comparison Comparative Efficacy Analysis ic50_antioxidant->comparison mic_values->comparison ic50_cytotoxicity->comparison kd_values->comparison

Caption: Workflow for comparing synthetic and natural (+)-β-Irone efficacy.

Postulated Signaling Pathway of β-Ionone (as a proxy for β-Irone)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus beta_irone (+)-β-Irone or51e2 OR51E2 (Olfactory Receptor) beta_irone->or51e2 Binds to g_protein G-protein or51e2->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Produces pka PKA camp->pka Activates erk ERK1/2 pka->erk Phosphorylates akt AKT pka->akt Phosphorylates transcription_factors Transcription Factors erk->transcription_factors Activates akt->transcription_factors Activates cellular_response Cellular Response (Proliferation, Migration) transcription_factors->cellular_response Regulates

Caption: Postulated signaling pathway for (+)-β-Irone via OR51E2.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Iron Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biomedical research and pharmaceutical development, the precise quantification of iron is critical. Iron is a fundamental element involved in numerous physiological and pathological processes, making its accurate measurement essential for assessing drug efficacy, understanding disease mechanisms, and ensuring product quality. This guide provides a comparative overview of three widely used analytical methods for iron quantification: Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS), and the colorimetric Ferrozine assay.

This document outlines the operational principles, comparative performance data, and detailed experimental protocols for each method, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and cross-validating the most suitable technique for their specific needs.

Principles of Common Iron Quantification Methods

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive elemental analysis technique capable of detecting metals at ultra-trace levels.[1] Samples are introduced into an argon plasma, which ionizes the iron atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and quantitative measurement.[2] ICP-MS is considered a gold standard for iron quantification due to its exceptional sensitivity, often reaching parts per trillion (ppt) levels.[1][3]

Atomic Absorption Spectrometry (AAS): AAS is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation by free atoms in the gaseous state. In flame AAS (FAAS), a liquid sample is aspirated into a flame to be atomized. A light beam from a hollow cathode lamp containing iron is directed through the flame, and the amount of light absorbed by the iron atoms is directly proportional to the concentration of iron in the sample. Graphite (B72142) Furnace AAS (GFAAS) offers higher sensitivity than FAAS by using an electrically heated graphite tube for atomization, achieving detection limits in the sub-parts-per-billion (ppb) range.

Ferrozine-Based Colorimetric Assay: This method relies on the reaction of ferrous iron (Fe²⁺) with a chromogenic agent, Ferrozine, to form a stable magenta-colored complex.[3][4] The intensity of the color, which is directly proportional to the iron concentration, is measured using a spectrophotometer at a wavelength of approximately 562 nm.[3][5] This technique is accessible, cost-effective, and suitable for a variety of biological samples, though it is generally less sensitive than atomic spectrometry methods.[3]

Cross-Validation Workflow

The process of cross-validating an analytical method ensures that it produces reliable and consistent results when compared across different techniques or laboratories. A typical workflow involves analyzing the same set of samples with two or more methods and statistically comparing the outcomes.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison cluster_decision Outcome Sample Biological Sample (e.g., Serum, Tissue) Preparation Digestion / Dilution (e.g., Acid Digestion) Sample->Preparation MethodA Method A (e.g., ICP-MS) Preparation->MethodA MethodB Method B (e.g., Ferrozine Assay) Preparation->MethodB Stats Statistical Analysis (Correlation, Bland-Altman) MethodA->Stats MethodB->Stats Results Comparable Results? Stats->Results Validate Method Validated Results->Validate Yes Troubleshoot Troubleshoot / Re-evaluate Results->Troubleshoot No

A typical workflow for the cross-validation of two analytical methods.

Comparative Performance of Iron Quantification Methods

The selection of an appropriate method depends on the required sensitivity, the complexity of the sample matrix, and available resources. The following table summarizes key performance parameters for ICP-MS, FAAS, and the Ferrozine assay based on data from validation studies.

ParameterICP-MSFlame AAS (FAAS)Ferrozine Assay
Linearity Range 0.5 - 20 µg/mL (in plasma)2 - 8 µg/mL1.85 - 1000 µg/dL (in serum)[5]
Accuracy (% Recovery) 97.8 - 103.3%100.12%Not specified, but shows strong correlation with other methods[6]
Precision (%RSD) Intra-assay: ≤ 6.7% Inter-assay: ≤ 8.5%Repeatability: 0.99% Intermediate: 0.83%< 1.85%[7]
Limit of Detection (LOD) ppt to sub-ppb range[1][2][3]0.106 mg/L[8]~1.85 µg/dL (0.0185 mg/L)[5]
Limit of Quantification (LOQ) 0.5 µg/mL (in plasma)0.271 mg/L[8]Not explicitly stated, measuring range starts at 1.85 µg/dL[5]

Note: Performance parameters are highly dependent on the specific instrument, sample matrix, and protocol used. The values presented are for comparative purposes.

Experimental Protocols

Iron Quantification by ICP-MS (for Plasma)

This protocol is adapted from a validated method for determining iron in human plasma.

a. Reagents and Materials:

  • High-purity nitric acid (HNO₃) and hydrochloric acid (HCl).

  • Reagent-grade water.

  • Iron (⁵⁷Fe) standard solution (10,000 µg/mL).

  • Internal Standard (IS) working solution.

  • Human plasma with K₂EDTA.

b. Standard and QC Preparation:

  • Calibration Standards: Prepare calibration standards ranging from 0.5 µg/mL to 20 µg/mL by diluting the iron primary standard solution in a proxy matrix of reagent water:HNO₃:HCl (490:5:5, v/v/v).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of the iron standard into the human plasma matrix.

c. Sample Preparation:

  • Pipette 50 µL of blank matrix, standard, QC, or study sample into a labeled tube.

  • Add 250 µL of the Internal Standard working solution to all tubes except the blank matrix tube (add 250 µL of diluent to the blank).

  • Add 2.2 mL of diluent (reagent water:HNO₃:HCl) to all tubes.

  • Vortex each tube to mix thoroughly.

d. Instrumental Analysis:

  • Analyze the samples using a high-resolution ICP-MS instrument.

  • For ⁵⁶Fe analysis, an Octopole Reaction System (ORS) cell in Helium (He) mode can be used to remove polyatomic interferences.[9]

  • Typical ICP-MS parameters might include an RF power of 1550 W, argon carrier gas flow of ~1 L/min, and helium gas flow of ~4.3 mL/min.[9]

  • Construct a calibration curve by plotting the instrument response against the concentration of the standards and use it to determine the iron concentration in the unknown samples.

Iron Quantification by Flame AAS (for Pharmaceutical Capsules)

This protocol is based on a validated method for iron determination in multivitamin mineral capsules.

a. Reagents and Materials:

  • Hydrogen peroxide (H₂O₂ 30%).

  • Hydrochloric acid (HCl 6N).

  • Nitric acid (HNO₃ 65%).

  • Standard iron solution (1000 ppm).

b. Sample Preparation (Dry and Wet Ashing):

  • Accurately weigh the contents of a sample capsule and place it in a crucible.

  • Perform dry ashing in a muffle furnace at 450 ± 20°C for 2 hours or until the sample turns to ash.

  • After cooling, add a mixture of H₂O₂ 30%, HCl 6N, and HNO₃ 65% for wet ashing to completely dissolve the iron.

  • Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.

c. Instrumental Analysis:

  • Set up the Flame Atomic Absorption Spectrophotometer according to the manufacturer's instructions.

  • Use an iron hollow cathode lamp as the light source.

  • Set the wavelength to 248.3 nm for iron analysis.

  • Aspirate a blank solution (diluent) to zero the instrument.

  • Prepare a series of calibration standards by diluting the 1000 ppm stock solution to concentrations within the linear range of the instrument (e.g., 2-8 µg/mL).

  • Aspirate the standards, followed by the prepared samples, and record the absorbance readings.

  • Plot a calibration curve of absorbance versus concentration and determine the iron concentration in the samples.

Iron Quantification by Ferrozine Assay (for Biological Samples)

This protocol is a generalized method for determining total iron in biological samples.[4]

a. Reagents and Materials:

  • Buffer solution (e.g., Acetate buffer).

  • Reducing agent (e.g., Ascorbic acid) to reduce Fe³⁺ to Fe²⁺.[5]

  • Chromogen solution (Ferrozine).[4]

  • Iron calibrator/standard solution.

  • Microplate reader or spectrophotometer.

b. Sample Preparation:

  • For serum or plasma, samples should be free of hemolysis. Insoluble substances should be removed by centrifugation.[4]

  • For tissue extracts or cell lysates, samples may need deproteinization. This can be achieved by adding trichloroacetic acid (TCA) solution, vortexing, incubating, and then centrifuging to collect the supernatant.[4]

c. Assay Procedure (Microplate Format):

  • Add 200 µL of Buffer to each well of a microplate.[4]

  • Add 40 µL of blank (purified water), iron calibrator, or prepared sample to the appropriate wells. Mix carefully.[4]

  • Incubate at room temperature for 5 minutes. This step allows for the dissociation of iron from transport proteins and its reduction to the ferrous (Fe²⁺) state.

  • Add 8 µL of the Chromogen (Ferrozine) solution to each well. Mix and incubate for an additional 5-10 minutes at room temperature to allow for color development.[4]

  • Read the absorbance of each well at 560 nm using a microplate reader.[4]

  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Calculate the iron concentration in the samples based on the absorbance of the known calibrator.

Cellular Iron Homeostasis Pathway

Understanding the biological context of iron is crucial for interpreting quantification results. Cellular iron metabolism is a tightly regulated process involving multiple proteins that control iron uptake, storage, and export.

Key pathways in cellular iron uptake, storage, and export.

Conclusion

The choice of an analytical method for iron quantification requires careful consideration of the specific research question and sample type.

  • ICP-MS offers the highest sensitivity and is ideal for trace and ultra-trace level analysis, making it suitable for applications where minute changes in iron concentration are significant.

  • AAS provides a robust and reliable alternative with good sensitivity, well-suited for routine analysis in quality control and pharmaceutical testing where concentrations are typically in the ppm range.[1]

  • The Ferrozine assay is a cost-effective and accessible method, perfect for high-throughput screening and analysis of biological samples where extreme sensitivity is not the primary requirement.

Cross-validation between these methods is paramount to ensure data accuracy and integrity. By understanding the principles, performance characteristics, and protocols of each technique, researchers can confidently select and validate the most appropriate method to achieve reliable and reproducible iron quantification in their studies.

References

A Comparative Study on the Irone Content of Different Iris Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the irone content in various Iris species, focusing on Iris pallida, Iris germanica, and Iris florentina. Irones are a group of valuable methylated ionones known for their characteristic violet-like aroma and are significant components in the fragrance industry and potential subjects of pharmacological research. This document summarizes quantitative data, details experimental protocols for irone analysis, and illustrates the biosynthetic pathway and analytical workflow.

Quantitative Comparison of Irone Content

The concentration of irones in Iris rhizomes, often referred to as orris root, is a critical quality parameter. The following table summarizes the available quantitative data for total irone content in different Iris species. It is important to note that irone content can vary significantly based on the age of the rhizomes, storage conditions, and processing methods.

Iris SpeciesTotal Irone Content (mg/kg of dry rhizome)Key Irone Isomers Identified
Iris pallida1386[1]cis-α-Irone, trans-α-Irone, cis-γ-Irone, β-Irone[1]
Iris germanicaUp to 496cis-α-Irone, trans-α-Irone, cis-γ-Irone, β-Irone
Iris florentinaData not available in mg/kgα-Irone, trans-2,6-γ-Irone[2]
General (species not specified)530 (Traditional Processing)Not specified
General (species not specified)696 (Enzymatic Processing)[3]Not specified

Experimental Protocols

Accurate quantification of irones is crucial for comparative studies. The following are detailed methodologies for the analysis of irones in Iris rhizomes using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

This method is highly effective for the analysis of volatile compounds like irones.

1. Sample Preparation:

  • Air-dry the Iris rhizomes at room temperature.

  • Grind the dried rhizomes into a fine powder using a laboratory mill.

  • Accurately weigh approximately 0.2 g of the powdered rhizome into a 20 mL glass vial.

  • Seal the vial with a silicone septum cap.

2. HS-SPME Procedure:

  • Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Fiber Conditioning: Before the first use, condition the fiber at 250°C for 5 minutes in the GC injection port. Recondition for 5 minutes between each analysis.

  • Extraction: Place the vial in a heating block at 80°C. Expose the SPME fiber to the headspace of the vial for 30 minutes to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C in splitless mode.

  • Mass Spectrometer: Agilent 5975C MS detector or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Analysis: Identify irones by comparing their mass spectra and retention times with those of authentic standards. Quantify using an internal standard method.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is more common for irone analysis, HPLC can also be employed, particularly for less volatile irone precursors or derivatives.

1. Sample Preparation:

  • Perform a solid-liquid extraction (SLE) on the powdered rhizome.

  • Weigh 1 g of the powdered rhizome and extract with 10 mL of methanol (B129727) in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

2. HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. Start with 30% acetonitrile, increase to 80% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Diode Array Detector (DAD) monitoring at 254 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Identify and quantify irones by comparing retention times and UV spectra with those of pure standards.

Visualizations

Experimental Workflow for Irone Analysis

The following diagram illustrates the general workflow for the comparative analysis of irone content in Iris species.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing rhizomes Iris Rhizomes (different species) drying Air Drying rhizomes->drying grinding Grinding to Powder drying->grinding hs_spme HS-SPME grinding->hs_spme for GC-MS sle Solid-Liquid Extraction (Methanol) grinding->sle for HPLC gcms GC-MS hs_spme->gcms hplc HPLC sle->hplc identification Identification (Mass Spectra/Retention Time) gcms->identification hplc->identification quantification Quantification (Internal/External Standard) identification->quantification comparison Comparative Analysis quantification->comparison

Fig. 1: Experimental workflow for irone analysis.
Biosynthetic Pathway of Irones

Irones are not present in fresh Iris rhizomes but are formed during a lengthy aging and drying process through the oxidative degradation of their precursors, the iridals.

irone_biosynthesis squalene Squalene epoxysqualene 2,3-Oxidosqualene squalene->epoxysqualene Epoxidation iridal Iridal (Monocyclic Triterpenoid) epoxysqualene->iridal Cyclization & Ring Opening cycloiridals Cycloiridals (Bicyclic Triterpenoids) iridal->cycloiridals Methylation (S-adenosyl-L-methionine) & Cyclization iripallidal Iripallidal / Iriflorental cycloiridals->iripallidal irones Irones (α, β, γ) iripallidal->irones Oxidative Degradation (during aging/drying)

Fig. 2: General biosynthetic pathway of irones.

References

A Comparative Analysis of the Biological Activities of (+)-β-Irone and β-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to (+)-β-Irone and β-Ionone

(+)-β-Irone, also known as 6-methyl-beta-ionone, and β-ionone are structurally related cyclic ketones belonging to the family of ionones, which are derived from the degradation of carotenoids.[1] β-Ionone is a well-studied natural compound found in various flowers, fruits, and vegetables, and is recognized for its pleasant floral scent.[2][3][4] It has garnered significant attention for its diverse pharmacological effects.[2][3][4] (+)-β-Irone is also a natural fragrance compound, and while less extensively studied, it is suggested to possess biological activities.[1]

Quantitative Data on Biological Activities

Due to the absence of direct comparative studies, this section summarizes the available quantitative data for β-ionone. Corresponding quantitative data for (+)-β-Irone from similar assays is not available in the reviewed literature.

Table 1: Summary of Quantitative Biological Activity Data for β-Ionone
Biological ActivityAssayCell Line/ModelConcentration/IC₅₀Reference
Anti-inflammatory Nitric Oxide (NO) Production InhibitionLPS-stimulated BV2 microgliaSignificant inhibition[2]
Prostaglandin E2 (PGE2) Secretion InhibitionLPS-stimulated BV2 microgliaSignificant inhibition[2]
Tumor Necrosis Factor-α (TNF-α) Secretion InhibitionLPS-stimulated BV2 microgliaSignificant inhibition[2]
Anticancer Inhibition of Cell ViabilityProstate Cancer Cells (LNCaP, PC3, DU145)Significant inhibition
Inhibition of Cell Migration and InvasionProstate Cancer Cells (PC3, 22RV1)Significant inhibition at 180 µM
Apoptosis InductionHuman Leukemia K562 cellsDose-dependent increase
Antioxidant DPPH Radical Scavengingin vitro-
ABTS Radical Scavengingin vitro-

Note: The table highlights various biological activities of β-ionone. It is important to note that direct quantitative comparisons with (+)-β-Irone are not available.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments that would be utilized to compare the biological activities of (+)-β-Irone and β-ionone.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727), test compounds ((+)-β-Irone and β-ionone) at various concentrations, and a positive control (e.g., Ascorbic acid or Trolox).

  • Procedure:

    • A solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.

    • An aliquot of the test compound solution at different concentrations is added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((A₀ - A₁)/A₀) x 100] where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7 or BV2 microglia) is cultured in an appropriate medium.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compounds ((+)-β-Irone and β-ionone) for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (except for the negative control).

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The amount of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent system.

    • The absorbance is measured at a specific wavelength (e.g., 540 nm).

    • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-only control.

    • Cell viability is assessed concurrently (e.g., using an MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of β-Ionone in Cancer Cells

The following diagram illustrates a known signaling pathway affected by β-ionone in cancer cells, specifically its role in inhibiting the Wnt/β-catenin pathway in prostate cancer.[4] Due to a lack of detailed molecular studies on (+)-β-Irone, a similar diagram cannot be provided for this compound.

beta_ionone_pathway cluster_cell Prostate Cancer Cell beta_ionone β-Ionone wnt_pathway Wnt Signaling Pathway beta_ionone->wnt_pathway Inhibits beta_catenin_deg β-catenin Ubiquitination & Degradation beta_ionone->beta_catenin_deg Promotes wnt_pathway->beta_catenin_deg Inhibits beta_catenin β-catenin (cytoplasmic) beta_catenin_deg->beta_catenin beta_catenin_nuc β-catenin (nuclear) beta_catenin->beta_catenin_nuc emt Epithelial-Mesenchymal Transition (EMT) beta_catenin_nuc->emt migration_invasion Cell Migration & Invasion emt->migration_invasion antioxidant_workflow cluster_workflow Antioxidant Assay Workflow compound_prep Prepare Stock Solutions ((+)-β-Irone & β-ionone) serial_dil Perform Serial Dilutions compound_prep->serial_dil dpph_assay DPPH Radical Scavenging Assay serial_dil->dpph_assay abts_assay ABTS Radical Scavenging Assay serial_dil->abts_assay data_acq Measure Absorbance dpph_assay->data_acq abts_assay->data_acq calc Calculate % Inhibition data_acq->calc ic50 Determine IC₅₀ Values calc->ic50 comparison Compare Potency ic50->comparison

References

A Comparative Guide to the Enantiomeric Distribution of Irones in Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantiomeric distribution of irones in various natural extracts, primarily derived from the rhizomes of different Iris species. Irones, prized for their characteristic violet-like aroma, are a complex mixture of stereoisomers, and their specific enantiomeric composition is a critical determinant of the quality and olfactory profile of the resulting essential oil, commonly known as orris butter. This document summarizes quantitative data, details experimental protocols for chiral analysis, and presents visual workflows to aid in understanding the analytical processes.

Enantiomeric and Isomeric Composition of Irones in Iris Species

The enantiomeric and isomeric distribution of irones varies significantly depending on the Iris species from which they are extracted. The primary sources for commercial irone production are Iris pallida, Iris germanica, and Iris florentina. The dominant isomers are typically cis-α-irone and cis-γ-irone.

Recent studies have shown that Iris pallida is characterized by the presence of dextrorotatory (+) enantiomers of irones.[1] In contrast, Iris germanica is known to contain the levorotatory (−) enantiomers.[1] The specific distribution of these enantiomers and other isomers in different Iris extracts is summarized in the table below.

Natural Extract SourceIrone IsomerEnantiomerRelative Abundance (%)Reference
Iris pallidacis-γ-Irone(+)30-40[1]
cis-α-Irone(+)20-30[1]
Iris pseudopallida (Croatia)cis-α-IroneNot Specified43.74 - 45.76[2][3]
Iris germanicaNot Specified(-)13 (total irones)[1][4]

Experimental Protocols for Chiral Analysis of Irones

The separation and quantification of irone enantiomers and isomers are predominantly achieved using chiral gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification. The use of a chiral stationary phase, typically based on modified cyclodextrins, is essential for the resolution of the different stereoisomers.

Sample Preparation: Extraction of Orris Butter

A common method for obtaining the irone-rich essential oil from Iris rhizomes is hydrodistillation.

  • Procedure:

    • Dried and aged Iris rhizomes are ground into a powder.

    • The ground rhizomes are subjected to hydrodistillation for a period of three hours to extract the essential oil (orris butter).[5]

    • The collected orris butter is then dried over anhydrous sodium sulfate (B86663) to remove any residual water.[5]

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol is a representative method for the chiral separation of irones.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Chiral capillary column (e.g., Restek Rt-βDEXse, 30 m x 0.32 mm ID, 0.25 µm film thickness or similar cyclodextrin-based column).[6]

  • Sample Preparation for Injection:

    • The extracted orris butter is dissolved in a suitable solvent such as diethyl ether or methylene (B1212753) chloride to a concentration of 1%.[5][6]

  • GC-MS Conditions:

    • Injector: Split/splitless injector at 220°C with a split ratio of 10:1.[5][6]

    • Carrier Gas: Helium at a constant flow of 1.23 mL/min.[7]

    • Oven Temperature Program:

      • Initial temperature of 60°C.

      • Ramp up to 246°C at a rate of 3°C/min.[5]

      • Alternative slower ramp for better resolution: Ramp up at 2°C/min.[6]

    • Mass Spectrometer:

      • MSD Transfer Line Temperature: 300°C.[5]

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-350.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the analysis of the enantiomeric distribution of irones.

Experimental_Workflow cluster_extraction Orris Butter Extraction cluster_analysis Chiral GC-MS Analysis A Ground Iris Rhizomes B Hydrodistillation A->B C Orris Butter B->C D Dissolution in Solvent C->D E Injection into GC-MS D->E F Separation on Chiral Column E->F G Mass Spectrometry Detection F->G H Data Analysis G->H

Workflow for Irone Enantiomer Analysis.

GC_Separation_Principle cluster_column Chiral GC Column c1 A R-enantiomer A->c1 Stronger Interaction (Longer Retention Time) B S-enantiomer B->c1 Weaker Interaction (Shorter Retention Time)

Principle of Chiral Separation in GC.

References

Structure-Activity Relationship of Irone Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Olfactory and Biological Activities for Researchers and Drug Development Professionals

The irone isomers, prized for their delicate and persistent violet and orris scents, are mainstays in the fragrance industry. Beyond their olfactory contributions, emerging research is beginning to shed light on their potential biological activities, making them of increasing interest to researchers in drug development and life sciences. This guide provides a comparative overview of the structure-activity relationships of different irone isomers, focusing on their olfactory properties and exploring potential biological effects.

Olfactory Profile: A Tale of Isomeric Nuance

The olfactory characteristics of irones are exquisitely dependent on their isomeric form, including the position of the double bond in the cyclogeranyl ring (α, β, and γ), the stereochemistry of the methyl and butenone substituents (cis/trans), and their chirality (enantiomers). These subtle structural variations lead to a wide spectrum of odor profiles and intensities.

Positional and Geometric Isomerism

The placement of the double bond within the six-membered ring and the relative orientation of the substituents are primary determinants of the odor character of irones.

IsomerOdor DescriptionOdor Threshold (ppb)Key Characteristics
cis-α-Irone Fine, intense iris and violet, floral, green, light, woody, fruity[1][2]Not uniformly reportedConsidered one of the most desirable isomers for its characteristic orris scent.
trans-α-Irone Weaker than cis-α-irone, sweet, dry, violet, rosy[1][2]Not uniformly reportedGenerally less appreciated in perfumery compared to the cis isomer.
β-Irone Reminiscent of cedarwood, violet-like upon dilution, woody, with a distinct honey note[3][4]Not uniformly reportedPossesses a different character from the α and γ isomers, leaning more towards woody notes.
cis-γ-Irone Powerful and pleasant violet, strong powdery, floral, sweet, green, woody, dry, rosy[1][2][3][4]Not uniformly reportedHighly valued for its potent violet and powdery notes.
trans-γ-Irone Soft "orris butter" type of odor, weak, woody, chemical-like[1][2]Not uniformly reportedThe odor is less powerful compared to its cis counterpart.
Enantioselectivity in Odor Perception

The human olfactory system can differentiate between the enantiomers of irone isomers, with one enantiomer often being perceived as more potent or possessing a more desirable scent profile. For instance, (+)-cis-α-irone and (+)-cis-γ-irone are reported to have the most interesting organoleptic properties[5]. This enantioselectivity highlights the chiral nature of olfactory receptors and their specific interactions with odorant molecules.

Biological Activity: An Emerging Frontier

While the olfactory properties of irones have been extensively studied, their biological activities are a nascent field of research. Preliminary investigations and studies on structurally related compounds, such as ionones, suggest that irones may possess anti-inflammatory, anticancer, and cortisol-inhibiting properties. However, direct comparative studies on the different irone isomers are largely unavailable, representing a significant knowledge gap and an opportunity for future research.

Potential Anti-inflammatory Activity

Terpenoids, the class of natural products to which irones belong, are known to possess anti-inflammatory properties. For example, α-asarone, another natural fragrance compound, has demonstrated anti-inflammatory effects by inhibiting the production of TNF-α and leukocyte recruitment[6]. While specific data for irone isomers is lacking, their structural similarity to other anti-inflammatory terpenoids suggests they may exhibit similar activities.

Potential Anticancer Activity

The structurally related β-ionone has shown promising anticancer activity in various studies. It has been demonstrated to induce apoptosis and cell cycle arrest in human prostate cancer cells, with IC50 values of 130 µM for LNCaP and PC-3 cells, and 210 µM for DU145 cells[3]. Furthermore, β-ionone has been shown to enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells[5]. These findings provide a strong rationale for investigating the anticancer potential of the various irone isomers.

Hypothesized Anticancer Mechanism of β-Ionone

G beta_ionone β-Ionone HMG_CoA_reductase HMG-CoA Reductase Inhibition beta_ionone->HMG_CoA_reductase DR5_upregulation Upregulation of DR5 beta_ionone->DR5_upregulation NF_kB_inhibition NF-κB Inhibition beta_ionone->NF_kB_inhibition mevalonate_pathway Mevalonate Pathway Suppression HMG_CoA_reductase->mevalonate_pathway protein_prenylation Reduced Prenylation of Growth-Associated Proteins mevalonate_pathway->protein_prenylation cell_cycle_arrest G1 Cell Cycle Arrest protein_prenylation->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis TRAIL_sensitization Sensitization to TRAIL DR5_upregulation->TRAIL_sensitization NF_kB_inhibition->TRAIL_sensitization TRAIL_sensitization->apoptosis

Figure 1. Hypothesized signaling pathways for the anticancer activity of β-ionone.

Potential Cortisol Inhibition in Skin

There is growing interest in the role of cortisol in skin aging and damage. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is responsible for the regeneration of active cortisol in tissues, including the skin[6][7][8][9]. Inhibition of this enzyme is a promising strategy for reducing local cortisol levels and their detrimental effects[6][7][8][9]. A study on an extract of Iris pallida found that it could alleviate the cortisol-induced decrease in type I collagen and hyaluronic acid synthesis in human skin cells[10]. While the study identified irigenin (B162202) as an active component, the potential contribution of irones, also present in iris extracts, warrants investigation.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

GC-O is a key technique for characterizing the odor profiles of individual compounds in a complex mixture like an essential oil.

Workflow for GC-O Analysis

G sample_injection Sample Injection gc_separation GC Separation sample_injection->gc_separation effluent_splitting Effluent Splitting gc_separation->effluent_splitting ms_detector Mass Spectrometry (Identification) effluent_splitting->ms_detector olfactometry_port Olfactometry Port effluent_splitting->olfactometry_port data_integration Data Integration (Aromagram) ms_detector->data_integration human_assessor Human Assessor (Odor Detection & Description) olfactometry_port->human_assessor human_assessor->data_integration

Figure 2. A simplified workflow for Gas Chromatography-Olfactometry (GC-O).

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (MS) and an olfactometry port.

  • Column: Typically a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) is used for the separation of terpenes and related compounds.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Oven Program: A temperature gradient is employed to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 50-60°C and ramp up to 240-250°C.

  • Olfactometry Port: The effluent from the GC column is split between the MS detector and a heated sniffing port, where a trained panelist assesses the odor of the eluting compounds.

  • Data Analysis: The data from the MS (compound identification) and the olfactometry port (odor description and intensity) are combined to create an aromagram, which links specific compounds to their perceived odors.

In Vitro Cytotoxicity Assays

To evaluate the potential anticancer activity of irone isomers, standard cytotoxicity assays can be employed.

  • Cell Lines: A panel of cancer cell lines relevant to the research focus (e.g., prostate, breast, liver cancer cell lines) should be used. A non-cancerous cell line should be included as a control to assess selectivity.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the irone isomers for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of irone isomers can be assessed by measuring their ability to inhibit the production of inflammatory mediators in immune cells.

  • Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Assay:

    • Pre-treat the cells with various concentrations of the irone isomers.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

    • After an incubation period, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA kits.

    • The percentage of inhibition of cytokine production compared to the LPS-stimulated control is calculated.

11β-HSD1 Inhibition Assay for Cortisol Reduction

To investigate the potential of irone isomers to inhibit cortisol production in the skin, an in vitro enzyme inhibition assay can be performed.

  • Enzyme Source: Recombinant human 11β-HSD1 enzyme or lysates from human skin cells (e.g., keratinocytes or fibroblasts) that express the enzyme.

  • Assay:

    • Incubate the enzyme source with its substrate (cortisone) and the necessary cofactor (NADPH) in the presence of various concentrations of the irone isomers.

    • After the reaction, quantify the amount of cortisol produced using a specific and sensitive method, such as a cortisol ELISA kit or LC-MS.

    • Calculate the percentage of inhibition of 11β-HSD1 activity and determine the IC50 value for each isomer.

Conclusion and Future Directions

The structure-activity relationship of irone isomers is well-defined in the realm of olfaction, with subtle molecular changes leading to distinct and often dramatic differences in scent. However, the exploration of their biological activities is still in its infancy. Based on the activities of structurally related compounds, irone isomers present a promising area for research in anti-inflammatory, anticancer, and skin-care applications.

To advance our understanding, future research should focus on:

  • Systematic Screening: Conducting comprehensive in vitro screening of all major irone isomers (α, β, γ, cis/trans, and enantiomers) for a range of biological activities.

  • Quantitative Data Generation: Determining quantitative measures of activity, such as IC50 and MIC values, to allow for direct comparison between isomers.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activities.

  • In Vivo Studies: Progressing promising candidates to in vivo models to assess their efficacy and safety.

By systematically investigating the biological properties of irone isomers, the scientific community can unlock their full potential beyond the world of fragrance and potentially develop novel therapeutic agents.

References

Assessing the antimicrobial activity of (+)-beta-Irone against various strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antimicrobial activity of (+)-β-Irone against a range of microbial strains. Due to the limited availability of specific data for the (+)-β-Irone isomer, this document primarily reviews the antimicrobial properties of β-ionone, a closely related compound, to offer valuable insights for research and development. The information presented herein is intended to support further investigation into the potential of (+)-β-Irone as a novel antimicrobial agent.

Antimicrobial Activity of β-Ionone

Data on the minimum inhibitory concentration (MIC) of β-ionone against various microorganisms is limited in publicly available literature. However, existing studies suggest a potential for antimicrobial and antifungal activity. An early study reported that derivatives of β-ionone, such as ketone C18, exhibited inhibitory effects against several bacterial and fungal species, including Staphylococcus aureus, Streptococcus pyogenes, and Micrococcus luteus.[1] More recent reviews have also acknowledged the antimicrobial and antifungal properties of β-ionone, with some indicating activity against Escherichia coli and Candida albicans.[2]

To provide a preliminary comparison, the table below compiles representative MIC values for common antimicrobial agents against a selection of clinically relevant microorganisms. This table is intended to serve as a benchmark for future studies on (+)-β-Irone.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values of Common Antimicrobial Agents

MicroorganismAntimicrobial AgentMIC Range (µg/mL)
Staphylococcus aureusVancomycin0.5 - 2
Linezolid1 - 4
Escherichia coliCiprofloxacin0.015 - 1
Ceftriaxone0.03 - 2
Pseudomonas aeruginosaPiperacillin/Tazobactam2 - 64
Meropenem0.25 - 8
Candida albicansFluconazole0.25 - 16
Amphotericin B0.125 - 1

Note: These values are for reference only and can vary depending on the specific strain and testing methodology.

Experimental Protocols

Standardized methods are crucial for accurately assessing the antimicrobial activity of compounds like (+)-β-Irone. The following are detailed protocols for two commonly employed techniques.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • (+)-β-Irone stock solution

  • Positive control (standard antibiotic)

  • Negative control (broth only)

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the (+)-β-Irone stock solution in MHB or RPMI-1640 in the wells of a microtiter plate. The final volume in each well should be 100 µL.

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Add 100 µL of the standardized microbial inoculum to each well containing the diluted (+)-β-Irone and control solutions.

  • Include a positive control well with a known effective antibiotic and a negative control well with only the broth and inoculum.

  • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Following incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of (+)-β-Irone that shows no visible growth.

Agar Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • (+)-β-Irone solution of known concentration

  • Positive control (standard antibiotic disk)

  • Negative control (disk with solvent only)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the microbial suspension to create a lawn.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile paper disks with a known concentration of the (+)-β-Irone solution and allow them to dry.

  • Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate, ensuring they are firmly in contact with the agar.

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth has occurred) in millimeters.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the experimental protocols described above.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_compound Prepare serial dilutions of (+)-β-Irone inoculate Inoculate microtiter plate wells prep_compound->inoculate prep_inoculum Standardize microbial inoculum prep_inoculum->inoculate controls Include positive and negative controls inoculate->controls incubate Incubate at appropriate temperature and time controls->incubate read_mic Determine MIC (visual/OD reading) incubate->read_mic AgarDiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_plate Prepare inoculated MHA plate place_disks Place disks on agar surface prep_plate->place_disks prep_disks Impregnate disks with (+)-β-Irone prep_disks->place_disks incubate Incubate plates place_disks->incubate measure_zones Measure zones of inhibition incubate->measure_zones MechanismOfAction beta_irone (+)-β-Irone cell_entry Cellular Uptake beta_irone->cell_entry ros_production Increased Reactive Oxygen Species (ROS) cell_entry->ros_production oxidative_stress Oxidative Stress ros_production->oxidative_stress cellular_damage Damage to DNA, Proteins, Lipids oxidative_stress->cellular_damage cell_death Bacterial Cell Death cellular_damage->cell_death

References

Safety Operating Guide

Safe Disposal of (+)-beta-Irone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of (+)-beta-Irone, a fragrance ingredient also known as beta-Ionone. Adherence to these procedures is critical due to the compound's potential environmental hazards.

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of its properties and associated hazards. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

  • Hand Protection: Wear heavy rubber gloves.[3]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: In case of insufficient ventilation or spill, wear a respirator.[3]

Spill Containment and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent environmental contamination and exposure.

Step 1: Evacuate and Ventilate

  • Keep unnecessary personnel away from the spill area.[4]

  • Ensure the area is well-ventilated to avoid the buildup of vapors, which may form explosive mixtures with air.[3]

  • Eliminate all sources of ignition, such as open flames, sparks, or hot surfaces.[3][4]

Step 2: Contain the Spill

  • For large spills, dike the material to prevent further spreading.[4]

  • Do not allow the chemical to enter drains, surface waters, or groundwaters.[3]

Step 3: Absorb the Spilled Material

  • Cover the spill with an inert, non-combustible absorbent material.[3] Suitable materials include:

    • Dry clay, sand, or soda ash[3][4]

    • Vermiculite[4]

    • Silica gel or universal binder[1]

Step 4: Collect and Store the Waste

  • Using non-sparking tools, carefully place the absorbed material into suitable, closed, and labeled containers for disposal.[1][3]

  • Do not return spilled material to the original container for reuse.[4]

Step 5: Decontaminate the Area

  • Wash the spill site after the material has been completely collected.[3]

  • Remove and wash all contaminated clothing before reuse.[1][2]

Routine Disposal of Unused this compound

The disposal of unused or waste this compound must be conducted in compliance with all federal, state, and local environmental regulations.[3]

Procedure:

  • Containerize: Keep the waste chemical in its original container or a compatible, tightly sealed container.

  • Labeling: Clearly label the container as hazardous waste, indicating the contents as "this compound".

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service or an approved waste disposal plant.[3][5] This material and its container must be disposed of as hazardous waste.[4]

  • Environmental Precaution: Do not discharge the product into the environment.[3] It is classified as toxic to aquatic life with long-lasting effects.[4][6][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (beta-Ionone) from various safety data sheets.

PropertyValueSource(s)
Molecular Weight 192.30 g/mol [2]
Specific Gravity 0.92400 to 0.93600 @ 25.00 °C[8]
Boiling Point 126 - 128 °C @ 12.00 mmHg[2]
Flash Point 100.0 °C (212.0 °F) Closed Cup[4]
Ignition Temperature 273 °C (523.4 °F)[7]
Oral LD50 (Rat) 4590 mg/kg[1]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not provided in the safety data sheets, as the standard procedure involves absorption and subsequent incineration or disposal by a licensed facility. The primary "protocol" for laboratory personnel is the spill cleanup procedure outlined above. The chemical properties of this compound do not lend themselves to simple neutralization protocols in a standard laboratory setting.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Identification (this compound for Disposal) is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Absorb with Inert Material 4. Collect in Labeled Container is_spill->spill_procedure Yes routine_disposal Routine Disposal: 1. Ensure Proper Container & Label 2. Store Safely is_spill->routine_disposal No contact_vendor Contact Licensed Waste Disposal Service spill_procedure->contact_vendor routine_disposal->contact_vendor end Proper Disposal Complete contact_vendor->end

Caption: Workflow for this compound Disposal.

References

Personal protective equipment for handling (+)-beta-Irone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (+)-beta-Irone. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, and inhalation of vapors.[1]

  • Eye and Face Protection: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Skin Protection:

    • Gloves: Standard nitrile gloves are not recommended for handling this compound due to their poor resistance to ketones.[2][3][4] Butyl rubber gloves are the preferred choice as they provide effective protection against ketones, aldehydes, and esters.[1][5][6] If Butyl rubber gloves are not available, neoprene may be considered, but a thorough risk assessment should be conducted. Always inspect gloves for tears or punctures before use and remove them carefully to avoid skin contamination.

    • Protective Clothing: A lab coat or other protective clothing is required to prevent skin exposure.[2][3] Ensure clothing is removed and decontaminated if it comes into contact with the substance.[3][5]

  • Respiratory Protection: Under normal laboratory conditions with adequate local exhaust ventilation, respiratory protection is typically not required.[2] However, if ventilation is insufficient or in the case of a spill, a NIOSH-approved respirator should be worn.[3]

A summary of recommended PPE is provided in the table below.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133). A face shield is recommended for splash hazards.[2][3]
Hand Protection Butyl rubber gloves are strongly recommended. [1][5][6] Nitrile gloves offer poor resistance to ketones and should be avoided.[2][3][4]
Skin/Body Protection Lab coat or other protective clothing to prevent skin contact.[2][3]
Respiratory Not required with adequate ventilation. Use a NIOSH-approved respirator if ventilation is poor or during spill cleanup.[2][3]

Operational Plan: Handling and Storage

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[3][5] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed, opaque container in a cool, dry, and dark area.[3][5] The recommended storage temperature is between 2-8°C. Keep the substance away from heat sources, ignition sources, and incompatible materials such as strong oxidizing agents and strong bases.[1][2][3]

Disposal Plan

This compound and its container must be disposed of as hazardous waste.[1][4] All waste disposal must be conducted in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or waterways, as it is toxic to aquatic life.[4][5][7] Contaminated absorbent materials from spills should also be collected in a sealed container for hazardous waste disposal.[8]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₃H₂₀O[2]
Molecular Weight 192.3 g/mol [2]
Oral LD50 (Rat) 4590 mg/kg[2]
Flash Point > 113 °C (> 235 °F) - closed cup[8]
Autoignition Temp. 250 °C (482 °F)[8]
Storage Temperature 2 - 8 °C[3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Cleanup & Disposal cluster_spill Emergency Spill Protocol A Conduct Risk Assessment B Verify Fume Hood Operation A->B C Don PPE: - Lab Coat - Butyl Gloves - Safety Goggles B->C D Retrieve this compound from 2-8°C storage C->D Proceed to handling E Perform experiment inside fume hood D->E F Keep container closed when not in use E->F S1 Evacuate Area E->S1 Spill Occurs G Segregate liquid and solid hazardous waste F->G End of experiment H Wipe down work area G->H I Doff PPE correctly H->I J Wash hands thoroughly I->J S2 Alert Others & Supervisor S1->S2 S3 Absorb with inert material (e.g., sand, vermiculite) S2->S3 S4 Collect in sealed container for hazardous waste S3->S4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.